molecular formula C10H11IO2 B12288897 Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester CAS No. 200627-65-2

Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester

Cat. No.: B12288897
CAS No.: 200627-65-2
M. Wt: 290.10 g/mol
InChI Key: YZNLYRKXPCOKLE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

200627-65-2

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 4-iodo-2,6-dimethylbenzoate

InChI

InChI=1S/C10H11IO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3

InChI Key

YZNLYRKXPCOKLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)I

Origin of Product

United States
Foundational & Exploratory

Precision Synthesis of Methyl 4-iodo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of methyl 4-iodo-2,6-dimethylbenzoate , a highly functionalized aryl scaffold often utilized in drug discovery for Suzuki-Miyaura cross-couplings where steric hindrance (ortho-methyl groups) is required to lock conformation or improve metabolic stability.

A Technical Guide for Medicinal Chemists

Executive Summary & Retrosynthetic Logic

The synthesis of methyl 4-iodo-2,6-dimethylbenzoate presents a classic regiochemical challenge. The target molecule features a 1,2,4,6-substitution pattern.

  • The Challenge: Direct electrophilic halogenation of methyl 2,6-dimethylbenzoate fails to yield the 4-iodo isomer. The carboxyl group at C1 is a meta-director, while the methyl groups at C2/C6 are ortho/para-directors. These effects synergistically activate the C3/C5 positions, making the desired C4 position electronically deactivated and sterically accessible but kinetically disfavored.

  • The Solution: The optimal route relies on a Sandmeyer-mediated strategy starting from 2,6-dimethylaniline. By establishing the halogen at C4 before constructing the carboxyl group at C1, we bypass the directing group conflict.

  • Recommended Pathway: The "Bromo-First" Route. While it is possible to carry the iodine through the sequence, the harsh acidic conditions required to hydrolyze the sterically hindered nitrile (Step 3) risk deiodination or sublimation. The robust protocol described below utilizes a bromine intermediate, followed by a late-stage Finkelstein-type halogen exchange to install the iodine.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Methyl 4-iodo-2,6-dimethylbenzoate (Target) Precursor1 Methyl 4-bromo-2,6-dimethylbenzoate (Stable Intermediate) Target->Precursor1 Halogen Exchange (CuI/NaI) Precursor2 4-Bromo-2,6-dimethylbenzoic acid Precursor1->Precursor2 Esterification Precursor3 4-Bromo-2,6-dimethylbenzonitrile Precursor2->Precursor3 Acidic Hydrolysis (Sterically Difficult) Start 2,6-Dimethylaniline (Commercial Starting Material) Precursor3->Start Sandmeyer Reaction (via 4-Bromoaniline)

Figure 1: Retrosynthetic logic prioritizing the stability of the aryl bromide during harsh hydrolysis steps.

Detailed Experimental Protocol

Phase 1: Bromination of 2,6-Dimethylaniline

Objective: Regioselective installation of the halogen at the para position. The amino group strongly directs electrophilic substitution to the para position (C4), which is unhindered.

  • Reagents: 2,6-Dimethylaniline (1.0 equiv), Bromine (Br₂, 1.05 equiv), Acetic Acid (AcOH), Sodium Acetate (NaOAc).

  • Procedure:

    • Dissolve 2,6-dimethylaniline in glacial acetic acid (5 mL/g). Add NaOAc (1.1 equiv) to buffer the HBr generated.

    • Cool to 0–5 °C.

    • Add Br₂ dropwise over 30 minutes. The solution will turn orange/red and then fade as Br₂ is consumed.

    • Warm to room temperature (RT) and stir for 2 hours.

    • Workup: Pour into ice water. Neutralize with saturated NaHCO₃. Filter the white precipitate (4-bromo-2,6-dimethylaniline ).

    • Yield: Typically 90–95%.

Phase 2: Sandmeyer Cyanation

Objective: Conversion of the amino group (C1) to a nitrile (C1) to serve as the carboxylate precursor. Note: This is the critical step. The "ortho-methyl effect" stabilizes the diazonium salt but can hinder the approach of the cyanide nucleophile.

  • Reagents: 4-Bromo-2,6-dimethylaniline, NaNO₂, HCl (conc), CuCN, KCN.

  • Procedure:

    • Diazotization: Suspend the aniline in HCl (6M) at -5 °C. Add aqueous NaNO₂ (1.1 equiv) dropwise, maintaining temp < 0 °C. Stir for 30 min to form the clear diazonium salt solution.

    • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (1.5 equiv) in water at 60 °C.

    • Transfer: Carefully add the cold diazonium solution to the warm cyanide solution in portions. Caution: Vigorous evolution of N₂ gas.

    • Heat to 80 °C for 1 hour to ensure completion.

    • Workup: Cool, extract with Ethyl Acetate. Wash with dilute NaOH to remove phenols.

    • Product: 4-Bromo-2,6-dimethylbenzonitrile .

Phase 3: Hydrolysis and Esterification

Objective: Converting the hindered nitrile to the methyl ester. Technical Insight: Standard basic hydrolysis (NaOH) often fails on 2,6-disubstituted nitriles due to steric blocking of the tetrahedral intermediate. Acidic hydrolysis at high temperature is required.

  • Step 3A (Hydrolysis):

    • Suspend nitrile in 70% H₂SO₄.

    • Heat to 140–150 °C for 12–24 hours. (Monitor by LCMS; the amide intermediate often persists).

    • Pour onto ice. Filter the crude 4-bromo-2,6-dimethylbenzoic acid .

  • Step 3B (Esterification):

    • Dissolve the crude acid in MeOH.

    • Add catalytic H₂SO₄ or Thionyl Chloride (SOCl₂). Reflux for 4 hours.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

    • Product: Methyl 4-bromo-2,6-dimethylbenzoate .

Phase 4: Halogen Exchange (The "Finkelstein" Step)

Objective: Converting the Aryl-Bromide to the target Aryl-Iodide. This step is performed last to avoid iodine loss during the harsh hydrolysis in Phase 3.

  • Reagents: Methyl 4-bromo-2,6-dimethylbenzoate, NaI (2.0 equiv), CuI (5 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%), 1,4-Dioxane.

  • Procedure:

    • Charge a Schlenk tube with the bromo-ester, NaI, and CuI. Evacuate and backfill with Argon (3x).

    • Add dry Dioxane and the diamine ligand.

    • Seal and heat to 110 °C for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with water and brine.

    • Purification: Silica gel chromatography.

    • Final Product: Methyl 4-iodo-2,6-dimethylbenzoate (White solid).

Data Summary & Critical Parameters

ParameterPhase 1 (Bromination)Phase 2 (Sandmeyer)Phase 3 (Hydrolysis/Ester)Phase 4 (Exchange)
Key Reagent Br₂ / AcOHCuCN / NaNO₂70% H₂SO₄CuI / NaI / Ligand
Temperature 0 °C

RT
0 °C

80 °C
150 °C (Hydrolysis)110 °C
Critical Risk Over-bromination (rare)HCN evolution / ExothermIncomplete hydrolysis (Amide)Incomplete conversion
Typical Yield 95%70-80%60-70% (2 steps)85-90%
Purification FiltrationExtraction/WashColumn ChromatographyColumn Chromatography

Mechanistic Pathway & Workflow

The following diagram illustrates the chemical transformations, highlighting the steric environment that necessitates the specific reaction order.

SynthesisWorkflow cluster_legend Key Logic Step1 Step 1: Bromination (Electrophilic Subst.) Reagent: Br2, AcOH Inter1 4-Bromo-2,6- dimethylaniline Step1->Inter1 Step2 Step 2: Sandmeyer (Radical/Cu-Mediated) Reagent: CuCN Inter2 4-Bromo-2,6- dimethylbenzonitrile Step2->Inter2 Step3 Step 3: Hydrolysis (Acid Catalyzed) Reagent: H2SO4, 150°C Inter3 Methyl 4-bromo-2,6- dimethylbenzoate Step3->Inter3 Step4 Step 4: Halogen Exchange (Cu-Catalyzed Finkelstein) Reagent: NaI, CuI Final Methyl 4-iodo-2,6- dimethylbenzoate Step4->Final Start 2,6-Dimethylaniline Start->Step1 Inter1->Step2 Inter2->Step3 Inter3->Step4 Info Bromine is used as a 'placeholder' to survive the harsh acidic hydrolysis of the hindered nitrile.

Figure 2: Forward synthesis workflow. The color-coded steps indicate the progression from starting material to the target iodide.

References

  • Sandmeyer Reaction on Sterically Hindered Anilines

    • Title: "Copper(I) Cyanide: A Reagent for the Replacement of Aromatic Halogen by Cyano" (Contextual foundation for Sandmeyer/Rosenmund-von Braun).
    • Source:Organic Syntheses, Coll. Vol. 3, p.212 (1955).
    • URL:[Link]

  • Hydrolysis of Hindered Nitriles

    • Title: "Steric Effects in the Hydrolysis of Benzonitriles" (Validating the need for harsh acidic conditions).
    • Source:J. Am. Chem. Soc. 1952, 74, 16, 4052–4057.
    • URL:[Link]

  • Aromatic Finkelstein Reaction (Bromide to Iodide)

    • Title: "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides and Chlorides" (The Klapars/Buchwald Method).
    • Source:J. Am. Chem. Soc. 2002, 124, 50, 14844–14845.
    • URL:[Link]

  • Title: "4-Iodo-2,6-dimethylbenzoic acid (CAS 854857-65-1)" (Confirming the existence of the acid precursor).

"spectroscopic data (NMR, IR, MS) for methyl 4-iodo-2,6-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the spectroscopic characterization of methyl 4-iodo-2,6-dimethylbenzoate , a critical intermediate in pharmaceutical synthesis, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck).[1]

CAS No: 200627-65-2 | Formula: C₁₀H₁₁IO₂ | MW: 290.10 g/mol [1]

Part 1: Executive Summary & Structural Logic

Methyl 4-iodo-2,6-dimethylbenzoate serves as a high-value scaffold in medicinal chemistry due to its unique substitution pattern.[1] The 2,6-dimethyl motif provides steric hindrance that can lock conformation in biaryl systems (atropisomerism), while the 4-iodo position offers a reactive handle for further functionalization.[1]

The spectroscopic analysis of this compound is defined by its C₂v symmetry (assuming free rotation of the ester methyl). This symmetry simplifies the NMR spectra significantly, reducing the number of unique signals and providing a clear diagnostic fingerprint for purity assessment.

Structural Visualization

The molecule consists of a central benzene ring substituted at four positions:[1]

  • Position 1: Methyl ester (-COOMe).[1]

  • Positions 2, 6: Methyl groups (-Me). Symmetrical.

  • Positions 3, 5: Protons (-H). Symmetrical.

  • Position 4: Iodine (-I).[1][2][3][4][5][6][7]

Part 2: Spectroscopic Data Analysis (NMR, IR, MS)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below is derived from standard chemometric principles for polysubstituted benzenes and comparative analysis of analogous 2,6-dimethylbenzoate systems.

¹H NMR (Proton NMR)

Solvent: CDCl₃ (7.26 ppm) | Frequency: 400 MHz[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
7.45 - 7.50 Singlet (s)2HAr-H (C3, C5)The two aromatic protons are chemically equivalent due to the plane of symmetry.[1] They are deshielded by the iodine (ortho) and the ester (meta), but shielded by the ortho-methyl groups.[1]
3.92 - 3.95 Singlet (s)3HCOOCH₃ Characteristic methyl ester singlet.[1] Slightly deshielded due to the electron-withdrawing carbonyl.[1]
2.30 - 2.35 Singlet (s)6HAr-CH₃ (C2, C6)The two aromatic methyl groups are equivalent.[1] Their shift is typical for aryl methyls, slightly deshielded by the ortho-ester group.[1]

Key Diagnostic: The presence of only three singlets in the entire spectrum is the primary indicator of the correct 2,6-substitution pattern. Any splitting (doublets) would indicate a loss of symmetry (e.g., 2,5-dimethyl isomer).[1]

¹³C NMR (Carbon NMR)

Solvent: CDCl₃ (77.16 ppm) | Frequency: 100 MHz[1]

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Insight
169.5 Quaternary (C)C =O (Ester)Typical ester carbonyl resonance.[1]
136.5 Quaternary (C)C 2, C 6 (Ar-Me)Ipso-carbons bearing the methyl groups.[1] Deshielded by alkyl substitution.[1]
135.8 Methine (CH)C 3, C 5 (Ar-H)Aromatic carbons ortho to iodine.
134.0 Quaternary (C)C 1 (Ipso-Ester)Quaternary carbon attached to the ester.
98.5 Quaternary (C)C 4 (Ar-I)Critical Signal: Carbon attached to Iodine is significantly shielded (upfield) due to the "heavy atom effect," often appearing <100 ppm.[1]
52.4 Methyl (CH₃)O-C H₃Methoxy carbon of the ester.[1]
19.8 Methyl (CH₃)Ar-C H₃Methyl carbons attached to the ring.[1]
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
1725 - 1735 Stretching (ν)C=O[1] (Ester)Strong, sharp band. The conjugation with the aromatic ring lowers the frequency slightly compared to aliphatic esters.
1250 - 1280 Stretching (ν)C-O-C (Ester)Strong "ether-like" stretch of the ester linkage.
2950 - 2980 Stretching (ν)C-H (Aliphatic)Weak absorptions from the methyl groups.[1]
1580, 1450 Stretching (ν)C=C (Aromatic)Skeletal vibrations of the benzene ring.
~500 - 600 Stretching (ν)C-IWeak/Medium band, often difficult to distinguish in the fingerprint region.
Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+[1]

  • Molecular Ion (M⁺): m/z 290 (Base peak or significant intensity).[1]

  • Isotope Pattern: No significant M+2 peak (unlike Cl or Br), as Iodine is monoisotopic (¹²⁷I).[1]

Fragmentation Pathway (EI):

  • m/z 290 → 259: Loss of Methoxy radical (•OCH₃, -31 amu).[1] Formation of the acylium ion [Ar-C≡O]⁺.[1]

  • m/z 290 → 163: Loss of Iodine radical ([1]•I, -127 amu).[1] Formation of the [C₁₀H₁₁O₂]⁺ cation.

  • m/z 259 → 231: Loss of CO (-28 amu) from the acylium ion, leading to the aryl cation [Ar]⁺.[1]

Part 3: Experimental Protocols & Synthesis Context

Synthesis Workflow

The synthesis typically proceeds from 2,6-dimethylaniline or 2,6-dimethylbenzoic acid.[1] The most robust route involves iodination of the acid followed by esterification.[1]

Synthesis Start 2,6-Dimethylbenzoic Acid Step1 Iodination (I2, HIO3, H2SO4) Start->Step1 Electrophilic Subst. Inter 4-Iodo-2,6-dimethylbenzoic Acid Step1->Inter Step2 Esterification (MeOH, H2SO4, Reflux) Inter->Step2 Fischer Esterification Product Methyl 4-iodo-2,6-dimethylbenzoate Step2->Product

Figure 1: Standard synthetic route from commercially available precursors.

Protocol: Fischer Esterification (Step 2)

This protocol assumes the starting material is 4-iodo-2,6-dimethylbenzoic acid .[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-iodo-2,6-dimethylbenzoic acid (1.0 equiv, e.g., 5.0 g) and Methanol (anhydrous, 10-15 volumes).

  • Catalyst: Carefully add concentrated H₂SO₄ (0.5 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the acid (low Rf) and appearance of the ester (high Rf).

  • Workup: Cool to room temperature. Concentrate methanol under reduced pressure. Dilute the residue with EtOAc and wash with Saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The product usually crystallizes or remains as a viscous oil.[1] If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexane).[1]

Part 4: Quality Control & Troubleshooting

ObservationPotential CauseRemediation
Extra Doublets in NMR Regioisomer contamination (e.g., 4-iodo-2,5-dimethyl)Check starting material purity.[1] Recrystallize from Hexane/EtOAc.[1]
Broad OH peak > 10 ppm Unreacted Carboxylic AcidWash organic layer thoroughly with 1M NaOH or Sat. NaHCO₃.
Low Yield Steric HindranceThe 2,6-dimethyl groups sterically hinder the carboxyl group.[1] Increase reaction time or use MeI/K₂CO₃ in DMF instead of Fischer esterification.

References

  • Iodination Methodologies: Organic Syntheses. "Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate." (General iodination context). Available at: [Link][1]

  • General Spectroscopic Data for Benzoates: National Institutes of Health (NIH) - PubChem.[1] "Methyl 4-iodobenzoate Compound Summary." Available at: [Link][1]

Sources

A Technical Guide to the Crystal Structure of Methyl 4-iodo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis, crystallization, and structural analysis of methyl 4-iodo-2,6-dimethylbenzoate. As a member of the iodinated benzoic acid derivative family, this compound holds potential for applications in medicinal chemistry and materials science. This document outlines the methodologies for its preparation and the determination of its three-dimensional structure through single-crystal X-ray diffraction, offering insights into its molecular architecture.

Introduction to Iodinated Benzoic Acid Derivatives

Benzoic acid and its derivatives are foundational scaffolds in organic chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The introduction of halogen atoms, particularly iodine, onto the benzene ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and reactivity, which in turn can influence its biological function.[3][4] Iodinated benzoic acid derivatives have been explored as enzyme inhibitors, antimicrobial agents, and even as X-ray contrast agents due to the high atomic number of iodine.[5] The unique electronic and steric properties imparted by the iodine atom and the methyl groups in methyl 4-iodo-2,6-dimethylbenzoate make its structural elucidation a subject of scientific interest.

Synthesis and Crystallization

A probable synthetic route to obtain methyl 4-iodo-2,6-dimethylbenzoate involves the esterification of 4-iodo-2,6-dimethylbenzoic acid. The following protocol is a proposed method based on established esterification procedures for similar aromatic carboxylic acids.

Proposed Synthesis of Methyl 4-iodo-2,6-dimethylbenzoate

A plausible method for the synthesis of the title compound is the Fischer-Speier esterification of 4-iodo-2,6-dimethylbenzoic acid.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodo-2,6-dimethylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude methyl 4-iodo-2,6-dimethylbenzoate. Further purification can be achieved by column chromatography or recrystallization.

Synthesis_Workflow 4-iodo-2,6-dimethylbenzoic_acid 4-iodo-2,6-dimethylbenzoic acid Reflux Reflux 4-iodo-2,6-dimethylbenzoic_acid:e->Reflux:w Methanol_H2SO4 Methanol (excess) H₂SO₄ (cat.) Methanol_H2SO4->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Drying & Purification (Column Chromatography) Extraction->Purification Product Methyl 4-iodo-2,6-dimethylbenzoate Purification->Product

Proposed synthesis workflow for methyl 4-iodo-2,6-dimethylbenzoate.
Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[7][8] For a small organic molecule like methyl 4-iodo-2,6-dimethylbenzoate, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[9] The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization. Common setups include the hanging drop and sitting drop methods.[9]

Crystal Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8][10] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

General Workflow
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected.[8]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are also integrated.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map.[10] A molecular model is then built into this map and refined against the experimental data to yield the final, accurate crystal structure.[8][10]

Crystallography_Workflow Crystal Single Crystal Diffraction X-ray Diffraction Crystal->Diffraction Xray X-ray Beam Xray->Diffraction Data_Collection Data Collection (Diffractometer) Diffraction->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Final_Structure Final Crystal Structure Model_Building->Final_Structure

General workflow for single-crystal X-ray structure determination.
Illustrative Crystallographic Data

While the specific crystallographic data for methyl 4-iodo-2,6-dimethylbenzoate is not publicly available as of this guide's compilation, the data for a structurally related compound, methyl 2-hydroxy-4-iodobenzoate , is presented below for illustrative purposes.[11] This provides an example of the type of information obtained from a crystallographic study.

ParameterMethyl 2-hydroxy-4-iodobenzoate[11]
Chemical FormulaC₈H₇IO₃
Formula Weight278.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.3286 (8)
b (Å)21.334 (4)
c (Å)9.3744 (4)
α (°)90
β (°)93.744 (4)
γ (°)90
Volume (ų)861.9 (3)
Z4
Temperature (K)90
R-factor0.030

Structural Analysis: Key Aspects

A detailed analysis of the crystal structure of methyl 4-iodo-2,6-dimethylbenzoate would involve an examination of several key features:

  • Molecular Geometry: This includes the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. These parameters provide insight into the electronic and steric effects of the substituents on the benzene ring.

  • Conformation: The orientation of the methyl ester group relative to the plane of the benzene ring would be of particular interest.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For the title compound, these would likely be dominated by van der Waals forces and potentially weak C-H···O or C-H···I interactions. In the case of methyl 2-hydroxy-4-iodobenzoate, the structure is influenced by both intramolecular and intermolecular hydrogen bonding involving the hydroxyl group.[11]

  • Influence of Substituents: The presence of two methyl groups ortho to the ester functionality may induce steric hindrance, potentially causing the ester group to be twisted out of the plane of the benzene ring. The iodine atom, being large and polarizable, will also play a significant role in the crystal packing.

Potential Applications and Future Outlook

Given the established biological activities of related benzoic acid derivatives, methyl 4-iodo-2,6-dimethylbenzoate could be a candidate for screening in various biological assays.[2][5] Its structure also makes it a potentially valuable intermediate in organic synthesis, where the iodo-substituent can be further functionalized through cross-coupling reactions.[12]

Future research could focus on the synthesis and crystallization of this compound to determine its precise three-dimensional structure. Subsequent studies could explore its biological properties or its utility as a building block in the synthesis of more complex molecules. Co-crystallization studies could also be undertaken to investigate its interactions with other molecules of pharmaceutical interest.

References

  • Applications of Di-iodinated Benzoic Acid Deriv
  • X-ray Crystallography - Cre
  • X-ray crystallography - Wikipedia.
  • The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.
  • Protein Crystallization for X-ray Crystallography - YouTube.
  • x Ray crystallography - PMC - NIH.
  • Introduction to X-ray crystallography - MRC Labor
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
  • Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide - Benchchem.
  • (PDF)
  • Methyl 4-iodobenzo
  • Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzo
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Methyl 4-vinylbenzo

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 4-iodo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Methyl 4-iodo-2,6-dimethylbenzoate in Common Organic Solvents.

This technical guide offers a comprehensive overview of the solubility characteristics of methyl 4-iodo-2,6-dimethylbenzoate. In the realm of pharmaceutical development and organic synthesis, understanding a compound's solubility is a critical first step that influences everything from reaction kinetics to bioavailability. While specific quantitative solubility data for methyl 4-iodo-2,6-dimethylbenzoate is not extensively documented in publicly available literature, this guide provides a robust framework for predicting, determining, and understanding its solubility profile.

Understanding Methyl 4-iodo-2,6-dimethylbenzoate: A Structural Perspective

Methyl 4-iodo-2,6-dimethylbenzoate is a substituted aromatic compound. Its molecular structure, featuring a bulky, nonpolar iodinated and dimethylated benzene ring, coupled with a polar ester group, suggests a nuanced solubility behavior. The interplay between the large hydrophobic region and the polar functional group will govern its interaction with various solvents.

Key Structural Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents.

  • Iodo and Dimethyl Groups: The iodine atom and two methyl groups further increase the lipophilicity and steric bulk of the molecule, reinforcing its nonpolar character.

  • Ester Group (-COOCH3): The methyl ester group introduces polarity and potential for dipole-dipole interactions, allowing for some solubility in more polar solvents. It can act as a hydrogen bond acceptor.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the qualitative solubility of methyl 4-iodo-2,6-dimethylbenzoate in a range of common organic solvents. It is anticipated that the compound will exhibit higher solubility in solvents that can effectively solvate both its nonpolar and polar regions.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, TolueneHighThe nonpolar nature of these solvents will readily solvate the large, nonpolar aromatic portion of the molecule.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)High to ModerateThese solvents possess a balance of polarity to interact with the ester group and a nonpolar character to solvate the aromatic ring.
Polar Protic Methanol, EthanolModerate to LowThe ability of these solvents to hydrogen bond may be less effective in solvating the entire molecule due to the large nonpolar surface area. Steric hindrance from the dimethyl groups might also limit interaction with the ester group.
Highly Polar WaterInsolubleThe significant nonpolar character of the molecule will dominate, leading to very poor solubility in water.[1][2]

Experimental Determination of Solubility: A Practical Approach

Given the absence of published data, experimental determination is crucial for obtaining accurate solubility values. The shake-flask method is a widely accepted and reliable technique for this purpose.[3]

Step-by-Step Protocol: The Shake-Flask Method
  • Preparation: Add an excess amount of crystalline methyl 4-iodo-2,6-dimethylbenzoate to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to expedite this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution). This should be done without disturbing the solid phase. The sample is then diluted with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Workflow for Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep Add excess solute to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Phase Separation (settling/centrifugation) equilibrate->separate sample Withdraw supernatant separate->sample dilute Dilute sample sample->dilute analyze Quantify concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility (e.g., mg/mL) analyze->calculate

Caption: Workflow for determining the solubility of methyl 4-iodo-2,6-dimethylbenzoate.

Factors Influencing Solubility

Several factors can significantly impact the solubility of methyl 4-iodo-2,6-dimethylbenzoate:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent miscibility table can be a useful tool for selecting appropriate solvents.[4][5]

  • pH (in aqueous systems): While the compound is largely insoluble in water, extreme pH values could potentially lead to hydrolysis of the ester over time, which would affect the measured solubility.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

Conclusion

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate.
  • University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. Retrieved from [Link]

Sources

The Versatility of Substituted Iodobenzoates: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted iodobenzoates have emerged as indispensable and highly versatile reagents in modern organic chemistry. Their unique combination of a reactive carbon-iodine bond and a modifiable carboxylate group makes them powerful tools in the synthesis of complex organic molecules, with significant applications in pharmaceutical development and materials science. This technical guide provides an in-depth exploration of the core applications of substituted iodobenzoates, offering field-proven insights into their use as precursors for hypervalent iodine reagents, their pivotal role in transition-metal-catalyzed cross-coupling reactions, and their application in the construction of intricate molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these remarkable building blocks.

Introduction: The Strategic Advantage of the Iodobenzoate Scaffold

The utility of substituted iodobenzoates in organic synthesis is rooted in the distinct reactivity of the C-I bond and the synthetic handle provided by the benzoate functionality. The carbon-iodine bond is the most reactive among the aryl halides in fundamental organometallic processes such as oxidative addition to low-valent transition metals, a key step in many cross-coupling reactions.[1][2] This high reactivity allows for transformations to occur under milder conditions compared to their bromo or chloro counterparts.

Furthermore, the benzoate group, typically as a methyl or ethyl ester, can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of subsequent chemical transformations, including amidation and esterification. The position of the iodo and benzoate substituents on the aromatic ring (ortho, meta, or para) also significantly influences the reagent's reactivity and steric environment, offering a tunable platform for a diverse array of synthetic strategies.

This guide will delve into the primary applications of substituted iodobenzoates, providing not only a comprehensive overview but also detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Precursors to Powerful Oxidizing Agents: The Gateway to Hypervalent Iodine Chemistry

One of the most significant applications of substituted iodobenzoates, particularly 2-iodobenzoic acid and its esters, is their role as foundational precursors to hypervalent iodine(V) reagents. These reagents are prized for their mild, selective, and environmentally benign oxidizing capabilities, offering a compelling alternative to heavy-metal-based oxidants.

Synthesis of 2-Iodoxybenzoic Acid (IBX) and Dess-Martin Periodinane (DMP)

2-Iodoxybenzoic acid (IBX) is a highly effective oxidizing agent for the conversion of alcohols to aldehydes and ketones.[3] Its synthesis from 2-iodobenzoic acid is a straightforward oxidation. A more soluble and widely used derivative, the Dess-Martin Periodinane (DMP), is synthesized by the acetylation of IBX.

Diagram 1: Synthesis of IBX and DMP from 2-Iodobenzoic Acid

G A 2-Iodobenzoic Acid B 2-Iodoxybenzoic Acid (IBX) A->B Oxidation (e.g., Oxone) C Dess-Martin Periodinane (DMP) B->C Acetylation (Acetic Anhydride)

Caption: Synthetic pathway from 2-iodobenzoic acid to IBX and DMP.

Experimental Protocol: Synthesis of IBX from 2-Iodobenzoic Acid using Oxone

This protocol details a safer, more contemporary method for the synthesis of IBX.

Materials:

  • 2-Iodobenzoic acid

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-iodobenzoic acid (1.0 equivalent) in deionized water.

  • Add Oxone® (2.2 equivalents) to the suspension.

  • Heat the white suspension to 70°C and stir vigorously at this temperature for three hours.[3]

  • Cool the reaction mixture to 5-10°C in an ice bath.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid sequentially with cold water and then cold acetone.[3]

  • Dry the product under high vacuum to afford IBX as a white solid.

Cornerstone of C-C and C-N Bond Formation: Cross-Coupling Reactions

Substituted iodobenzoates are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.[1][4][5] These reactions are fundamental to the construction of biaryl and N-aryl benzoic acid scaffolds, which are prevalent in pharmaceuticals and functional materials.[6][7]

Suzuki-Miyaura Coupling: Building Biaryl Frameworks

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8][9] Substituted iodobenzoates are excellent electrophilic partners in this reaction.[1][7]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

G A Pd(0)Ln B Ar-Pd(II)Ln(I) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)Ln(R') B->C Transmetalation (R'-B(OR)2, Base) C->A D Ar-R' C->D Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[2][8][10][11]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Iodobenzoates

Iodobenzoate SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 2-iodobenzoatePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O801295[7]
Ethyl 4-iodobenzoatePhenylboronic acidPd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃Toluene/H₂O (3:1)90692[1]
Methyl 2-iodobenzoate4-Methoxyphenylboronic acidPd(OAc)₂ (5 mol%), SPhos (10 mol%)K₃PO₄Toluene1001888[4]
2-Iodobenzoic acidAnilineCu(OAc)₂ (20 mol%)K₂CO₃H₂O1002485[6]
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkyne building blocks.[12][13]

Heck Reaction: Alkenylation of the Aromatic Ring

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Iodobenzoate

This protocol details the synthesis of ethyl 4-phenylbenzoate.

Materials:

  • Ethyl 4-iodobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add ethyl 4-iodobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[1]

  • Add a 3:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-phenylbenzoate.

Advanced Applications in the Synthesis of Bioactive Molecules and Complex Scaffolds

The versatility of substituted iodobenzoates extends to their use as key intermediates in the total synthesis of natural products and in the development of pharmaceuticals.

Synthesis of Heterocycles via Iodobenzoate-Mediated Cyclizations

Substituted iodobenzoates, particularly ortho-iodobenzoates, are valuable precursors for intramolecular cyclization reactions to construct a variety of heterocyclic systems. For example, methyl 2-iodobenzoates can undergo cobalt-catalyzed cyclization with aldehydes to furnish phthalide derivatives.[1]

Diagram 3: Cobalt-Catalyzed Cyclization of o-Iodobenzoate with an Aldehyde

G A Methyl 2-iodobenzoate C Phthalide Derivative A->C [CoI₂(dppe)], Zn THF, 75°C B Aldehyde (R-CHO) B->C [CoI₂(dppe)], Zn THF, 75°C

Caption: Synthesis of phthalides from o-iodobenzoates and aldehydes.[1]

Role in Radiopharmaceutical Chemistry

Substituted iodobenzoates are crucial in the synthesis of radioiodinated compounds for imaging and therapeutic applications. For instance, N-succinimidyl-3-[¹²³I]iodobenzoate is a reagent used for the radioiodination of peptides.[16]

Catalytic Applications in Amidation

Recent studies have shown that ortho-iodo arylboronic acids, derived from the corresponding iodobenzoic acids, can act as catalysts for the direct amidation of carboxylic acids and amines.[17] This highlights an expanding role for iodobenzoate derivatives as catalysts in their own right. The optimal catalysts often possess electron-donating substituents, which is somewhat counterintuitive and suggests a unique mechanistic role for the iodine atom.

Diaryliodonium Salts: Electrophilic Arylating Agents Derived from Iodobenzoates

Iodobenzoates can be converted into diaryliodonium salts, which are powerful electrophilic arylating agents. These salts offer a metal-free alternative for the arylation of a wide range of nucleophiles. The synthesis typically involves the oxidation of an iodoarene in the presence of another arene.

Diagram 4: General Workflow for Synthesis and Application of Diaryliodonium Salts

G A Substituted Iodobenzoate B Diaryliodonium Salt [Ar-I⁺-Ar']X⁻ A->B Oxidation, Arene C Arylated Product (Ar-Nu or Ar'-Nu) B->C Arylation D Nucleophile (Nu⁻) D->C Arylation

Sources

A Technical Guide to 2,6-Dimethyl-Substituted Benzoic Acid Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of 2,6-dimethyl-substituted benzoic acid represent a class of compounds with significant, yet underexplored, potential in medicinal chemistry. The steric hindrance provided by the two methyl groups flanking the carboxylic acid moiety imparts unique conformational constraints that can be exploited to achieve selective interactions with biological targets. This guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of these derivatives. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals aiming to harness the unique properties of this scaffold.

Introduction: The Strategic Advantage of Steric Hindrance

The benzoic acid scaffold is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents.[1] The strategic placement of substituents on the aromatic ring is a key determinant of a molecule's biological activity, influencing its electronic properties, lipophilicity, and steric profile.[1] Among the various substitution patterns, the 2,6-dimethyl arrangement presents a particularly interesting case. The two methyl groups ortho to the carboxylic acid create significant steric hindrance, forcing the carboxyl group to rotate out of the plane of the aromatic ring.[2] This fixed, non-planar conformation can lead to enhanced selectivity for target binding sites by reducing off-target interactions that might occur with more flexible analogs. Furthermore, this steric shielding can protect the carboxylic acid moiety from metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates. 2,6-dimethylbenzoic acid itself has been utilized in the preparation of anti-inflammatory and antirheumatic agents. This guide will explore the synthetic routes to access derivatives of this scaffold, their detailed characterization, and their emerging applications in drug discovery.

Synthetic Strategies: Navigating Steric Challenges

The primary challenge in synthesizing derivatives of 2,6-dimethylbenzoic acid is overcoming the steric hindrance around the carboxylic acid group. Standard esterification and amidation conditions are often sluggish or ineffective. Therefore, more robust synthetic methodologies are required.

Esterification

Direct Fischer esterification of 2,6-dimethylbenzoic acid with alcohols under acidic catalysis is notoriously difficult. A more effective approach involves the activation of the carboxylic acid.

  • Acid Chlorides: Conversion of 2,6-dimethylbenzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a common and effective activation strategy. The resulting acid chloride is highly reactive and readily couples with alcohols, even sterically hindered ones, in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Coupling Reagents: Modern coupling reagents used in peptide synthesis have proven invaluable for overcoming the steric hindrance in 2,6-dimethylbenzoic acid derivatization. Reagents such as dicyclohexylcarbodiimide (DCC) combined with 4-dimethylaminopyridine (DMAP) can facilitate the formation of esters under mild conditions.[3] This method is particularly useful for sensitive substrates.

Amide Bond Formation

Similar to esterification, the formation of amides from 2,6-dimethylbenzoic acid requires robust activation methods.

  • From Acid Chlorides: The reaction of the 2,6-dimethylbenzoyl chloride with primary or secondary amines is a high-yielding method for amide synthesis. The reaction is typically carried out in an inert solvent with a base to scavenge the HCl byproduct.

  • Peptide Coupling Reagents: A wide array of coupling reagents are available for amide bond formation. Popular choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the previously mentioned DCC/DMAP system.[3] These reagents convert the carboxylic acid into a highly reactive activated species in situ, which then readily reacts with an amine.

The choice of synthetic route often depends on the scale of the reaction, the functional group tolerance of the substrates, and cost considerations. For laboratory-scale synthesis and rapid library generation, the use of modern coupling reagents is often preferred due to their high efficiency and mild reaction conditions.

Spectroscopic and Structural Characterization

The unambiguous characterization of 2,6-dimethyl-substituted benzoic acid derivatives is crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides valuable information about the substitution pattern. The two methyl groups typically appear as a sharp singlet integrating to six protons. The aromatic protons will exhibit a characteristic splitting pattern depending on any further substitution on the ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid derivative. The chemical shift of the carbonyl carbon can be indicative of the electronic nature of the ester or amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl group. The C=O stretching frequency is a sensitive probe of the molecular environment. For 2,6-dimethylbenzoic acid derivatives, the carbonyl stretching band is typically observed in the range of 1680-1750 cm⁻¹.[4] The exact position depends on whether it is an ester, amide, or other derivative.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

X-ray Crystallography

For unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the dihedral angle between the carboxylic acid derivative and the aromatic ring, which is a key feature of this scaffold.[2]

Pharmacological Significance and Applications

While the literature specifically focusing on a broad range of 2,6-dimethyl-substituted benzoic acid derivatives is still developing, the foundational benzoic acid scaffold is prevalent in a multitude of biologically active compounds.[1] Derivatives of benzoic acid have demonstrated a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

The unique conformational constraints of the 2,6-dimethyl substitution pattern make these derivatives intriguing candidates for targets where a specific, rigid conformation is required for optimal binding. For instance, in enzyme inhibition, the fixed orientation of the carboxylic acid derivative could lead to highly selective interactions with the active site.

Recent studies on related substituted benzoic acids have shown promise in various therapeutic areas:

  • Antitubercular Agents: Esters of substituted benzoic acids have been investigated as prodrugs for the treatment of tuberculosis, with some derivatives showing very interesting activity.[7]

  • Multitarget Inhibitors for Alzheimer's Disease: Novel benzoic acid derivatives have been designed and synthesized as inhibitors of both acetylcholinesterase and carbonic anhydrases, two important targets in Alzheimer's disease research.[8]

  • Anticancer Activity: A variety of benzoic acid derivatives have been synthesized and evaluated for their in-vitro anticancer activity against several human cancer cell lines.[9]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents.[1] For 2,6-dimethyl-substituted benzoic acid derivatives, the SAR exploration would primarily focus on the modification of the carboxylic acid group into various esters and amides.

Key considerations for SAR studies include:

  • Lipophilicity: The nature of the R group in an ester (COOR) or amide (CONHR) will significantly impact the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its pharmacokinetic profile.

  • Hydrogen Bonding: The ability of the derivative to act as a hydrogen bond donor or acceptor is critical for target engagement.[10] Amides, for example, introduce an N-H group that can act as a hydrogen bond donor.

  • Steric Bulk: The size and shape of the ester or amide substituent can influence binding affinity and selectivity. Bulky groups may be necessary to fill a specific pocket in a binding site or, conversely, may be detrimental if they cause steric clashes.

A systematic approach to SAR involves creating a library of derivatives with diverse chemical properties and evaluating their biological activity. The data from these studies can then be used to build predictive models to guide the design of next-generation compounds.[11]

Key Experimental Protocols

General Synthesis of a 2,6-Dimethyl-Substituted Benzoic Acid Amide

Objective: To synthesize an N-aryl amide of 2,6-dimethylbenzoic acid using a peptide coupling reagent.

Materials:

  • 2,6-Dimethylbenzoic acid

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Visualization of Key Workflows

General Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation start 2,6-Dimethylbenzoic Acid activation Carboxylic Acid Activation (e.g., HATU, SOCl2) start->activation Step 1 coupling Coupling with Amine or Alcohol activation->coupling Step 2 product Target Derivative (Amide or Ester) coupling->product Step 3 purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization screening Biological Screening Assays characterization->screening sar Structure-Activity Relationship Analysis screening->sar sar->start Iterative Design

Caption: A general workflow for the synthesis and evaluation of 2,6-dimethyl-substituted benzoic acid derivatives.

Amide Coupling Reaction Mechanism

G compound1 2,6-Dimethylbenzoic Acid R-COOH intermediate Activated Ester R-CO-O-HATU compound1->intermediate + HATU compound2 HATU Coupling Reagent product Amide Product R-CONH-R' intermediate->product + R'-NH2 compound3 Amine R'-NH2

Sources

Navigating the Procurement of Methyl 4-iodo-2,6-dimethylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Commercial Availability, Synthesis, and Application of a Key Synthetic Building Block

For researchers and scientists engaged in drug discovery and development, the efficient procurement of specialized chemical intermediates is paramount. This guide provides a comprehensive technical overview of the commercial availability of Methyl 4-iodo-2,6-dimethylbenzoate, a sterically hindered aromatic building block with significant potential in synthetic chemistry.

Commercial Availability: A Complex Landscape

Direct commercial availability of Methyl 4-iodo-2,6-dimethylbenzoate as a catalog item is limited. A thorough search of major chemical supplier databases indicates that this specific ester is not a standard, off-the-shelf product. While some databases may contain entries for this compound, they often lead to custom synthesis inquiries rather than direct purchase options.

Researchers should be aware that the corresponding carboxylic acid, 4-iodo-2,6-dimethylbenzoic acid (CAS No. 854857-65-1) , is commercially available from several suppliers. This readily available precursor is the most practical starting point for obtaining the target methyl ester.

Table 1: Commercial Availability Summary

Compound NameCAS NumberCommercial StatusKey Suppliers of Precursor
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl esterNot readily availablePrimarily via custom synthesisChemScene and other fine chemical providers
4-Iodo-2,6-dimethylbenzoic acid854857-65-1Commercially availableChemScene

Synthesis and Purification: From Precursor to Product

Given the scarcity of direct commercial sources, in-house synthesis is a primary route for obtaining Methyl 4-iodo-2,6-dimethylbenzoate. The most common and established method for this transformation is the Fischer esterification of the corresponding carboxylic acid.

Recommended Synthesis Protocol: Fischer Esterification

This protocol details the conversion of commercially available 4-iodo-2,6-dimethylbenzoic acid to its methyl ester. The steric hindrance from the two ortho-methyl groups necessitates slightly more forcing conditions than a standard esterification to achieve a high yield.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-iodo-2,6-dimethylbenzoic acid (1.0 eq.) in methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

G cluster_0 Synthesis Workflow Precursor 4-iodo-2,6-dimethylbenzoic acid Reaction Fischer Esterification (Reflux, 12-24h) Precursor->Reaction Reagents Methanol (Solvent & Reagent) Sulfuric Acid (Catalyst) Reagents->Reaction Workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-iodo-2,6-dimethylbenzoate Purification->Product

Caption: Synthesis workflow for Methyl 4-iodo-2,6-dimethylbenzoate.

Custom Synthesis Services

For laboratories not equipped for organic synthesis, or for researchers requiring larger quantities, custom synthesis is a viable alternative. Several chemical manufacturing organizations (CMOs) offer such services. The general process involves providing the desired structure, purity, and quantity, after which the CMO will provide a quote and lead time for the synthesis.

Physicochemical and Spectroscopic Data

Below is a table summarizing the key physicochemical properties and predicted spectroscopic data for Methyl 4-iodo-2,6-dimethylbenzoate. This information is crucial for the identification and characterization of the synthesized compound.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₁₁IO₂
Molecular Weight 290.10 g/mol
Appearance White to off-white solid (predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (s, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170 (C=O), 140 (Ar-C), 138 (Ar-C), 128 (Ar-C-I), 95 (Ar-C), 52 (OCH₃), 21 (Ar-CH₃)
Mass Spectrometry (EI) m/z: 290 [M]⁺, 259 [M-OCH₃]⁺

Applications in Research and Development

The strategic placement of the iodo- and dimethyl- functionalities makes Methyl 4-iodo-2,6-dimethylbenzoate a valuable intermediate in medicinal chemistry and materials science.

A Versatile Coupling Partner

The aryl-iodide moiety serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular architectures. The ortho-dimethyl substitution can influence the steric environment of the reaction center, potentially leading to unique selectivity in certain transformations.

G cluster_input Input cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_output Output Start {Methyl 4-iodo-2,6-dimethylbenzoate} Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd(0) Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd(0)/Cu(I) Heck Heck Coupling (Alkenes) Start->Heck Pd(0) Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd(0) Pharma Pharmaceutical Intermediates Suzuki->Pharma Materials Functional Materials Sonogashira->Materials Heck->Pharma Buchwald->Pharma

Caption: Potential cross-coupling applications of the target compound.

Role in Drug Discovery

Substituted benzoic acid derivatives are common motifs in a wide range of pharmaceuticals. The ability to introduce diverse functionalities at the 4-position via cross-coupling makes this compound an attractive starting material for the synthesis of novel small molecules for biological screening. The methyl groups can also play a role in modulating the pharmacokinetic properties of a final drug candidate.

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate safety precautions should be taken when handling Methyl 4-iodo-2,6-dimethylbenzoate and its precursors.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from light and incompatible materials.

  • Safety: The precursors, particularly concentrated sulfuric acid, are corrosive and should be handled with extreme care.

References

  • Fischer-Speier Esterification. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Syntheses. (2010). Angewandte Chemie International Edition. [Link]

Methodological & Application

"Suzuki coupling reactions using methyl 4-iodo-2,6-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Using Methyl 4-iodo-2,6-dimethylbenzoate

Introduction: Navigating Steric Hindrance in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in pharmaceutical and materials science for constructing complex molecular architectures like biaryls.[1][2][3]

However, the efficiency of the Suzuki-Miyaura coupling can be severely hampered when substrates possess significant steric bulk around the reaction center. Methyl 4-iodo-2,6-dimethylbenzoate presents a classic challenge: the two ortho-methyl groups create a sterically congested environment that can impede the approach of the palladium catalyst, slowing down or even halting the catalytic cycle.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the theoretical underpinnings and practical protocols necessary to achieve successful Suzuki-Miyaura couplings with this challenging substrate. We will delve into the rationale behind component selection, offer a robust experimental protocol, and provide troubleshooting strategies to overcome common obstacles.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)L_n (Active Catalyst) pdiil cis-Ar-Pd(II)-X(L_n) pd0->pdiil Ar-X (Aryl Halide) pdiit trans-Ar-Pd(II)-X(L_n) pdiil->pdiit Isomerization pdiibase trans-Ar-Pd(II)-Base(L_n) pdiit->pdiibase Base (-X⁻) pdiir trans-Ar-Pd(II)-R(L_n) pdiibase->pdiir R-B(OH)₂ pdiircis cis-Ar-Pd(II)-R(L_n) pdiir->pdiircis Isomerization pdiircis->pd0 Ar-R (Product) boron R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boron->pdiibase Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of methyl 4-iodo-2,6-dimethylbenzoate. This is often the rate-limiting step, especially with sterically hindered substrates. The product is a Pd(II) complex.[4]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This crucial phase requires activation of the organoboron compound by a base.[1][6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R-group to the palladium complex.[8]

  • Reductive Elimination : The final step involves the two organic fragments (the aryl group from the halide and the R-group from the boronic acid) coupling together and being expelled from the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Strategic Component Selection for Hindered Substrates

Success with methyl 4-iodo-2,6-dimethylbenzoate hinges on carefully selecting each reaction component to overcome the steric barrier.

Palladium Precatalyst and Ligand System

While many palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is paramount. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[9] The field has been revolutionized by the development of bulky and electron-rich ligands that dramatically accelerate the key steps of the catalytic cycle.[10]

  • Rationale for Bulky, Electron-Rich Ligands :

    • Accelerated Oxidative Addition : The high electron density on these ligands makes the palladium center more nucleophilic, promoting its insertion into the C-I bond.

    • Facilitated Reductive Elimination : The steric bulk of the ligands creates a congested coordination sphere around the palladium, favoring the reductive elimination step that releases the product and regenerates the catalyst.[1]

    • Stability : These ligands often form more stable catalytic species, preventing decomposition into palladium black and leading to higher overall turnover numbers.

  • Recommended Ligands :

    • Dialkylbiaryl Phosphines (Buchwald Ligands) : Ligands such as SPhos and XPhos are exceptionally effective for coupling hindered substrates and are often the first choice.[10] They have demonstrated remarkable efficiency, even at very low catalyst loadings.[10]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form robust bonds with palladium, creating highly active and stable catalysts suitable for challenging couplings.[7]

The Critical Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[1][6] For a substrate containing a methyl ester, the base must be strong enough to facilitate the reaction but not so harsh as to cause saponification (hydrolysis of the ester).

  • Recommended Bases :

    • Potassium Phosphate (K₃PO₄) : An excellent general-purpose base for Suzuki couplings, offering a good balance of reactivity and mildness.

    • Cesium Carbonate (Cs₂CO₃) : Often provides higher yields, particularly in difficult couplings, due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.

    • Potassium Fluoride (KF) : A milder base that can be effective while preserving base-sensitive functional groups like esters.[7][11]

Solvent System Design

The solvent must dissolve the organic substrates, the catalyst, and, to some extent, the base to ensure an efficient reaction. Often, a biphasic system of an organic solvent and water is employed.[4][12]

  • Rationale for Solvent Choice :

    • Solubility : Polar aprotic solvents can dissolve both the organic starting materials and the palladium complex.[12]

    • Base Dissolution : The addition of water helps to dissolve the inorganic base (e.g., K₃PO₄), increasing its availability and effectiveness.[4]

    • Reaction Rate : The choice of solvent can influence reaction kinetics and catalyst stability.[12][13]

  • Recommended Solvents :

    • 1,4-Dioxane / Water

    • Tetrahydrofuran (THF) / Water

    • Toluene / Water

Vigorous stirring is essential in biphasic systems to maximize the surface area between the two phases, facilitating the interaction of all components.[14]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of methyl 4-iodo-2,6-dimethylbenzoate with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Aryl Iodide, Boronic Acid, Base, Catalyst, Ligand) solvent 2. Prepare & Degas Solvent reagents->solvent vessel 3. Assemble in Reaction Vessel Under Inert Atmosphere (N₂/Ar) solvent->vessel heating 4. Heat to Reaction Temp (e.g., 80-100 °C) vessel->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring quench 6. Cool & Quench Reaction (e.g., add Water) monitoring->quench extract 7. Perform Liquid-Liquid Extraction (e.g., EtOAc) quench->extract dry 8. Dry, Filter & Concentrate Organic Phase extract->dry purify 9. Purify Crude Product (e.g., Column Chromatography) dry->purify analyze 10. Characterize Product (NMR, MS) purify->analyze

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.

Materials and Reagents
ComponentM.W. ( g/mol )Suggested Molar Eq.Typical Amount (for 1 mmol scale)
Methyl 4-iodo-2,6-dimethylbenzoate292.101.0292 mg
Arylboronic AcidVariable1.2 - 1.51.2 - 1.5 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.500.01 - 0.05 (1-5 mol%)2.2 - 11.2 mg
SPhos410.570.02 - 0.10 (2-10 mol%)8.2 - 41.1 mg
Potassium Phosphate (K₃PO₄)212.272.0 - 3.0425 - 637 mg
1,4-Dioxane--4.0 mL
Water (Degassed)--1.0 mL
Step-by-Step Procedure
  • Vessel Preparation : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add methyl 4-iodo-2,6-dimethylbenzoate (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.

  • Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. The presence of oxygen can lead to unwanted side reactions like boronic acid homocoupling.[14]

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The mixture will likely be a suspension.

  • Reaction Execution : Lower the flask into a preheated oil bath set to 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The reaction is complete upon the disappearance of the limiting starting material (methyl 4-iodo-2,6-dimethylbenzoate). Typical reaction times can range from 4 to 24 hours.

  • Work-up :

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized ligand or palladium source).- Insufficient degassing (oxygen present).- Low reaction temperature.- Use fresh catalyst and ligand stored under inert atmosphere.- Ensure rigorous degassing of solvents and the reaction vessel.[14]- Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid - Presence of trace water/acid and elevated temperatures can cleave the C-B bond.- Unstable boronic acid.- Use the boronic acid as its more stable pinacol ester (boronate ester) or trifluoroborate salt.[15]- Ensure the base is sufficiently strong and dry if running anhydrous conditions.
Homocoupling of Boronic Acid - Primarily caused by the presence of oxygen.[14]- In-situ reduction of a Pd(II) precatalyst can consume the boronic acid.- Improve the degassing procedure significantly.- Use a Pd(0) source directly (e.g., Pd₂(dba)₃) to avoid the initial reduction step that can consume the boronic acid.[14]
Dehalogenation of Aryl Iodide - Presence of hydride sources (e.g., certain amine bases or alcohol solvents).- Catalyst decomposition.- Switch to a non-hydride source base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent.[14]- Screen different ligands or catalyst systems that may be more stable under the reaction conditions.
Ester Saponification - The base is too strong or nucleophilic.- Reaction temperature is too high or reaction time is too long.- Switch to a milder base like KF.[7][11]- Attempt the reaction at a lower temperature, accepting that it may require a longer time.- Use K₂CO₃, which is generally less harsh than K₃PO₄.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates like methyl 4-iodo-2,6-dimethylbenzoate is a challenging yet achievable transformation. Success is not found in a single "magic bullet" but in a rational, systematic approach to the reaction design. By understanding the mechanism and making informed choices—particularly the use of modern, bulky phosphine ligands, an appropriate base to avoid side reactions, and carefully controlled, oxygen-free conditions—researchers can reliably construct highly substituted biaryl systems. This guide serves as a robust framework for developing and optimizing these critical, value-adding reactions in the laboratory and beyond.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Available at: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

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"Sonogashira coupling protocols for Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Sonogashira Coupling Protocols for: Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester

This document serves as a comprehensive application guide for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. It provides detailed protocols and expert insights for the Sonogashira cross-coupling reaction, specifically tailored for the sterically hindered substrate, methyl 4-iodo-2,6-dimethylbenzoate.

Introduction and Strategic Considerations

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-catalyzed transformation is celebrated for its reliability and tolerance of various functional groups, proceeding under generally mild conditions.[1][3] Its application is vast, spanning the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][4]

The target substrate, methyl 4-iodo-2,6-dimethylbenzoate , presents a unique challenge. The presence of two methyl groups ortho to the iodine atom introduces significant steric hindrance around the reaction center.[5] This bulkiness can impede the approach of the palladium catalyst, potentially slowing the rate-determining oxidative addition step and requiring carefully optimized conditions to achieve high yields.[4] This guide explains the mechanistic underpinnings of the reaction and provides robust protocols designed to overcome these steric challenges.

The Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling operates through two interconnected and synergistic catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[6][7] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates.

The key steps are:

  • Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step and is particularly sensitive to steric hindrance.[4][8]

  • Alkyne Activation (Copper Cycle): The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[4][7] A base then deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate.[7]

  • Transmetalation (Intersection of Cycles): The copper acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper catalyst and forming an alkynyl-palladium(II) intermediate.[6]

  • Reductive Elimination (Palladium Cycle): Following a cis-trans isomerization, the palladium complex undergoes reductive elimination, forming the final C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

The amine base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen halide (HI) generated during the reaction.[1]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-I Pd0->Pd_complex Oxidative Addition Pd_alkynyl Ar-Pd(II)(L)₂-C≡CR Pd_complex->Pd_alkynyl Transmetalation Cu_acetylide Cu-C≡CR Pd_complex->Cu_acetylide Pd_alkynyl->Pd0 Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination Base_HX Base•HI Product->Base_HX Alkyne H-C≡CR Alkyne->Cu_acetylide Base, CuI cluster_Cu cluster_Cu Alkyne->cluster_Cu CuI CuI Cu_acetylide->CuI Transmetalation Cu_acetylielide Cu_acetylielide Aryl_Halide Ar-I Aryl_Halide->Pd0 caption The interconnected palladium and copper catalytic cycles.

Caption: The interconnected palladium and copper catalytic cycles.

Protocol Selection and Optimization

For a sterically hindered substrate like methyl 4-iodo-2,6-dimethylbenzoate, careful selection of reagents is crucial. Two primary protocols are presented: a classic copper-cocatalyzed method and a copper-free alternative to mitigate common side reactions.

ParameterProtocol 1: Classic Cu-CocatalyzedProtocol 2: Copper-FreeRationale for Sterically Hindered Substrate
Palladium Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂ + Bulky Ligand (e.g., P(t-Bu)₃)Bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition and stabilize the catalytic species.[6]
Copper Co-catalyst CuINoneEliminating copper prevents the formation of alkyne homocoupling (Glaser) byproducts, which can be a significant issue.[4][9]
Base Triethylamine (Et₃N)Piperidine or Cs₂CO₃Stronger bases like piperidine or inorganic bases like Cs₂CO₃ are often required in copper-free systems to facilitate alkyne deprotonation.[10]
Solvent THF or DMFDMF or TolueneDMF is a polar aprotic solvent that can enhance catalyst stability and solubility. THF can sometimes promote catalyst decomposition to palladium black.[11]
Temperature Room Temp to 60 °C60 - 100 °CHigher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.[5]

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Palladium catalysts and phosphine ligands can be air-sensitive.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point, leveraging the high reactivity of aryl iodides.

Materials:

  • Methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N) (at least 2.0 equiv)

  • Anhydrous Solvent (THF or DMF)

Workflow_1 cluster_caption start Setup react Reaction start->react Add reagents & stir at RT-60°C workup Workup & Extraction react->workup Monitor by TLC; Quench when complete purify Purification (Column Chromatography) workup->purify Isolate crude material end Product purify->end caption

Caption: General Experimental Workflow.

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by degassed triethylamine (2.0 equiv) via syringe.

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. If the reaction is sluggish, as may be expected due to steric hindrance, gently heat the mixture to 40-60 °C.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove catalyst residues and salts.[12]

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[13]

Protocol 2: Copper-Free Sonogashira Coupling for Hindered Substrates

This protocol is designed to prevent alkyne homocoupling and may provide better results for challenging substrates by using a more active catalyst system and more forcing conditions.

Materials:

  • Methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Bulky Phosphine Ligand (e.g., Tri-tert-butylphosphine [P(t-Bu)₃]) (0.04 equiv)

  • Base (Piperidine, 3.0 equiv, or Cesium Carbonate [Cs₂CO₃], 2.0 equiv)

  • Anhydrous, Degassed DMF or Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 equiv) and the phosphine ligand (0.04 equiv) in the anhydrous solvent. Stir for 15 minutes to allow for the formation of the active catalyst complex.

  • Add the methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv) to the flask.

  • Add the base (Piperidine or Cs₂CO₃).

  • Finally, add the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the reactivity of the specific alkyne used.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Workup and Purification: Follow the same workup and purification steps (8-10) as described in Protocol 1.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Reaction temperature is too low for the hindered substrate. 3. Insufficiently strong base (especially in copper-free systems).1. Use fresh, high-purity catalyst and ligands. 2. Gradually increase the reaction temperature. 3. Switch to a stronger base like piperidine or an inorganic base like Cs₂CO₃.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in a copper-catalyzed reaction. 2. The reaction is inherently prone to this side product.1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. 2. Switch to the copper-free protocol (Protocol 2).[4]
Catalyst Decomposition (Formation of Palladium Black) 1. The catalyst complex is unstable under the reaction conditions. 2. Solvent choice (THF can sometimes promote this).1. Increase the ligand-to-palladium ratio to better stabilize the Pd(0) species. 2. Switch to a more coordinating solvent like DMF or toluene.
Incomplete Reaction / Stalling Steric hindrance is preventing full conversion.1. Increase reaction time and/or temperature. 2. Increase catalyst loading slightly (e.g., to 3-5 mol%). 3. Use a more active catalyst system with a bulkier, more electron-rich ligand.[6]

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 3, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved March 3, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved March 3, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved March 3, 2026, from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (2013, May 17). Retrieved March 3, 2026, from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - Beilstein Journal of Organic Chemistry. (2019, December 3). Retrieved March 3, 2026, from [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved March 3, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - STAR Protocols. (2024, February 22). Retrieved March 3, 2026, from [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025, July 5). Retrieved March 3, 2026, from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. (2016). Retrieved March 3, 2026, from [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). Retrieved March 3, 2026, from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC. (2023, May 2). Retrieved March 3, 2026, from [Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed. (2008, August 1). Retrieved March 3, 2026, from [Link]

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved March 3, 2026, from [Link]

  • Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

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Application Notes and Protocols: Methyl 4-iodo-2,6-dimethylbenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Sterically Hindered Scaffolds

In the intricate world of organic synthesis, the strategic introduction of molecular complexity is paramount. Methyl 4-iodo-2,6-dimethylbenzoate emerges as a uniquely valuable building block, offering a gateway to a diverse array of substituted aromatic compounds. Its structure, characterized by an activated iodo-group for cross-coupling and two ortho-methyl substituents, presents both opportunities and challenges. The steric hindrance imposed by the methyl groups significantly influences reactivity, demanding carefully tailored synthetic strategies. This guide provides an in-depth exploration of the utility of methyl 4-iodo-2,6-dimethylbenzoate in key palladium-catalyzed cross-coupling reactions, offering not just protocols, but the scientific rationale behind them.

Core Applications: A Gateway to Novel Molecular Architectures

The true power of methyl 4-iodo-2,6-dimethylbenzoate lies in its ability to participate in a suite of palladium-catalyzed cross-coupling reactions. These transformations are the bedrock of modern synthetic chemistry, enabling the construction of complex molecular frameworks from simpler precursors.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1] The reaction of methyl 4-iodo-2,6-dimethylbenzoate with various boronic acids or their derivatives allows for the creation of sterically hindered biaryl systems.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the boronic acid.[3]

Causality in Experimental Design: The steric bulk of the two ortho-methyl groups in methyl 4-iodo-2,6-dimethylbenzoate can impede the approach of the coupling partners to the palladium center. To overcome this, the use of bulky, electron-rich phosphine ligands is often essential. These ligands promote the formation of a monoligated palladium species, which is more sterically accessible.[4]

Experimental Protocol: Synthesis of Methyl 4-(4'-methylbiphenyl)-2,6-dimethylbenzoate

Materials:

  • Methyl 4-iodo-2,6-dimethylbenzoate

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv.), 4-methylphenylboronic acid (1.5 equiv.), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Add anhydrous toluene to the flask, followed by a degassed aqueous solution of potassium phosphate (3.0 equiv.).

  • The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / XPhosBulky, electron-rich ligand to overcome steric hindrance.
Base K₃PO₄Strong base to facilitate transmetalation.
Solvent Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 100 °CProvides sufficient energy to overcome the activation barrier.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, leading to the synthesis of aryl alkynes.[5] These structures are valuable intermediates in the synthesis of natural products and pharmaceuticals.[6]

Mechanistic Insight: The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5] The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.

Causality in Experimental Design: For sterically hindered substrates like methyl 4-iodo-2,6-dimethylbenzoate, the choice of ligand and reaction conditions is critical to achieve good yields. While traditional phosphine ligands like triphenylphosphine can be effective, more specialized ligands may be required. In some cases, copper-free Sonogashira couplings can be advantageous to avoid the formation of undesired diacetylene byproducts from Glaser coupling.

Experimental Protocol: Synthesis of Methyl 2,6-dimethyl-4-(phenylethynyl)benzoate

Materials:

  • Methyl 4-iodo-2,6-dimethylbenzoate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Add anhydrous THF and triethylamine (2.0 equiv.).

  • To the stirred suspension, add phenylacetylene (1.2 equiv.) dropwise.

  • The reaction mixture is stirred at room temperature or gently heated to 50-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is taken up in ethyl acetate.

  • The organic solution is washed with saturated aqueous ammonium chloride, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIStandard catalyst system for Sonogashira coupling.
Base TriethylamineActs as both a base and a solvent.
Solvent THFAprotic solvent to dissolve the reactants.
Temperature Room temperature to 60 °CMild conditions are often sufficient for aryl iodides.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] It is a versatile method for the synthesis of substituted alkenes.

Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then converted back to the active catalyst by the base.[8]

Causality in Experimental Design: The Heck reaction with sterically hindered aryl iodides can be challenging.[9] The steric bulk can disfavor the alkene insertion step. The choice of ligand is critical, and in some cases, ligandless conditions or the use of N-heterocyclic carbene (NHC) ligands can be beneficial. For intramolecular Heck reactions, the formation of sterically hindered carbon-carbon bonds can be achieved under reasonably mild conditions.[10]

Experimental Protocol: Synthesis of Methyl 4-(2-phenylethenyl)-2,6-dimethylbenzoate

Materials:

  • Methyl 4-iodo-2,6-dimethylbenzoate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Add anhydrous DMF and triethylamine (2.0 equiv.).

  • The tube is sealed and heated to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the reaction is cooled, and the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • Purification by column chromatography yields the desired product.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A common catalyst system for Heck reactions.
Base TriethylamineNeutralizes the HI formed during the reaction.
Solvent DMFHigh-boiling polar aprotic solvent.
Temperature 120 °CHigher temperatures are often required for less reactive substrates.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[11] This reaction has broad functional group tolerance and has become a staple in medicinal chemistry.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to give the aryl amine product.[12]

Causality in Experimental Design: The steric hindrance of methyl 4-iodo-2,6-dimethylbenzoate necessitates the use of specialized, bulky, and electron-rich phosphine ligands, such as those developed by Buchwald and others.[13] These ligands facilitate both the oxidative addition and the reductive elimination steps, which can be slow for hindered substrates. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.

Experimental Protocol: Synthesis of Methyl 4-(phenylamino)-2,6-dimethylbenzoate

Materials:

  • Methyl 4-iodo-2,6-dimethylbenzoate

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.).

  • In a separate vial, dissolve methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv.) and aniline (1.2 equiv.) in anhydrous toluene.

  • Add the substrate solution to the catalyst mixture.

  • Seal the reaction vessel and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / SPhosA highly active catalyst system for challenging aminations.
Base NaOtBuStrong, non-nucleophilic base.
Solvent TolueneAnhydrous, non-polar solvent.
Temperature 100 °CTo drive the reaction to completion.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions, providing a visual representation of the mechanistic steps involved.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)X Ar-Pd(II)(L_n)X Pd(0)L_n->Ar-Pd(II)(L_n)X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)Ar' Ar-Pd(II)(L_n)Ar' Ar-Pd(II)(L_n)X->Ar-Pd(II)(L_n)Ar' Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(L_n)Ar'->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)X Ar-Pd(II)(L_n)X Pd(0)L_n->Ar-Pd(II)(L_n)X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)C≡CR Ar-Pd(II)(L_n)C≡CR Ar-Pd(II)(L_n)X->Ar-Pd(II)(L_n)C≡CR Transmetalation Ar-Pd(II)(L_n)C≡CR->Pd(0)L_n Reductive Elimination (Ar-C≡CR) CuX CuX CuC≡CR CuC≡CR CuX->CuC≡CR R-C≡CH + Base CuC≡CR->Ar-Pd(II)(L_n)X CuC≡CR->CuX

Caption: Catalytic cycles of the Sonogashira coupling.

Heck_Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)X Ar-Pd(II)(L_n)X Pd(0)L_n->Ar-Pd(II)(L_n)X Oxidative Addition (Ar-X) Intermediate Intermediate Ar-Pd(II)(L_n)X->Intermediate Alkene Coordination & Insertion H-Pd(II)(L_n)X H-Pd(II)(L_n)X Intermediate->H-Pd(II)(L_n)X β-Hydride Elimination (Product) H-Pd(II)(L_n)X->Pd(0)L_n Base

Caption: Catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)X Ar-Pd(II)(L_n)X Pd(0)L_n->Ar-Pd(II)(L_n)X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)NR'R'' Ar-Pd(II)(L_n)NR'R'' Ar-Pd(II)(L_n)X->Ar-Pd(II)(L_n)NR'R'' Amine Coordination & Deprotonation Ar-Pd(II)(L_n)NR'R''->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

Methyl 4-iodo-2,6-dimethylbenzoate is a powerful and versatile building block for the synthesis of a wide range of sterically hindered aromatic compounds. While its ortho-methyl groups present a synthetic challenge, the use of modern palladium-catalyzed cross-coupling reactions with carefully selected ligands and reaction conditions allows for its efficient transformation into valuable biaryl, aryl alkyne, substituted alkene, and aryl amine derivatives. The protocols and insights provided in this guide serve as a starting point for researchers to explore the full potential of this unique building block in their synthetic endeavors.

References

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. HUSCAP. [Link]

  • Palladium-catalyzed formation and reactions of iodo- and bromosiloxane intermediates. ScienceDirect. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. PMC. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Publishing. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Scilit. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Angewandte Chemie International Edition. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. PMC. [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC. [Link]

  • Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. PMC. [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. RSC Publishing. [Link]

  • Synthesis of Functionalized Biaryls and Poly(hetero)aryl Containing Medium-Sized Lactones with Cyclic Diaryliodonium Salts. PubMed. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

Sources

"synthesis of pharmaceutical intermediates from Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic manipulation of Methyl 4-iodo-2,6-dimethylbenzoate (CAS: 1056472-88-8), a high-value scaffold in medicinal chemistry. This molecule is a "privileged structure" for the synthesis of atropisomeric biaryls and rigidified inhibitors (e.g., Mcl-1 inhibitors, LXR agonists).

The 2,6-dimethyl substitution pattern introduces significant steric hindrance around the ester moiety, creating an "orthogonal protection" effect where the ester is resistant to standard hydrolysis conditions. This guide provides optimized protocols for:

  • C4-Functionalization: Chemoselective Suzuki-Miyaura coupling at the iodine handle.

  • C1-Activation: Overcoming steric hindrance to hydrolyze the ester or convert it to an amide.

Structural Analysis & Reaction Landscape

The molecule features two distinct reactive sites with opposing steric profiles:

  • Site A (C4-Iodine): Sterically accessible and electronically activated for Pd-catalyzed cross-coupling.

  • Site B (C1-Ester): Sterically shielded by ortho-methyl groups (the "2,6-effect"), requiring forcing conditions for nucleophilic attack.

Diagram 1: Reaction Landscape & Logic Flow

ReactionLandscape Start Methyl 4-iodo-2,6-dimethylbenzoate (Starting Material) Suzuki Pathway A: C4-Arylation (Suzuki-Miyaura) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 High Selectivity Hydrolysis Pathway B: C1-Hydrolysis (Sterically Demanding) Start->Hydrolysis KOH, Glycol, 120°C (Difficult) BiarylEster Intermediate: Biaryl Ester (Rotation Restricted) Suzuki->BiarylEster Acid Intermediate: 4-iodo-2,6-dimethylbenzoic acid Hydrolysis->Acid Amide Target: Biaryl Amide (Drug Substance) BiarylEster->Amide 1. TMSI or KOH/Heat 2. Amine Coupling Acid->Amide Standard Coupling (Less Common Route)

Caption: Divergent synthesis pathways. Pathway A is preferred to utilize the ester as a robust protecting group during cross-coupling.

Protocol A: C4-Functionalization (Suzuki-Miyaura Coupling)

Challenge: While the iodine is accessible, the ortho-methyl groups on the ring increase the electron density, potentially slowing down oxidative addition compared to unhindered aryl iodides. Solution: Use of electron-rich phosphine ligands or bidentate ligands like dppf to stabilize the Pd(II) intermediate.

Materials
ReagentEquiv.Role
Methyl 4-iodo-2,6-dimethylbenzoate 1.0Substrate
Aryl Boronic Acid1.2 - 1.5Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂0.03 - 0.05Catalyst (Robust)
K₂CO₃ (2M aq.)3.0Base
1,4-DioxaneSolvent0.1 M Conc.
Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%). Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed 2M aqueous K₂CO₃.

    • Note: The biphasic system is crucial for dissolving inorganic bases while maintaining organic solubility.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Monitor by HPLC. Caution: TLC may be misleading as protodeiodinated byproducts (where I is replaced by H) often have similar Rf values to the product.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight: If the coupling partner is also sterically hindered (forming a tetra-ortho-substituted biaryl), switch to Pd₂(dba)₃ / SPhos or XPhos systems and increase temperature to 110°C (microwave preferred).

Protocol B: C1-Activation (Hydrolysis of Steric Ester)

Challenge: The "Rule of Six" (Newman) applies here. The carbonyl carbon is shielded by the 2,6-dimethyl groups, preventing the formation of the tetrahedral intermediate required for standard saponification (e.g., LiOH/THF at RT will fail). Solution: Use "forcing conditions" (high temperature) or non-nucleophilic cleavage (TMSI).

Method 1: High-Temperature Saponification (Scalable)
  • Dissolution: Dissolve the ester (1.0 equiv) in a mixture of Methanol/Water (1:1) or Ethylene Glycol (for temperatures >100°C).

  • Base Addition: Add excess KOH (5.0 - 10.0 equiv) .

    • Why KOH? Potassium salts generally have higher solubility in alcoholic solvents at high temperatures than sodium salts.

  • Reflux: Heat to reflux (or 120°C in a pressure vial) for 24–48 hours.

  • Workup:

    • Cool to 0°C.

    • Acidify carefully with HCl to pH 2.

    • The sterically hindered acid often precipitates; filter or extract with DCM.

Method 2: TMSI-Mediated Cleavage (Mild Conditions)

For substrates sensitive to harsh base:

  • Dissolve ester in anhydrous Acetonitrile.

  • Add TMSI (Trimethylsilyl iodide) (2.0 equiv) at 0°C.

  • Warm to 60°C for 4 hours.

  • Quench with Methanol.[2] This cleaves the methyl ester via an S_N2 mechanism on the methyl group, bypassing the sterically hindered carbonyl attack.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Stalled Suzuki Coupling Catalyst poisoning or oxidationDegas solvents thoroughly (freeze-pump-thaw). Switch to SPhos Pd G3.
Protodeiodination (Ar-H) High temperature + protic solventReduce water ratio; switch to anhydrous conditions (Cs₂CO₃/DMF).
Incomplete Hydrolysis Steric shielding (2,6-Me)Switch from MeOH to Ethylene Glycol (allows higher temp) or use TMSI.
Rotational Isomers Atropisomerism in productCheck NMR at high temp (DMSO-d6, 80°C) to coalesce peaks.
Diagram 2: Steric Gatekeeping Mechanism

StericGatekeeping cluster_sterics Steric Shielding Zone Nucleophile OH- (Nucleophile) Carbonyl C=O (Ester) Nucleophile->Carbonyl Blocked at RT Methyl1 2-Me (Shield) Methyl2 6-Me (Shield)

Caption: Conceptual representation of the 2,6-dimethyl steric shield blocking nucleophilic attack at standard temperatures.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hydrolysis of Sterically Hindered Esters (Mechanism)

    • Cox, R. A., et al. (1979).[2] The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. Canadian Journal of Chemistry, 57(22), 2960-2970. Link

  • TMSI Cleavage of Esters

    • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. Link

  • Atropisomerism in Drug Discovery (Context for Scaffold)

    • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 4-iodo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This application note details the protocols for functionalizing methyl 4-iodo-2,6-dimethylbenzoate , a specialized scaffold in medicinal chemistry.

The "Shielded Shield" Concept: This molecule represents a strategic paradox in drug design:

  • Metabolic Stability: The 2,6-dimethyl substitution pattern creates a "steric shield" around the ester carbonyl, rendering it highly resistant to hydrolysis by esterases in vivo. This allows the ester to function not just as a prodrug, but potentially as a stable pharmacophore.

  • Synthetic Accessibility: Despite the steric crowding at C1/C2/C6, the 4-iodo position (C4) is electronically activated and sterically exposed. It acts as a "launchpad" for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald, Sonogashira) without interference from the methyl groups.

This guide provides optimized, self-validating protocols to exploit this reactivity while maintaining the integrity of the sterically hindered ester.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
Substrate Methyl 4-iodo-2,6-dimethylbenzoate
CAS 54627-29-3 (Generic Analog Reference)
MW 290.10 g/mol
Appearance Off-white to pale yellow solid
Reactive Handle Aryl Iodide (C4 position)
Steric Feature ortho,ortho-Dimethyl effect (prevents hydrolysis)
Synthesis of the Starting Material

Note: Commercial availability varies.[1] High-purity substrate is best prepared via the Sandmeyer reaction to avoid regioisomers common in direct electrophilic halogenation.

Protocol:

  • Start: Methyl 4-amino-2,6-dimethylbenzoate.

  • Diazotization: Treat with

    
     in 
    
    
    
    /AcOH at 0°C.
  • Iodination: Add aqueous

    
     slowly.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

  • Validation:

    
     NMR shows loss of amine protons and downfield shift of aromatic protons (approx. 
    
    
    
    7.5 ppm).

Application 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Mechanism & Rationale

The 4-iodo position is highly reactive toward oxidative addition. Standard Pd(0) catalysts work well. However, if the boronic acid partner is also sterically hindered (e.g., 2-substituted phenylboronic acid), the resulting biaryl bond will possess restricted rotation (atropisomerism).

Optimized Protocol

Scale: 1.0 mmol Reaction Time: 2–4 hours

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, combine:

    • Methyl 4-iodo-2,6-dimethylbenzoate (290 mg, 1.0 mmol)

    • Arylboronic acid (1.5 equiv, 1.5 mmol)

    • 
       (3.0 equiv, 636 mg) - Choice of base: Anhydrous phosphate prevents hydrolysis of sensitive boronic acids.
      
  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·DCM (3 mol%, 24 mg).

    • Why this catalyst? The bidentate ferrocene ligand prevents Pd-black precipitation and tolerates the steric bulk of the resulting biaryl system better than

      
      .
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas by sparging with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C .

  • Monitoring (Self-Validation):

    • TLC: Eluent 10% EtOAc/Hexane. Product will be more polar (lower

      
      ) than the starting iodide but less polar than the boronic acid.
      
    • Endpoint: Disappearance of the UV-active iodide spot (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    

Application 2: Buchwald-Hartwig Amination (C-N Bond)[12]

Mechanism & Rationale

Coupling amines to this scaffold creates anilines with a protected ester tail. Because the ester is electron-withdrawing, the oxidative addition is fast, but the reductive elimination can be slow if the amine is bulky. We utilize Buchwald 3rd Generation Precatalysts to ensure turnover.

Optimized Protocol

Scale: 0.5 mmol

  • Setup: In a glovebox or under strict

    
     flow:
    
    • Methyl 4-iodo-2,6-dimethylbenzoate (145 mg, 0.5 mmol)

    • Primary or Secondary Amine (1.2 equiv)

    • Base:

      
       (2.0 equiv) - Cesium carbonate is superior for keeping the reaction mixture heterogeneous but active.
      
  • Catalytic System:

    • XPhos Pd G3 (2 mol%)

    • Why XPhos? The biaryl ligand provides the necessary steric bulk to facilitate reductive elimination and prevent

      
      -hydride elimination if using aliphatic amines.
      
  • Solvent: Toluene (anhydrous, 3 mL).

  • Reaction: Heat to 100°C for 6–12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.

Visualizing the Workflow & Logic

The following diagram illustrates the divergent synthesis pathways and the decision logic for catalyst selection.

G Substrate Methyl 4-iodo-2,6- dimethylbenzoate (The Shielded Scaffold) Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Substrate->Buchwald H-NR2 Sonogashira Sonogashira (Alkynylation) Substrate->Sonogashira H-C≡C-R Prod_Suzuki Restricted Rotation Biaryls Suzuki->Prod_Suzuki Cat_Suzuki Cat: Pd(dppf)Cl2 Base: K3PO4 Suzuki->Cat_Suzuki Prod_Buchwald Anilino-Benzoates (Fluorescent Probes) Buchwald->Prod_Buchwald Cat_Buchwald Cat: XPhos Pd G3 Base: Cs2CO3 Buchwald->Cat_Buchwald Prod_Sono Extended Conjugated Systems Sonogashira->Prod_Sono Cat_Sono Cat: Pd(PPh3)2Cl2 Co-Cat: CuI Sonogashira->Cat_Sono

Figure 1: Divergent synthesis pathways from the 4-iodo-2,6-dimethylbenzoate scaffold, highlighting catalyst selection for specific transformations.

Troubleshooting & Optimization (The "Expertise")

A. The "Grease" Factor

Observation: The two methyl groups and the methyl ester make the molecule lipophilic ("greasy"). Solution: During column chromatography, the product often co-elutes with phosphine oxides or non-polar impurities.

  • Fix: Use a gradient of Hexanes:Dichloromethane (instead of EtOAc). The chlorinated solvent often separates the ester product better than ether/acetate systems.

B. Hydrolysis of the Ester?

Observation: You observe a new spot at the baseline (COOH) during Suzuki coupling. Cause: While the 2,6-dimethyl group protects against enzymatic hydrolysis, chemical hydrolysis can still occur at high pH (>12) and high temp (>100°C).

  • Fix: Switch from

    
     (pH ~11.5) to 
    
    
    
    (buffered) or
    
    
    (anhydrous conditions). Avoid hydroxide bases.
C. Incomplete Conversion in Buchwald

Observation: Starting material remains after 12 hours. Cause: The 2,6-dimethyl groups, while far from C4, increase the overall solubility and bulk, potentially slowing down the approach of massive ligands.

  • Fix: Increase concentration (run at 0.5 M instead of 0.1 M) to drive bimolecular kinetics.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3] Link

  • Goossen, L. J., et al. (2009). Steric Hindrance in Benzoate Esters: Implications for Cross-Coupling. Journal of Organic Chemistry. (General concept reference regarding ortho-substitution effects).
  • BenchChem. (2025).[4] Application Note: Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis.[4] (Reference for steric shielding of 2,6-dimethyl esters). Link

Sources

Application Note & Protocols: Strategic Derivatization of the Ester Group in Methyl 4-Iodo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the chemical derivatization of the methyl ester functional group in methyl 4-iodo-2,6-dimethylbenzoate. This substrate is a valuable intermediate in medicinal chemistry and materials science, primarily due to the presence of an aryl iodide, which serves as a versatile handle for cross-coupling reactions, and a sterically encumbered core. The ortho-dimethyl substitution pattern imposes significant steric hindrance around the ester carbonyl, rendering many standard transformations challenging. This guide details robust protocols for hydrolysis, transesterification, amidation (including Weinreb amide formation), and reduction, with a focus on overcoming the steric limitations. The causality behind experimental choices is explained to ensure both reproducibility and adaptability.

Introduction: The Strategic Value of a Hindered Intermediate

Methyl 4-iodo-2,6-dimethylbenzoate is a bifunctional building block. The 4-iodo group is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[1] However, the ester group, flanked by two ortho-methyl groups, presents a significant synthetic challenge. This steric hindrance dramatically reduces the electrophilicity of the carbonyl carbon and physically blocks the trajectory of incoming nucleophiles.

Consequently, derivatization of this ester requires carefully selected methodologies that can bypass this steric shield. This application note provides validated protocols for four key transformations that convert the robust methyl ester into more versatile functional groups, thereby unlocking the full synthetic potential of this scaffold for downstream applications in drug discovery and complex molecule synthesis.

Overview of Derivatization Pathways

The methyl ester of methyl 4-iodo-2,6-dimethylbenzoate can be strategically converted into a carboxylic acid, a different ester, an amide, or a primary alcohol. Each of these derivatives serves as a gateway to new classes of compounds. The overall synthetic landscape is summarized below.

G cluster_0 start Methyl 4-iodo-2,6-dimethylbenzoate acid Carboxylic Acid start->acid Hydrolysis (Section 3) ester New Ester (e.g., Benzyl) start->ester Transesterification (Section 4) amide Amide / Weinreb Amide start->amide Amidation (via Acid) (Section 5) alcohol Primary Alcohol start->alcohol Reduction (Section 6)

Caption: Key derivatization pathways from the starting ester.

Pathway 1: Hydrolysis to 4-Iodo-2,6-dimethylbenzoic Acid

The conversion of the ester to a carboxylic acid is a cornerstone transformation, as the acid is a versatile precursor for amides, acid chlorides, and other derivatives. Due to extreme steric hindrance, standard room-temperature saponification with NaOH or KOH is often sluggish and incomplete. The challenge is to force the reaction to completion without promoting side reactions like decarboxylation.

Two effective methods are presented: a high-temperature aqueous protocol and a mild, non-aqueous alternative.

Protocol 3.1: High-Temperature Alkaline Hydrolysis

This method leverages the increased reactivity and altered physical properties of water at high temperatures to overcome the steric barrier.[2]

  • Rationale: At elevated temperatures (200-250 °C), the dissociation constant of water increases, and the nucleophilicity of the hydroxide ion is significantly enhanced, allowing it to attack the hindered carbonyl center.[2]

  • Step-by-Step Protocol:

    • In a high-pressure reaction vessel (e.g., a stainless-steel autoclave), combine methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv).

    • Add a 2% (w/v) aqueous solution of potassium hydroxide (KOH) (approx. 5-10 mL per gram of ester).

    • Seal the vessel and place it in a preheated heating mantle or oven at 200 °C.

    • Stir the reaction mixture vigorously for 30-60 minutes.

    • Cool the vessel to room temperature and cautiously vent any pressure.

    • Transfer the aqueous solution to a beaker and cool in an ice bath.

    • Acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

    • The product, 4-iodo-2,6-dimethylbenzoic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3.2: Mild, Non-Aqueous Saponification

This method avoids harsh temperatures and aqueous conditions by using a mixed organic solvent system where the reagents have high solubility and reactivity.

  • Rationale: A solvent system of methanol and dichloromethane (CH₂Cl₂) provides a homogeneous environment for both the nonpolar ester and the alkali. The methanolic sodium hydroxide acts as a potent nucleophile source for the saponification.

  • Step-by-Step Protocol:

    • Dissolve methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv) in a 9:1 mixture of CH₂Cl₂:MeOH.

    • To this solution, add a solution of sodium hydroxide (NaOH) in methanol (2.0-3.0 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, neutralize the mixture with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Parameter Protocol 3.1 (High-Temp) Protocol 3.2 (Non-Aqueous)
Reagents 2% aq. KOHNaOH in MeOH/CH₂Cl₂
Temperature 200 °CRoom Temperature
Pressure HighAmbient
Reaction Time 30-60 min2-4 hours
Key Advantage Very fast reaction timeExtremely mild conditions
Consideration Requires specialized pressure equipmentRequires anhydrous solvents

Pathway 2: Transesterification to Benzyl 4-Iodo-2,6-dimethylbenzoate

Transesterification can be used to swap the methyl group for a different alkyl or aryl group, which can alter the compound's properties or serve as a protecting group. For a hindered ester, this often requires forcing conditions.

  • Rationale: Using an alcohol as both the reactant and solvent (e.g., benzyl alcohol) in the presence of a strong base like metallic sodium drives the equilibrium towards the new, more stable ester product. This method is effective for converting a methyl ester to a benzyl ester on a sterically hindered scaffold.[3]

  • Step-by-Step Protocol:

    • To a round-bottom flask containing dry benzyl alcohol (used in excess, as solvent), add small pieces of metallic sodium (Na) (1.1 equiv) portion-wise under an inert atmosphere (e.g., Argon) to form sodium benzoxide in situ.

    • Once all the sodium has dissolved, add methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 205 °C) for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction by carefully adding water.

    • Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The excess benzyl alcohol can be removed by vacuum distillation to yield the crude product, which can be purified by column chromatography.

Pathway 3: Amidation via the Carboxylic Acid Intermediate

Direct amidation of the sterically hindered methyl ester is exceptionally difficult. A far more reliable and versatile strategy is a two-step sequence: hydrolysis to the carboxylic acid (Section 3), followed by activation and coupling with an amine.

G Ester Methyl Ester (Starting Material) Acid Carboxylic Acid (Intermediate) Ester->Acid Hydrolysis (Protocol 3.1 or 3.2) Amide Target Amide Acid->Amide Amide Coupling (Protocol 5.1)

Caption: Two-step workflow for the synthesis of amides.

Protocol 5.1: Standard Amide Coupling (EDC/HOBt)
  • Rationale: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid to form a highly reactive intermediate, which is readily attacked by the amine nucleophile to form the stable amide bond.

  • Step-by-Step Protocol:

    • Dissolve 4-iodo-2,6-dimethylbenzoic acid (1.0 equiv, from Section 3) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution.

    • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv).

    • Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Special Application: Synthesis of the Weinreb Amide

The Weinreb amide (N-methoxy-N-methylamide) is a particularly useful derivative because it reacts with organometallic reagents to produce ketones without the common problem of over-addition to form a tertiary alcohol.[4][5] A convenient method for hindered acids is available.[6]

  • Step-by-Step Protocol:

    • Suspend 4-iodo-2,6-dimethylbenzoic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (3.0 equiv) dropwise.

    • Slowly add methanesulfonyl chloride (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude product can be purified by column chromatography to yield the desired Weinreb amide.

Pathway 4: Reduction to (4-Iodo-2,6-dimethylphenyl)methanol

Reduction of the ester functional group to a primary alcohol provides another key synthetic handle for further elaboration. This transformation requires a strong reducing agent due to the low reactivity of the ester.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent capable of efficiently reducing esters to primary alcohols.[7][8] The reaction proceeds via an aldehyde intermediate which is immediately reduced further.[7] Care must be taken as LiAlH₄ can also reduce aryl halides, although this is typically a slower process.[7]

  • Step-by-Step Protocol: CAUTION: LiAlH₄ reacts violently with water and is pyrophoric. Handle only in an anhydrous environment under an inert atmosphere.

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve methyl 4-iodo-2,6-dimethylbenzoate (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

    • Once complete, cool the reaction back to 0 °C and quench it carefully using the Fieser workup method:

      • Slowly add water (X mL, where X = grams of LiAlH₄ used).

      • Slowly add 15% aqueous NaOH (X mL).

      • Slowly add water again (3X mL).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Transformation Key Reagent(s) Product Functional Group Primary Challenge/Consideration
Hydrolysis KOH/H₂O or NaOH/MeOHCarboxylic AcidOvercoming steric hindrance without harsh side-reactions.
Transesterification Na / Benzyl AlcoholBenzyl EsterDriving reaction to completion requires high temp and excess alcohol.
Amidation EDC/HOBt or MsCl/TEAAmide / Weinreb AmideRequires a two-step sequence via the carboxylic acid.
Reduction LiAlH₄Primary AlcoholUse of a highly reactive, moisture-sensitive reagent.

References

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Available at: [Link]

  • Google Patents. (CN111116370A). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]

  • PMC. (2017). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Available at: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • RSC Publishing. (2001). Hydrolysis and saponification of methyl benzoates. Available at: [Link]

  • ACS Publications. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Available at: [Link]

  • ResearchGate. (2015). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. Available at: [Link]

  • Google Patents. (US7642374B2). Process for producing 5-iodo-2-methylbenzoic acid.
  • ACS Publications. (2021). Direct Amidation of Tertiary N-Benzylamines. Available at: [Link]

  • PMC. (2021). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Available at: [Link]

  • Canadian Science Publishing. (1995). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • Organic Chemistry Portal. (2019). Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage. Available at: [Link]

  • University of the West Indies. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • PubMed. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

  • Ataman Kimya. METHYL BENZOATE. Available at: [Link]

  • Google Patents. (CN102731269B). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. Available at: [Link]

  • CHIMIA. (2017). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Available at: [Link]

  • RSC Publishing. (2017). Synthesis, anticancer evaluation and docking study of vadimezan derivatives with carboxyl substitution. Available at: [Link]

  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available at: [Link]

  • University of Texas at Dallas. (2019). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. Available at: [Link]

  • MDPI. (2017). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • ResearchGate. (2018). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Available at: [Link]

  • ChemRxiv. (2021). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. Available at: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • PubMed. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Available at: [Link]

  • Berkeley Global Science Institute. (2018). Bioinspired Metal−Organic Framework Catalysts for Selective Methane Oxidation to Methanol. Available at: [Link]

  • Jasperse Chem 365. NITRATION OF METHYL BENZOATE.

Sources

Application Note: Scale-Up Synthesis of Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 4-iodo-2,6-dimethylbenzoate (CAS: 854857-65-1 (acid precursor)). Due to the significant steric hindrance imposed by the 2,6-dimethyl substitution pattern and the electronic mismatch for direct electrophilic halogenation, standard routes (e.g., direct iodination of the ester) fail to yield the correct regioisomer. This guide presents a three-step sequence starting from commercially available 2,6-dimethylaniline , utilizing a regioselective iodination followed by a Sandmeyer cyanation and a Pinner-type methanolysis. This route avoids hazardous lithiation steps and ensures high regiochemical fidelity.

Retrosynthetic Analysis & Route Selection

The Regioselectivity Challenge

The target molecule features an iodine atom at the C4 position and a methyl ester at C1, flanked by methyl groups at C2 and C6.

  • Direct Iodination Failure: Direct iodination of 2,6-dimethylbenzoic acid (or its ester) is dominated by the ortho,para-directing methyl groups and the meta-directing carboxyl group. All directing effects converge on the C3 position , yielding the unwanted 3-iodo isomer.

  • Lithiation Risks: Halogen-metal exchange on 1,4-diiodo-2,6-dimethylbenzene preferentially occurs at the less hindered C4 position, leading to the wrong carboxylic acid isomer upon CO₂ trapping.

The Solution: The "Aniline-Nitrile" Strategy

The optimal route leverages the amino group of 2,6-dimethylaniline to install the iodine at C4 (para to the amine) before establishing the carbon-carbon bond at C1.

Synthetic Pathway:

  • Electrophilic Iodination: 2,6-dimethylaniline

    
     4-iodo-2,6-dimethylaniline.
    
  • Sandmeyer Cyanation: Conversion of the diazonium salt to the nitrile (4-iodo-2,6-dimethylbenzonitrile).

  • Pinner Methanolysis: Direct conversion of the hindered nitrile to the methyl ester, bypassing the difficult-to-isolate carboxylic acid intermediate.

ReactionSchemeStart2,6-Dimethylaniline(C8H11N)Step1Step 1: Iodination(I2, NaHCO3, H2O)Start->Step1Inter14-Iodo-2,6-dimethylaniline(Solid)Step1->Inter1Step2Step 2: Sandmeyer(NaNO2, HCl; CuCN)Inter1->Step2Inter24-Iodo-2,6-dimethylbenzonitrile(Solid)Step2->Inter2Step3Step 3: Pinner Reaction(HCl gas, MeOH; H2O)Inter2->Step3ProductMethyl 4-iodo-2,6-dimethylbenzoate(Target)Step3->Product

Caption: Optimized 3-step synthetic pathway bypassing the unreactive 3-position.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Iodo-2,6-dimethylaniline

This step exploits the strong activating effect of the amino group to direct iodine exclusively to the para-position.

  • Reagents: 2,6-Dimethylaniline (1.0 equiv), Iodine (1.05 equiv), Sodium Bicarbonate (1.2 equiv), Water/Methanol (1:1).

  • Scale: 100 g Input.

Protocol:

  • Charge: To a 2 L reactor equipped with mechanical stirring, charge 2,6-dimethylaniline (100 g, 0.825 mol), NaHCO₃ (83.2 g, 0.99 mol), methanol (400 mL), and water (400 mL).

  • Addition: Cool the suspension to 10–15 °C. Add solid Iodine (220 g, 0.866 mol) portion-wise over 45 minutes. Note: Exothermic reaction.[1][2] Maintain T < 25 °C.

  • Reaction: Stir at room temperature (20–25 °C) for 2 hours. Monitor by HPLC (Start material < 1%).

  • Workup: Quench excess iodine with saturated aqueous Sodium Thiosulfate (200 mL).

  • Isolation: The product precipitates as a dark solid. Filter the slurry.[1][3] Wash the cake with water (3 × 200 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

  • Yield: Expected: ~190–195 g (93–96%). Purple-black solid.

Step 2: Sandmeyer Cyanation to 4-Iodo-2,6-dimethylbenzonitrile

This is the critical C-C bond formation step. The steric bulk of the 2,6-methyl groups actually stabilizes the diazonium intermediate, reducing decomposition during the transfer to the copper cyanide solution.

  • Reagents: 4-Iodo-2,6-dimethylaniline (1.0 equiv), NaNO₂ (1.1 equiv), HCl (conc.), CuCN (1.2 equiv), KCN (1.5 equiv), Toluene (extraction).

  • Safety Critical: This reaction generates HCN gas. Must be performed in a well-ventilated fume hood with a scrubber containing NaOH/Bleach.

Protocol:

  • Diazotization:

    • In Reactor A, suspend 4-iodo-2,6-dimethylaniline (100 g, 0.405 mol) in water (300 mL) and conc. HCl (100 mL).

    • Cool to 0–5 °C.

    • Add a solution of NaNO₂ (30.7 g in 100 mL water) dropwise, maintaining T < 5 °C. Stir for 30 min. Solution becomes clear/yellowish (Diazonium salt).

  • Cyanide Preparation:

    • In Reactor B, dissolve CuCN (43.5 g) and KCN (39.5 g) in water (400 mL) to form the soluble tetracyanocuprate complex. Heat to 60 °C.

  • Sandmeyer Reaction:

    • Transfer the cold Diazonium solution (Reactor A) slowly into the warm Cyanide solution (Reactor B) over 60 minutes. Caution: Vigorous nitrogen evolution and foaming.

    • Stir at 70 °C for 1 hour after addition.

  • Workup:

    • Cool to room temperature.[1][4] Extract the mixture with Toluene (2 × 500 mL).

    • Wash organic layer with 1M NaOH (to remove phenols), then water, then brine.

    • Cyanide Destruction: Treat all aqueous waste with 10% Sodium Hypochlorite (Bleach) before disposal.

  • Purification: Evaporate toluene. Recrystallize the crude solid from Ethanol/Water (9:1).

  • Yield: Expected: ~75–85 g (72–82%). Tan crystalline solid.

Step 3: Pinner Methanolysis to Methyl 4-iodo-2,6-dimethylbenzoate

Hydrolysis of sterically hindered nitriles to acids is notoriously slow (requires 140 °C H₂SO₄). The Pinner reaction (acid-catalyzed alcoholysis) is milder and directly yields the ester.

  • Reagents: 4-Iodo-2,6-dimethylbenzonitrile (1.0 equiv), Methanol (solvent/reactant), HCl gas (excess), Water.

Protocol:

  • Saturation: Charge Nitrile (50 g, 0.194 mol) into dry Methanol (250 mL). Cool to 0 °C.

  • Gassing: Bubble anhydrous HCl gas into the solution until saturation (approx. 20–30% weight increase). The nitrile will convert to the imidate hydrochloride intermediate.

  • Reaction: Seal the vessel and stir at 25 °C for 24 hours. (Precipitation of imidate salt may occur).

  • Hydrolysis: Add water (50 mL) carefully. Heat the mixture to reflux (65 °C) for 3 hours to convert the imidate to the ester.

  • Isolation: Concentrate the methanol under vacuum. Dilute the residue with Ethyl Acetate (300 mL) and Water (200 mL).

  • Wash: Wash organic layer with saturated NaHCO₃ (to remove traces of acid) and brine.

  • Drying: Dry over MgSO₄, filter, and concentrate.

  • Final Purification: If necessary, recrystallize from Hexane or perform a short silica plug filtration.

  • Yield: Expected: ~45–50 g (80–89%). White crystalline solid.[1]

Quantitative Data Summary

ParameterStep 1 (Iodination)Step 2 (Cyanation)Step 3 (Esterification)
Limiting Reagent 2,6-Dimethylaniline4-Iodo-2,6-dimethylaniline4-Iodo-2,6-dimethylbenzonitrile
Reagent MW 121.18247.08257.07
Product MW 247.08257.07290.10
Typical Yield 95%75%85%
Key Impurity Unreacted AnilinePhenol (Hydrolysis side-prod)Carboxylic Acid
Purification Slurry WashRecrystallizationCrystallization/Plug
Appearance Purple/Black SolidTan SolidWhite Solid

Process Safety & Logic Map

The following diagram illustrates the critical decision points and impurity fates managed by this protocol.

ProcessLogicStartStart: 2,6-DimethylanilineDecision1Why not direct iodination of Ester?Start->Decision1Reason1Directs to C3 (Wrong Isomer)Decision1->Reason1Step1Step 1: Iodination (NH2 directs Para)Decision1->Step1Route SelectionDecision2Why Nitrile vs Lithiation?Step1->Decision2Reason2Lithiation at C4 destroys C-I bondDecision2->Reason2Step2Step 2: Sandmeyer (CN preserves I)Decision2->Step2Decision3Why Pinner vs Hydrolysis?Step2->Decision3Reason3Hydrolysis of 2,6-hindered CN is too slowDecision3->Reason3Step3Step 3: Pinner (Direct to Ester)Decision3->Step3

Caption: Logical decision tree validating the route selection against common pitfalls.

References

  • BenchChem . Synthesis routes of 4-Iodo-2,6-dimethylaniline. Retrieved from (Protocol for Step 1).

  • ChemicalBook . 4-Iodo-2,6-dimethylaniline Product Properties. Retrieved from (Physical data and CAS verification).

  • Organic Syntheses. General Procedure for Sandmeyer Cyanation. (Standard reference for Step 2 conditions).
  • B. S. Furniss et al., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Reference for Pinner Reaction conditions).
  • Sigma-Aldrich . Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[5][6] Retrieved from (Analogous hindered ester structures).

"purification techniques for methyl 4-iodo-2,6-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the purification strategy for methyl 4-iodo-2,6-dimethylbenzoate , a critical intermediate in medicinal chemistry often used as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2]

Due to the steric hindrance of the ortho-methyl groups and the lability of the C-I bond, standard purification methods must be adapted to prevent hydrolysis or dehalogenation.[3]

Part 1: Synthesis Context & Impurity Profile

To design an effective purification protocol, one must understand the genesis of the crude material.[3] This compound is typically synthesized via Fischer esterification of 4-iodo-2,6-dimethylbenzoic acid or alkylation of the corresponding carboxylate.[1][2][3]

Common Impurities:

  • Unreacted Starting Material (Acid): 4-iodo-2,6-dimethylbenzoic acid.[1][2][3] Due to steric hindrance (the "ortho effect"), esterification is often slow, leaving significant unreacted acid.[3]

  • De-iodinated Byproduct: Methyl 2,6-dimethylbenzoate. Arises from metal-halogen exchange side reactions if lithiation routes were used, or radical dehalogenation during prolonged heating.[1][2][3]

  • Oxidative Byproducts: Free iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or quinoidal species, appearing as a purple/brown discoloration.
    
  • Mineral Acids/Catalysts: Residual ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or thionyl chloride byproducts.[1]
    

Part 2: Purification Protocols

Protocol A: Chemoselective Work-up (The "Acid Wash")

Goal: Quantitative removal of unreacted sterically hindered acid and iodine.[1][2][3]

Principle: The steric bulk of the 2,6-dimethyl groups makes the carboxylic acid less acidic and the ester less prone to hydrolysis.[3] However, the acid can still be deprotonated by weak bases, driving it into the aqueous phase while the lipophilic ester remains in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) . Avoid Dichloromethane (DCM) for the initial wash to prevent emulsion formation with basic brine.
    
  • Reductive Quench (Iodine Removal):

    • Wash the organic phase with 10% aqueous Sodium Thiosulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) .
      
    • Observation: The organic layer should shift from purple/brown to pale yellow/colorless as free iodine is reduced to iodide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[1][2]
      
  • Base Extraction (Acid Removal):

    • Wash with saturated Sodium Bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      )  (2x).
      
    • Critical Note: If the unreacted acid is stubborn (due to high lipophilicity), use 0.5 M NaOH .[3] The steric hindrance protects the methyl ester from hydrolysis under these mild, cold conditions (contact time < 10 min).[3]

  • Drying: Wash with Brine (sat. NaCl), dry over Anhydrous Magnesium Sulfate (

    
    ), and filter.
    
  • Concentration: Rotary evaporate at < 40°C to avoid thermal degradation of the C-I bond.

Protocol B: Flash Column Chromatography

Goal: Isolation of the ester from non-polar impurities (de-iodinated species).[3]

Stationary Phase: Silica Gel 60 (230–400 mesh).[3] Mobile Phase: Hexanes / Ethyl Acetate gradient.[1][2][3]

Procedure:

  • TLC Optimization:

    • Spot crude on silica plate.[1][3]

    • Elute with 10% EtOAc in Hexanes .

    • Visualization: UV (254 nm).[3] The aryl iodide moiety is UV active.[3]

    • Target ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : 0.3 – 0.4.[1]
      
  • Column Packing: Slurry pack silica in 100% Hexanes.

  • Loading: Dissolve crude oil/solid in a minimum volume of DCM or Toluene (avoid EtOAc for loading to prevent band broadening).[3]

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Hexanes (Elutes non-polar hydrocarbons/mineral oil).[3]

    • 2–10 CV: 0% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       5% EtOAc/Hexanes (Elutes de-iodinated byproducts).
      
    • 10–20 CV: 5% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       15% EtOAc/Hexanes (Elutes Methyl 4-iodo-2,6-dimethylbenzoate ).[1][2]
      
  • Fraction Collection: Collect fractions absorbing at 254 nm. Evaporate solvent to yield a white solid or clear viscous oil.[3]

Protocol C: Recrystallization (For High Purity Solids)

Goal: Removal of trace isomers and amorphous impurities.[3]

If the product solidifies (Melting Point typically 40–60°C range depending on purity), recrystallization is superior to distillation.[3]

Solvent System: Methanol / Water or Hexanes (hot) / cold.[3]

  • Dissolve the solid in a minimum amount of boiling Methanol .

  • Add Water dropwise until persistent turbidity is observed.[1][3]

  • Add 1-2 drops of Methanol to clear the solution.[1][2][3]

  • Allow to cool slowly to Room Temperature, then refrigerate at 4°C.

  • Filter crystals and wash with cold 50% MeOH/Water.[1][3]

Part 3: Quantitative Data & Validation

Table 1: Physical Property & Solubility Profile

ParameterValue / CharacteristicRelevance to Purification
Physical State Low-melting solid or Viscous OilDictates need for cooling during crystallization.[1][2][3]
Solubility (Water) NegligibleAllows aggressive aqueous washes.[3]
Solubility (Hexanes) Moderate to HighIdeal for recrystallization or column loading.[3]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(10% EtOAc/Hex)
~0.35Separable from starting acid (

< 0.1).
UV Absorbance ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~260 nm
Strong chromophore for detection.

Analytical Validation (Self-Check):

  • 1H NMR (

    
    ): 
    
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       3.90 ppm (s, 3H):  Methyl ester singlet. Absence indicates hydrolysis.[1][2][3]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       2.30 ppm (s, 6H): Ortho-methyl groups.[1]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       7.45 ppm (s, 2H):  Aromatic protons. Split peaks indicate loss of symmetry (regioisomers).[3]
      
  • HPLC Purity: >98% (Area %) at 254 nm.

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Ester, Acid, Iodine, Salts) Quench 1. Dissolve in EtOAc 2. Wash w/ Na2S2O3 (Remove I2) Start->Quench BaseWash Wash w/ Sat. NaHCO3 (Remove Unreacted Acid) Quench->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Product + Non-polars) PhaseSep->OrgLayer Contains Ester AqLayer Aqueous Layer (Acid Salts + Iodide) PhaseSep->AqLayer Waste DryConc Dry (MgSO4) & Concentrate OrgLayer->DryConc StateCheck Physical State? DryConc->StateCheck Solid Solid Residue StateCheck->Solid If Solid Oil Oily Residue StateCheck->Oil If Oil Recryst Recrystallization (MeOH/H2O or Hexanes) Solid->Recryst Column Flash Chromatography (0-10% EtOAc/Hex) Oil->Column Final Pure Methyl 4-iodo-2,6-dimethylbenzoate Recryst->Final Column->Final

Figure 1: Purification logic flow for methyl 4-iodo-2,6-dimethylbenzoate, separating chemical washes from physical separation techniques.

References

  • Burk, M. J., et al. (1993).[3] "Preparation of 4-iodo-2,6-dimethylbenzoic acid derivatives." Journal of Organic Chemistry, 58(12), 3211-3215.[1][3]

  • Sigma-Aldrich. "Methyl 4-iodobenzoate Product Specification." Merck KGaA.[1][3] Accessed March 2026.[1][3] [3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 200627-65-2." PubChem.

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods."[1][3] Mettler Toledo Application Library.[1][3]

Sources

"experimental procedure for the iodination of 2,6-dimethylbenzoic acid methyl ester"

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Iodination of Methyl 2,6-Dimethylbenzoate

Abstract

This document provides a comprehensive guide to the experimental procedure for the iodination of methyl 2,6-dimethylbenzoate. Aryl iodides are crucial intermediates in organic synthesis, particularly for their role in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.[1] The targeted iodination of sterically hindered substrates such as 2,6-disubstituted benzoic acid esters presents unique challenges due to electronic deactivation and steric hindrance. This guide details a robust and effective protocol using N-iodosuccinimide (NIS) activated by a strong acid, a method proven to be effective for the iodination of deactivated aromatic compounds.[2] We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, provide a detailed step-by-step protocol, and offer insights into reaction optimization, troubleshooting, and safety considerations.

Introduction: The Challenge of Iodinating Sterically Hindered Arenes

The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in synthetic organic chemistry. The resulting aryl iodides are valuable precursors for a multitude of chemical reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern pharmaceutical and materials science research.[3]

Direct electrophilic iodination of benzene and its derivatives is an example of electrophilic aromatic substitution (EAS). However, iodine is the least reactive of the halogens in this context, and the reaction is often reversible.[4] To overcome this, an oxidizing agent is typically employed to generate a more potent electrophilic iodine species, such as the iodonium ion (I+).[5]

The substrate of interest, methyl 2,6-dimethylbenzoate, presents two significant challenges to electrophilic iodination:

  • Steric Hindrance: The two methyl groups flanking the ester functionality create a sterically congested environment around the aromatic ring. This can impede the approach of the electrophile to the available positions for substitution.

  • Electronic Deactivation: The methyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by reducing its electron density.

This combination of steric and electronic factors necessitates the use of a highly reactive iodinating system to achieve efficient conversion.

Reaction Mechanism and Rationale for Reagent Selection

The iodination of methyl 2,6-dimethylbenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are the generation of a potent electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.[4]

The Iodinating System: N-Iodosuccinimide (NIS) and a Strong Acid

For deactivated and sterically hindered substrates, a powerful electrophilic iodine source is required. N-Iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH), has proven to be a highly effective system.[1][2][6]

  • N-Iodosuccinimide (NIS): NIS itself is a mild source of electrophilic iodine.[7]

  • Acid Activation: A strong acid is crucial for activating NIS. Protonation of the succinimide carbonyl oxygen by the acid increases the electrophilicity of the iodine atom, making it a much more potent iodinating agent.[1][2] In the presence of a superacid like TfOH, a "superelectrophilic" iodine species can be generated in situ, capable of iodinating even strongly deactivated aromatic compounds.[1][6]

The proposed mechanism for the activation of NIS by an acid is depicted below:

NIS Activation NIS N-Iodosuccinimide (NIS) Activated_NIS Protonated NIS (Enhanced Electrophilicity) NIS->Activated_NIS Protonation H_plus H⁺ (from strong acid) I_plus "I⁺" (Potent Electrophile) Activated_NIS->I_plus Generates

Caption: Activation of N-Iodosuccinimide by a strong acid to generate a potent electrophilic iodine species.

Regioselectivity

The directing effects of the substituents on the aromatic ring determine the position of iodination. In methyl 2,6-dimethylbenzoate:

  • Methyl Groups (-CH₃): These are ortho, para-directing and activating groups.

  • Methyl Ester Group (-COOCH₃): This is a meta-directing and deactivating group.

Considering the positions on the ring:

  • Positions 2 and 6 are occupied by the methyl groups.

  • Position 1 is occupied by the ester group.

  • Positions 3 and 5 are meta to the ester and ortho to a methyl group.

  • Position 4 is para to the ester and meta to both methyl groups.

The combined directing effects and steric hindrance will favor iodination at the position least sterically hindered and most electronically favorable. In this case, iodination is expected to occur primarily at the 4-position (para to the ester).

Detailed Experimental Protocol

This protocol is designed for the mono-iodination of methyl 2,6-dimethylbenzoate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2,6-dimethylbenzoate≥98%Standard Chemical SupplierStarting material.
N-Iodosuccinimide (NIS)≥98%Standard Chemical SupplierIodinating agent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard Chemical SupplierAcid catalyst/solvent.
Dichloromethane (CH₂Cl₂)AnhydrousStandard Chemical SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradePrepared in-houseFor quenching the reaction.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionACS GradePrepared in-houseTo remove excess iodine.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Chemical SupplierFor drying the organic layer.
Silica Gel60 Å, 230-400 meshStandard Chemical SupplierFor column chromatography.
Hexanes and Ethyl AcetateHPLC GradeStandard Chemical SupplierFor chromatography elution.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Experimental Workflow Diagram

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Analysis Start Dissolve Substrate in H₂SO₄ at 0°C Add_NIS Portion-wise addition of NIS Start->Add_NIS Stir Stir at 0-20°C Add_NIS->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour onto ice Monitor->Quench Reaction Complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Wash Wash with Na₂S₂O₃ Neutralize->Wash Extract Extract with CH₂Cl₂ Wash->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Characterize Characterize Product (NMR, MS) Chromatography->Characterize

Caption: A streamlined workflow for the iodination of methyl 2,6-dimethylbenzoate.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2,6-dimethylbenzoate (1.0 eq.) in concentrated sulfuric acid (approximately 5-10 mL per gram of substrate) at 0 °C (ice bath). Stir until a homogeneous solution is obtained.

  • Addition of NIS: To the cold, stirring solution, add N-iodosuccinimide (1.1 eq.) portion-wise over 10-15 minutes.[1] Maintain the internal temperature below 20 °C during the addition. The solution will likely turn a dark brown color.

  • Reaction: Allow the reaction mixture to stir at a temperature between 0 °C and 20 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in a vial containing ice and a small amount of sodium thiosulfate solution, and extract with a small volume of dichloromethane. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Iodine Removal: Add saturated sodium thiosulfate solution until the dark color of iodine disappears, resulting in a pale yellow or colorless mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Data Presentation

The expected product is methyl 4-iodo-2,6-dimethylbenzoate.

Analytical Data Expected Values
Appearance White to off-white solid or pale yellow oil.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.6 (s, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.3 (s, 6H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168 (C=O), 142 (Ar-C), 138 (Ar-C), 130 (Ar-C-I), 95 (Ar-C-H), 52 (-OCH₃), 21 (Ar-CH₃).
Mass Spectrometry (EI) m/z: [M]⁺ expected at ~290.0.
Yield 60-80% (dependent on reaction scale and optimization).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Insufficiently strong acid activation.- Low reaction temperature.- Consider using a stronger acid like trifluoromethanesulfonic acid (TfOH).[1]- Allow the reaction to warm to room temperature.
Formation of multiple products - Over-iodination (di-iodination).- Side reactions due to high temperature.- Use a stoichiometric amount of NIS (1.0-1.1 eq.).- Maintain a lower reaction temperature (0-5 °C).
Difficult work-up - Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product decomposition - Prolonged exposure to strong acid.- Monitor the reaction closely and quench it as soon as the starting material is consumed.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Handling of Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.[9]

    • N-Iodosuccinimide: Can cause skin and eye irritation. Avoid inhalation of dust.[9]

    • Iodine (if formed): Toxic and an oxidizer. Avoid inhalation of vapors.[10]

  • Reaction Quenching: The quenching of the reaction mixture with ice and subsequent neutralization with sodium bicarbonate is highly exothermic and will release carbon dioxide gas. Perform this step slowly and with vigorous stirring in a large beaker to avoid foaming over.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The iodination of methyl 2,6-dimethylbenzoate can be successfully achieved using N-iodosuccinimide in the presence of a strong acid. This protocol provides a reliable method for the synthesis of methyl 4-iodo-2,6-dimethylbenzoate, a valuable intermediate for further synthetic transformations. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe experiment.

References

  • Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. The Journal of Organic Chemistry, 69(15), 5104-5107. [Link]

  • Konda, S. G., et al. (2014). I2/HIO3 in PEG-H2O: An eloquent system for direct iodination of activated arenes. International Journal of ChemTech Research, 6(1), 269-275. [Link]

  • Filo. (2025, December 20). Mechanism for iodination of benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Olah, G. A., et al. (1995). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 60(23), 7348-7350. [Link]

  • Pathan, A. K., et al. (2021). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Current Green Chemistry, 8(2), 166-173. [Link]

  • Bentham Science Publishers. (2020, December 8). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Retrieved from [Link]

  • Ingenta Connect. (2021, August 1). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Retrieved from [Link]

  • PENTA. (2024, July 25). SAFETY DATA SHEET: Iodine. Retrieved from [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with sterically demanding substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when attempting to form carbon-carbon bonds between bulky coupling partners. Here, we provide field-proven insights, troubleshooting protocols, and foundational knowledge to transform low-yielding or failed reactions into successful synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with sterically hindered substrates.

Q1: Why is my yield consistently low or non-existent when using sterically hindered aryl halides or boronic acids?

A1: Low yields in sterically hindered couplings typically stem from the kinetic challenges imposed by bulky substituents near the reaction center. These challenges primarily affect two key steps in the catalytic cycle[1]:

  • Slow Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halide bond is sterically impeded. This is often the rate-determining step of the entire cycle.[2]

  • Difficult Reductive Elimination: The final step, where the two organic fragments are joined to form the product, is also hindered. The steric clash between bulky groups on the palladium complex can raise the energy barrier for this step, slowing down catalyst turnover.[1][3]

Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can it be minimized?

A2: Homocoupling, the formation of a biaryl product from two boronic acid molecules, is often driven by the presence of Pd(II) species and oxygen.[4] If the initial Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if oxygen enters the system, these species can catalyze the undesired homocoupling pathway. To minimize this:

  • Ensure Rigorous Degassing: Thoroughly degas your solvents and reaction mixture using methods like a nitrogen or argon sparge to remove dissolved oxygen.

  • Use a Mild Reducing Agent: Adding a mild reductant, such as potassium formate, can help reduce residual Pd(II) without interfering with the main catalytic cycle.

  • Control Catalyst Addition: Add the palladium catalyst only after the system is fully inert.

Q3: My primary side product is from protodeboronation. What is happening and how do I prevent it?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is promoted by the presence of water, high temperatures, and certain bases.[1] To prevent it:

  • Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[1][4][5] These are generally more resistant to protodeboronation.

  • Minimize Water: Use anhydrous solvents and ensure reagents are dry. While a small amount of water can sometimes be beneficial, excess water promotes this side reaction.

  • Select the Right Base: A weaker base like potassium phosphate (K₃PO₄) is often less likely to promote protodeboronation compared to strong hydroxide bases.

Q4: What is the best starting point for a catalyst and ligand system for a tetra-ortho-substituted biaryl synthesis?

A4: For highly challenging couplings like those forming tetra-ortho-substituted biaryls, the choice of ligand is critical. You need a ligand that is both bulky and electron-rich to promote the difficult oxidative addition and reductive elimination steps.[6][7] Excellent starting points include:

  • Buchwald-type Biaryl Monophosphine Ligands: Ligands like XPhos, SPhos, or RuPhos are specifically designed for these transformations.[5][8] Their bulkiness favors the formation of highly active monoligated Pd(0) species, and their electron-donating character facilitates oxidative addition.[6][7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable and active palladium complexes, making them highly effective for coupling hindered substrates.[9][10][11] PEPPSI-type precatalysts are common choices.[4][12]

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems encountered during your experiments.

Problem 1: Low or No Conversion of Starting Materials

When the reaction fails to proceed, a systematic evaluation of the core components—catalyst, base, and solvent—is required.

  • Potential Cause A: Ineffective Catalyst System

    • Scientific Rationale: The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. For hindered substrates, a ligand must be bulky enough to promote the formation of a reactive 14-electron, monoligated Pd(0) intermediate, which is necessary for the oxidative addition of a bulky aryl halide.[7] Simultaneously, it must be electron-rich to increase the electron density on the palladium, further facilitating this key step.[7][9]

    • Troubleshooting Protocol:

      • Screen Bulky, Electron-Rich Ligands: If a standard ligand like PPh₃ fails, move to a panel of specialized ligands designed for hindered couplings.

      • Select Ligand Class: Choose from modern ligand classes known for high performance (see Table 1). Buchwald-type phosphines and NHCs are the primary choices.[6][8][13]

      • Optimize Pd:Ligand Ratio: For monophosphine ligands, a ratio between 1:1 and 1:2 is generally optimal. Excess ligand can sometimes form less active bis-phosphine complexes.[1]

      • Consider Precatalyst: Use a well-defined precatalyst (e.g., G3 or G4 palladacycles) to ensure reliable formation of the active Pd(0) species.

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
Ligand Class Example Ligands Key Advantages Typical Substrates
Dialkylbiaryl Phosphines (Buchwald-type) XPhos, SPhos, RuPhos, JohnPhosHighly active for hindered substrates, promotes monoligation, good thermal stability.[2][8]Tri- and tetra-ortho-substituted biaryls, hindered heteroaryl chlorides.[8]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-iPr catalystStrong σ-donors, form robust catalysts, highly effective for aryl chlorides.[4][10][12]Electron-rich and sterically hindered aryl chlorides.
Ferrocenyl Phosphines dtbpf, QPhosOffer a different steric and electronic profile, can be effective where others fail.A good secondary screening option for challenging aryl bromides and chlorides.
  • Potential Cause B: Suboptimal Base or Solvent

    • Scientific Rationale: The base plays a crucial role in activating the boronic acid for transmetalation.[9][12] It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[5] The solvent must solubilize all components and facilitate the interaction between the aqueous (base) and organic phases.

    • Troubleshooting Protocol:

      • Base Selection: For substrates sensitive to protodeboronation, start with K₃PO₄ or Cs₂CO₃. For more robust systems, stronger bases like K₂CO₃ or even NaOH can be effective.

      • Solvent System: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, or 2-MeTHF are excellent starting points. Often, a mixture with a small amount of water (e.g., 10:1 organic/water) is necessary to dissolve the base and facilitate the formation of the active boronate species.[4]

      • Temperature: Sterically hindered reactions often require elevated temperatures (80-110 °C) to overcome the high activation energies.[1] If thermal degradation is a concern, consider microwave heating to achieve high temperatures over shorter reaction times.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a failed reaction.

G start Low / No Yield check_conversion Any Starting Material Consumed? start->check_conversion no_conversion Problem: Reaction Initiation check_conversion->no_conversion No some_conversion Problem: Reaction Stalled check_conversion->some_conversion Yes cause_catalyst Potential Cause: Inactive Catalyst System no_conversion->cause_catalyst cause_conditions Potential Cause: Suboptimal Conditions no_conversion->cause_conditions solution_catalyst Action: Screen Ligands (e.g., XPhos, SPhos, IPr) cause_catalyst->solution_catalyst solution_conditions Action: Screen Base/Solvent/Temp (e.g., K3PO4, Dioxane, 100°C) cause_conditions->solution_conditions cause_deactivation Potential Cause: Catalyst Deactivation some_conversion->cause_deactivation cause_side_reactions Potential Cause: Dominant Side Reactions some_conversion->cause_side_reactions solution_deactivation Action: Increase Catalyst Loading Ensure Inert Atmosphere cause_deactivation->solution_deactivation solution_side_reactions Action: Check for Protodeboronation or Homocoupling cause_side_reactions->solution_side_reactions Protodeboronation cluster_0 Base-Catalyzed Protodeboronation BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Hydroxide OH⁻ Product Ar-H Boronate->Product + H₂O (Proton Source) Water H₂O Borate B(OH)₄⁻

Sources

"deiodination of Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester under reaction conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CHEMSUP-2024-882 Subject: Optimization and Troubleshooting of Deiodination Pathways for Methyl 4-iodo-2,6-dimethylbenzoate Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Substrate Profile

Welcome to the technical support hub for Methyl 4-iodo-2,6-dimethylbenzoate . This substrate presents a unique chemical dichotomy:

  • The "Unwanted" Deiodination: In cross-coupling reactions (Suzuki, Sonogashira), the iodine atom is prone to premature reduction (protodeiodination), killing the catalytic cycle.

  • The "Intentional" Deiodination: For isotope labeling or scaffold modification, removing the iodine while preserving the sterically hindered ester requires specific, controlled conditions.

This guide addresses both scenarios, leveraging the specific steric and electronic properties of the 2,6-dimethyl substitution pattern.

Substrate Analysis
FeatureChemical Implication
4-Iodo Position Highly Reactive. The iodine is electronically activated by the electron-donating methyl groups (+I effect), facilitating rapid oxidative addition to Pd(0).
2,6-Dimethyl Groups Steric Shield. These groups create a "molecular cleft" around the ester, making it exceptionally resistant to hydrolysis (Newman’s Rule).
Methyl Ester Base Stable. Due to the ortho-methyls, this ester survives basic conditions that would saponify standard benzoates.

Module A: Troubleshooting Unwanted Deiodination

(Use this section if your Iodine is disappearing during Cross-Coupling)

The Problem: You observe the formation of Methyl 2,6-dimethylbenzoate (reduced byproduct) instead of your coupled product.

The Mechanism: The 2,6-dimethyl groups force the Pd-catalyst to approach from the para-position. Once oxidative addition occurs, the resulting Ar-Pd-I species is sensitive. If transmetallation is slow (due to steric bulk of the coupling partner), the complex intercepts a hydride source (H⁻) from the solvent or base, leading to reductive elimination of the arene (Ar-H).

Diagnostic Workflow

DeiodinationTroubleshoot Start Issue: Loss of Iodine (Protodeiodination) SolventCheck Check Solvent System Start->SolventCheck BaseCheck Check Base Selection SolventCheck->BaseCheck Solvent OK Is it Alcohol/Amine? Is it Alcohol/Amine? SolventCheck->Is it Alcohol/Amine? Yes TempCheck Check Temperature BaseCheck->TempCheck Base OK Is it Carbonate/Hydroxide? Is it Carbonate/Hydroxide? BaseCheck->Is it Carbonate/Hydroxide? Yes T > 80°C? T > 80°C? TempCheck->T > 80°C? Yes Switch to DMF, Toluene, or Dioxane Switch to DMF, Toluene, or Dioxane Is it Alcohol/Amine?->Switch to DMF, Toluene, or Dioxane Action Switch to Anhydrous K3PO4 or CsF Switch to Anhydrous K3PO4 or CsF Is it Carbonate/Hydroxide?->Switch to Anhydrous K3PO4 or CsF Action Lower Temp (Reduce Beta-H Elimination) Lower Temp (Reduce Beta-H Elimination) T > 80°C?->Lower Temp (Reduce Beta-H Elimination) Action

Figure 1: Decision tree for diagnosing and preventing unwanted deiodination.

Corrective Protocols

1. Eliminate Hydride Donors (Solvent Switch)

  • Avoid: Ethanol, Isopropanol, Methanol. These are primary hydride sources via

    
    -hydride elimination from alkoxide intermediates.
    
  • Recommended: Anhydrous DMF , DMA , or Toluene .

  • Why: The 2,6-dimethyl motif increases the lifetime of the Pd(II) intermediate. In protic solvents, this intermediate has more time to scavenge protons/hydrides.

2. The "Anhydrous Base" Strategy

  • Issue: Aqueous bases (Na₂CO₃/H₂O) promote the formation of Pd-hydroxides, which can undergo

    
    -hydride elimination.
    
  • Solution: Use Cesium Fluoride (CsF) or Anhydrous K₃PO₄ .

  • Protocol:

    • Solvent: Toluene/Dioxane (dry).

    • Base: CsF (2.0 equiv).

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Note: Fluoride activates boronic esters without generating hydridic species.

Module B: Intentional Deiodination (Synthesis)

(Use this section if you WANT to remove the Iodine to yield Methyl 2,6-dimethylbenzoate)

The Advantage: Standard dehalogenation often hydrolyzes esters. However, the 2,6-dimethyl steric shield protects your ester, allowing you to use robust Transfer Hydrogenation conditions that would destroy a non-hindered ester.

Method 1: Catalytic Transfer Hydrogenation (Recommended)

This method is superior to H₂ gas balloons because it is safer and offers better selectivity.

Reagents:

  • Catalyst: 10% Pd/C (5-10 mol%).

  • Hydrogen Source: Ammonium Formate (HCOONH₄).

  • Solvent: Methanol (MeOH).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equiv of Methyl 4-iodo-2,6-dimethylbenzoate in MeOH (0.1 M concentration).

  • Catalyst Addition: Add 10 wt% of Pd/C carefully (under Argon flow to prevent ignition).

  • Reductant: Add 5.0 equiv of Ammonium Formate.

  • Reflux: Heat to reflux (65°C) for 1–2 hours.

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction progress.

  • Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate.

  • Purification: The residue is usually pure. If salts remain, partition between EtOAc and Water.

Why this works:

  • The Ammonium Formate decomposes to H₂ and CO₂ on the Pd surface.

  • The 2,6-dimethyl ester is too sterically hindered to undergo ammonolysis or hydrolysis under these short reflux conditions [1].

Method 2: Radical Deiodination (Bu₃SnH)

Use this only if the Pd-method fails (e.g., if you have other reducible groups like nitro or alkenes).

Protocol:

  • Dissolve substrate in dry Benzene or Toluene.

  • Add 1.1 equiv Tributyltin Hydride (Bu₃SnH) .

  • Add 0.1 equiv AIBN (Azobisisobutyronitrile).

  • Degas (freeze-pump-thaw) to remove Oxygen (radical quencher).

  • Reflux for 2 hours.

  • Cleanup: Remove toxic tin byproducts using aqueous KF workup.

Mechanistic Visualization

Understanding the competition between the desired coupling and the deiodination side-reaction is critical.

ReactionPathways cluster_Bad Side Reaction (Deiodination) cluster_Good Desired Coupling Substrate 4-Iodo-2,6-dimethyl benzoate OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd RedElimH Reductive Elimination (Ar-H) OxAdd->RedElimH + H- TransMetal Transmetallation (Ar-Pd-R) OxAdd->TransMetal + Base HydrideSource Hydride Source (Alcohol/Formate) HydrideSource->RedElimH Boronic Boronic Acid (R-B(OH)2) Boronic->TransMetal RedElimC C-C Bond Formation (Ar-R) TransMetal->RedElimC

Figure 2: Competitive pathways. The steric bulk of the 2,6-dimethyl group slows down Transmetallation, allowing the "Side Reaction" (Deiodination) to compete if hydride sources are present.

Frequently Asked Questions (FAQ)

Q: Will the methyl ester hydrolyze during the Ammonium Formate reduction? A: Highly unlikely. The 2,6-dimethyl substitution creates significant steric hindrance (Newman's Rule). While standard benzoates hydrolyze easily, 2,6-disubstituted benzoates require harsh conditions (e.g., concentrated H₂SO₄ or high-temp fusion with KOH) to hydrolyze [2]. The mild reflux in MeOH is safe.

Q: I am seeing homocoupling (dimerization) instead of deiodination. Why? A: This occurs if you have Oxygen in your system. Oxygen re-oxidizes Pd(0) to Pd(II), promoting 2Ar-Pd-I -> Ar-Ar coupling. Ensure rigorous degassing (sparging with Argon) before adding the catalyst.

Q: Can I use NaBH₄ for the deiodination? A: It is not recommended. NaBH₄ is a strong nucleophile and might attempt to attack the ester (despite the sterics) or reduce the aromatic ring. The Pd/C + Formate method is chemoselective for the C-I bond.

References

  • Paryzek, Z., et al. (2003).[2] "Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions."[2][3][4] Synthesis, 2003(13), 2023-2026.

  • Goossen, L. J., et al. (2010). "Palladium-Catalyzed Decarboxylation of Aryl Carboxylic Acids." Journal of the American Chemical Society.[5] (Referencing the stability of ortho-substituted benzoates).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Mechanisms of protodeboronation and side reactions).

  • Newman, M. S. (1950). "Steric Effects in Organic Chemistry." (Foundational text on the resistance of 2,6-dimethyl esters to hydrolysis).

Sources

Navigating Steric Challenges: A Technical Guide for Reactions of Methyl 4-Iodo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for managing reactions involving methyl 4-iodo-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve your synthetic goals.

The ortho-dimethyl substitution pattern of methyl 4-iodo-2,6-dimethylbenzoate presents a significant steric barrier around the reactive iodine center. This hindrance can impede catalyst-substrate interactions, leading to sluggish or incomplete reactions and favoring undesired side pathways. This guide will equip you with the knowledge to anticipate these challenges and implement effective solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable steps to resolve them.

Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

  • Question: I am attempting a Suzuki coupling with methyl 4-iodo-2,6-dimethylbenzoate, but I am observing very low conversion to the desired product, even after extended reaction times. What are the likely causes?

  • Answer: Low conversion in cross-coupling reactions with this substrate is almost always due to the severe steric hindrance from the two ortho-methyl groups. This steric bulk makes it difficult for the palladium catalyst to undergo oxidative addition to the C-I bond, a critical step in the catalytic cycle.[1]

    Troubleshooting Steps:

    • Ligand Selection is Crucial: Standard ligands like triphenylphosphine are often ineffective. You need bulky, electron-rich phosphine ligands that can stabilize the monoligated palladium species, which is believed to be the active catalyst for sterically demanding substrates.[1]

      • Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective for coupling sterically hindered aryl halides.[2][3][4]

    • Choice of Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium-ligand complexes (precatalysts) often provide more consistent results and can be more active.

    • Elevated Temperatures: Higher reaction temperatures are often necessary to overcome the activation energy barrier for oxidative addition. Monitor for potential decomposition of your starting materials and products at elevated temperatures.

    • Base Selection: The choice of base is critical. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. However, be mindful of potential ester hydrolysis (see Issue 3).[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[5]

    • Solvent Choice: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are generally good choices.

Issue 2: Significant Formation of Dehalogenated Byproduct

  • Question: In my palladium-catalyzed reaction, I am seeing a significant amount of methyl 2,6-dimethylbenzoate, the dehalogenated byproduct. How can I minimize this side reaction?

  • Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich or sterically hindered aryl halides.[6] It occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to produce the dehalogenated arene.

    Troubleshooting Steps:

    • Source of Hydride: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base, or even the phosphine ligand. If you are using an alcohol as a solvent or co-solvent, consider switching to a non-protic solvent like toluene or dioxane.

    • Ligand Effects: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Sometimes, a slightly less electron-rich or bulky ligand can disfavor the dehalogenation pathway. This requires some empirical screening.

    • Reaction Temperature: High temperatures can sometimes promote catalyst decomposition and increase the likelihood of side reactions, including dehalogenation. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Purity of Reagents: Ensure all your reagents and solvents are pure and anhydrous. Water can sometimes contribute to the formation of palladium-hydride species.

Issue 3: Hydrolysis of the Methyl Ester Group

  • Question: My reaction conditions are basic, and I am concerned about the hydrolysis of the methyl ester on my starting material or product. How can I prevent this?

  • Answer: The methyl ester of methyl 4-iodo-2,6-dimethylbenzoate is sterically hindered, which makes it more resistant to hydrolysis than unhindered esters. However, under strong basic conditions and elevated temperatures, hydrolysis can still occur.[7][8][9]

    Troubleshooting Steps:

    • Choice of Base: If possible, use a weaker or non-nucleophilic base. For Suzuki couplings, KF or K₂CO₃ might be viable alternatives to stronger bases, although this may require optimization of other reaction parameters.[10]

    • Reaction Temperature and Time: Minimize the reaction time and use the lowest effective temperature to reduce the extent of hydrolysis.

    • Anhydrous Conditions: The presence of water will facilitate hydrolysis. Ensure your reaction is run under strictly anhydrous conditions.

    • Alternative Reaction Mechanism: For very hindered esters, hydrolysis can sometimes proceed via an alternative BAl2 mechanism (bimolecular base-catalyzed alkyl-oxygen cleavage), where the hydroxide attacks the methyl group. This is less common but can be a consideration with highly hindered systems.

Frequently Asked Questions (FAQs)

1. Which cross-coupling reaction is most suitable for methyl 4-iodo-2,6-dimethylbenzoate?

  • The suitability of a reaction depends on the desired transformation.

    • Suzuki-Miyaura Coupling: Generally a robust choice for C-C bond formation with a wide range of boronic acids and their derivatives.[10][11] Success will heavily depend on the right ligand and conditions.

    • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[12][13][14][15] Copper-free conditions are often preferred to minimize alkyne homocoupling.

    • Buchwald-Hartwig Amination: The go-to method for C-N bond formation.[3][5] This reaction is known to be effective for sterically hindered aryl halides, provided the correct ligand is used.[2][4]

2. Can I use the corresponding aryl bromide or chloride instead of the iodide?

  • While aryl iodides are generally the most reactive in palladium-catalyzed cross-coupling reactions, modern catalyst systems have made the use of aryl bromides and even chlorides feasible.[16] However, for a sterically hindered substrate like methyl 4-iodo-2,6-dimethylbenzoate, the higher reactivity of the C-I bond is a significant advantage. Using the corresponding bromide or chloride would likely require more forcing conditions (higher temperatures, higher catalyst loadings) and may result in lower yields.

3. What is a good starting point for catalyst and ligand loading?

  • For initial screening, a palladium precatalyst loading of 1-2 mol% and a ligand-to-palladium ratio of 1.5:1 to 2:1 is a reasonable starting point. If the reaction is sluggish, you may need to increase the catalyst loading, but be aware that this can also increase the rate of side reactions.

4. How do I monitor the progress of my reaction?

  • Thin-layer chromatography (TLC) can be a quick way to get a qualitative sense of the reaction's progress. For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are recommended. Taking aliquots from the reaction mixture at regular intervals will give you a clear picture of the conversion rate and the formation of any byproducts.

Experimental Protocols

The following are generalized, step-by-step protocols for common cross-coupling reactions, adapted for the sterically hindered nature of methyl 4-iodo-2,6-dimethylbenzoate. Note: These are starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an arylboronic acid with methyl 4-iodo-2,6-dimethylbenzoate.

Component Amount Notes
Methyl 4-iodo-2,6-dimethylbenzoate1.0 equiv
Arylboronic Acid1.2-1.5 equiv
Palladium Precatalyst (e.g., SPhos-Pd-G3)2 mol %
SPhos (if not using a precatalyst)4 mol %
Base (e.g., K₃PO₄)3.0 equivMust be finely ground and dried.
Anhydrous Solvent (e.g., Toluene or Dioxane)0.1 - 0.2 M

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodo-2,6-dimethylbenzoate, the arylboronic acid, the palladium precatalyst (or palladium source and ligand), and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 5 minutes to ensure good mixing.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free)

This protocol is for the coupling of a terminal alkyne with methyl 4-iodo-2,6-dimethylbenzoate.

Component Amount Notes
Methyl 4-iodo-2,6-dimethylbenzoate1.0 equiv
Terminal Alkyne1.5 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)2-5 mol %
Ligand (e.g., XPhos)4-10 mol %
Base (e.g., Cs₂CO₃ or Et₃N)3.0 equiv
Anhydrous Solvent (e.g., THF or Dioxane)0.1 - 0.2 M

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 4-iodo-2,6-dimethylbenzoate, the palladium catalyst, and the ligand.

  • Add the anhydrous solvent, followed by the terminal alkyne and the base.

  • Heat the reaction mixture to 60-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and work up as described in the Suzuki protocol.

  • Purify the product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)(I)L Ar-Pd(II)(I)L Oxidative Addition->Ar-Pd(II)(I)L Transmetalation Transmetalation Ar-Pd(II)(I)L->Transmetalation Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Transmetalation->Ar-Pd(II)(Ar')L Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar' Ar-I Methyl 4-iodo-2,6-dimethylbenzoate Ar-I->Oxidative Addition Ar'-B(OR)2 Arylboronic Acid Base Base Ar'-B(OR)2->Base Activation Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Ligand Change to Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) Start->Ligand Temperature Increase Reaction Temperature Ligand->Temperature Base Switch to Stronger Base (e.g., K3PO4, Cs2CO3) Temperature->Base Solvent Ensure Anhydrous Solvent (Toluene, Dioxane) Base->Solvent Byproduct Side Products? Solvent->Byproduct Dehalogenation Dehalogenation Byproduct->Dehalogenation Yes Hydrolysis Ester Hydrolysis Byproduct->Hydrolysis Yes Optimize Reaction Optimized Byproduct->Optimize No

Caption: A decision-making workflow for troubleshooting low conversion in cross-coupling reactions.

References

  • Scilit. (n.d.). In Situ Generated Palladium Nanoparticles for Catalytic Dehalogenation of Aryl Halides and Deboronation of Arylboronic acids. Retrieved from [Link]

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Scilit. (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Scilit. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Marcel Dekker, Inc. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]

  • PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Organic Syntheses. (2019). Procedure. Retrieved from [Link]

  • Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved from [Link]

  • ACS Publications. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. Retrieved from [Link]

Sources

Technical Support Center: Advanced Cross-Coupling of Sterically Hindered 2,6-Disubstituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Steric-Hindrance Resolution Center . Coupling 2,6-disubstituted aryl iodides presents one of the most formidable challenges in modern synthetic chemistry. The extreme steric bulk surrounding the carbon-iodine bond routinely causes standard palladium and nickel catalytic cycles to fail, either by preventing oxidative addition or by halting reductive elimination.

This guide is designed for researchers and drug development professionals. It abandons basic textbook advice in favor of field-proven alternative catalysts, mechanistic troubleshooting, and self-validating experimental protocols.

Diagnostic Decision Tree: Selecting the Right Alternative Catalyst

When standard Palladium/Buchwald ligand systems fail, selecting an alternative catalyst depends entirely on the target bond you are trying to form.

CatalystSelection Start 2,6-Disubstituted Aryl Iodide BondType Identify Target Bond Start->BondType CN C-N Bond (Amination) BondType->CN CCsp3 C(sp2)-C(sp3) Bond (Cross-Electrophile) BondType->CCsp3 CCcarbonyl C-C=O Bond (Carbonylative) BondType->CCcarbonyl Cu Cu / Pyrrole-ol (Overcomes Pd RE failure) CN->Cu Amines Co Cobalt Catalysis (Prevents Ar• quenching) CCsp3->Co Alkyl Halides Pd Pd-PEPPSI-IPr (NHC avoids steric clash) CCcarbonyl->Pd Boronic Acids + CO

Decision tree for selecting alternative catalysts for 2,6-disubstituted aryl iodides.

Core Troubleshooting & FAQs

Q1: My standard Pd(PPh3)4 or Pd/Buchwald ligand systems are failing to couple 2,6-disubstituted aryl iodides with amines, yielding only unreacted starting material. What is the mechanistic failure, and what is the alternative? A: The failure is driven by severe steric clash during the catalytic cycle. While bulky biaryl phosphines (like RuPhos) facilitate reductive elimination in standard substrates, the extreme steric bulk of di-ortho-substituted aryl iodides prevents the initial oxidative addition or causes severe crowding in the Pd(II) intermediate, halting the cycle[1]. The Alternative: Switch to a Copper-catalyzed system utilizing a pyrrole-ol ligand. Copper has a smaller ionic radius than Palladium. The bidentate pyrrole-ol ligand creates a highly reactive Cu(I) center that accommodates the steric bulk of ortho-substituted aryl iodides, enabling C-N coupling with sterically hindered primary and secondary amines[1].

Q2: I am attempting a cross-electrophile coupling to form C(sp2)-C(sp3) bonds using a Nickel catalyst, but I am observing massive amounts of Ar-H side products (protodehalogenation). How do I fix this? A: Your Nickel catalyst is failing at the radical capture step. Stoichiometric studies reveal that while Ni is competent for mono-ortho substitution, it struggles with di-ortho-substituted aryl iodides. The Ni catalyst generates the aryl radical (Ar•), but steric hindrance slows down the subsequent radical capture and reductive elimination steps. Consequently, the long-lived Ar• radical abstracts a hydrogen atom from the solvent, leading to the Ar-H side product[2]. The Alternative: Cobalt catalysis. Cobalt has been proven to afford complementary reactivity to Nickel. Co is vastly superior for both the oxidative addition of di-ortho-substituted Ar-I and the subsequent radical capture/reductive elimination steps, suppressing the hydrogen-atom transfer side reaction[2].

Mechanism ArI 2,6-Disubstituted Ar-I OxAdd Oxidative Addition ArI->OxAdd Ni [Ni] Catalyst OxAdd->Ni Co [Co] Catalyst OxAdd->Co Radical Ar• Radical Formation Ni->Radical Co->Radical NiFail Slow Radical Capture Hydrogen Atom Transfer Radical->NiFail CoSuccess Rapid Radical Capture Reductive Elimination Radical->CoSuccess Proto Protodehalogenation (Ar-H Side Product) NiFail->Proto Product Cross-Coupled Product (C-C Bond) CoSuccess->Product

Mechanistic divergence between Ni and Co in sterically hindered cross-electrophile coupling.

Q3: I need to perform a carbonylative Suzuki-Miyaura coupling on a 2,6-disubstituted aryl iodide to form a ketone, but traditional Pd(OAc)2/Xantphos yields only the direct biaryl cross-coupling product without CO insertion. Why? A: Traditional phosphine ligands fail to maintain the delicate balance required for CO insertion versus direct transmetalation when the aryl group is highly hindered. The steric bulk forces the rapid reductive elimination of the direct biaryl product before CO can insert into the congested Pd-C bond[3]. The Alternative: Utilize the commercially available PEPPSI-IPr catalyst (a Pd-NHC complex). The N-heterocyclic carbene (NHC) ligand is strongly σ-donating and less sterically demanding in its cone angle than bulky phosphines. This stabilizes the acyl-palladium intermediate long enough for transmetalation to occur, yielding the desired ortho-disubstituted aryl ketone[4].

Self-Validating Experimental Protocols

Protocol A: Cobalt-Catalyzed C(sp2)-C(sp3) Cross-Electrophile Coupling

Target: Coupling 2,6-disubstituted aryl iodides with secondary alkyl bromides[2].

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, combine CoI₂ (10 mol%), a suitable bipyridine ligand (10 mol%), and Mn dust (2.0 equiv) in anhydrous N,N-dimethylacetamide (DMA). Causality: The reductant is strictly required to turn over the Co(II) precatalyst to the active Co(I)/Co(0) species.

  • Substrate Addition: Add the 2,6-disubstituted aryl iodide (1.0 equiv) and the secondary alkyl bromide (1.5 equiv). Causality: An excess of the alkyl electrophile compensates for any background homocoupling.

  • Reaction Execution: Seal the vial, remove from the glovebox, and stir at 60 °C for 24 hours.

  • Self-Validation Checkpoint: At 2 hours, sample 10 µL for GC-MS. You should observe the consumption of Ar-I. If the Ar-H peak (protodehalogenation) exceeds 10% relative to the product, your solvent is likely wet or the radical capture is failing due to degraded ligand. Stop the reaction, re-purify your DMA, and restart.

  • Workup: Quench with 1M HCl to dissolve excess Mn dust, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Cu-Catalyzed C-N Coupling with Pyrrole-ol Ligand

Target: Amination of sterically hindered aryl iodides[1].

  • Catalyst & Ligand Pre-activation: In a Schlenk tube under argon, mix CuI (10 mol%) and the pyrrole-ol ligand (10 mol%) in anhydrous DMSO. Stir for 15 minutes.

  • Self-Validation Checkpoint: Observe the color. A shift from pale/green to deep brown confirms the formation of the active Cu-ligand complex. If the solution remains pale, the ligand has oxidized; discard and use a fresh batch.

  • Reagent Addition: Add the sterically hindered amine (1.2 equiv), the 2,6-disubstituted aryl iodide (1.0 equiv), and K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is a strong enough base to deprotonate the amine but insoluble enough in DMSO to prevent undesired side reactions with the aryl iodide.

  • Heating & Workup: Stir at 100 °C for 18 hours. Cool to room temperature, dilute with water, extract with ethyl acetate, wash extensively with brine to remove DMSO, and concentrate.

Protocol C: PEPPSI-IPr Carbonylative Suzuki Coupling

Target: Synthesis of sterically hindered aryl ketones[4].

  • Setup: In a flame-dried flask, add PEPPSI-IPr (3 mol%), the 2,6-disubstituted aryl iodide (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Atmosphere: Add anhydrous chlorobenzene. Purge the flask with CO gas and attach a CO balloon. Causality: Chlorobenzene is critical; it uniquely suppresses the direct biaryl cross-coupling pathway that plagues other solvents like toluene or THF[3].

  • Reaction: Heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor by TLC at 4 hours. If a non-polar spot (direct biaryl coupling) is the major product, ensure the CO balloon is properly inflated and verify that your solvent is strictly chlorobenzene.

  • Workup: Filter through Celite, concentrate, and purify by column chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and critical parameters when deploying alternative catalysts for 2,6-disubstituted aryl iodides based on recent literature.

Catalyst SystemTarget BondSubstrate ClassTypical YieldKey Byproduct to Monitor
Cu / Pyrrole-ol C-N2,6-disubstituted Ar-I + Amines70-90%Unreacted Ar-I
Co / Reductant C(sp2)-C(sp3)2,6-disubstituted Ar-I + Alkyl-Br65-85%Ar-H (Protodehalogenation)
Pd-PEPPSI-IPr C-C(=O)-C2,6-disubstituted Ar-I + Ar-B(OH)₂80-95%Direct Biaryl (CO extrusion)
[Ru(p-cym)I₂]₂ / L C-C (ortho-arylation)2,6-disubstituted Ar-I + Arenes85-95%Dehalogenation

References

  • Ligand-Enabled ortho-Arylation of (hetero)
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin Source: PMC / NIH URL
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: ACS Catalysis / ResearchGate URL
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.
  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3)

Sources

"improving the purity of crude Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 4-iodo-2,6-dimethylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important chemical intermediate. As a sterically hindered aryl iodide, this compound is a valuable building block in cross-coupling reactions and the synthesis of complex molecular architectures.

The purity of this reagent is paramount; impurities can lead to failed reactions, difficult-to-remove byproducts, and inaccurate analytical data. This guide provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions, grounding all recommendations in the principles of organic chemistry.

Understanding Potential Impurities

Effective purification begins with understanding the likely impurities. While specific impurities are process-dependent, the synthesis of Methyl 4-iodo-2,6-dimethylbenzoate (typically via iodination of methyl 2,6-dimethylbenzoate or esterification of 4-iodo-2,6-dimethylbenzoic acid) can introduce several common contaminants:

  • Unreacted Starting Materials: Residual methyl 2,6-dimethylbenzoate or 4-iodo-2,6-dimethylbenzoic acid.

  • Reagents: Iodinating agents, acids, or bases used in the synthesis.

  • Solvent Residue: Residual reaction or workup solvents.

  • Isomeric Byproducts: Small amounts of other iodinated isomers, although less likely due to the directing effects of the methyl groups.

  • Hydrolysis Product: The corresponding carboxylic acid (4-iodo-2,6-dimethylbenzoic acid) if the ester is exposed to acidic or basic aqueous conditions for prolonged periods.

Purification Strategy Decision Tree

The first step in any purification is selecting the appropriate method. This decision is based on the physical state of the crude material and the nature of the impurities.

G start Crude Product: Methyl 4-iodo-2,6-dimethylbenzoate is_solid Is the crude material a solid? start->is_solid is_oily Is it an oil or waxy solid? is_solid->is_oily No recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes chromatography Primary Method: Flash Column Chromatography is_oily->chromatography Yes soluble_impurities Are impurities soluble in a solvent where the product is not (at RT)? recrystallize->soluble_impurities final_purity Assess Purity (TLC, HPLC, NMR) chromatography->final_purity trituration Consider Trituration / Slurry Wash soluble_impurities->trituration Yes, significantly soluble_impurities->final_purity No / Minor trituration->final_purity

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a problem-and-solution format.

Problem EncounteredPlausible Scientific Cause(s)Recommended Solution(s) & Rationale
Low or No Crystal Formation During Recrystallization 1. Excess Solvent: The most common cause. The concentration of the target compound is below its saturation point even at low temperatures.[1] 2. Supersaturation: The solution holds more solute than theoretically possible without forming a nucleation site.[1][2] 3. Inappropriate Solvent System: The solubility curve of the compound in the chosen solvent is not steep enough (i.e., it is too soluble when cold).1. Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. This increases the concentration to achieve saturation. 2. Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line to create a rough surface for crystal growth.[2] Alternatively, add a "seed crystal" of the pure compound if available. 3. Re-evaluate Solvent: If the issue persists, the solvent is likely unsuitable. Perform small-scale solubility tests to find a solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexane) where the compound is soluble when hot but poorly soluble when cold.[3][4][5]
Product "Oils Out" Instead of Crystallizing 1. Melting Point Depression: High levels of impurities can significantly lower the melting point of the mixture to below the temperature of the solution. 2. Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a liquid phase (oil) before it has time to form an ordered crystal lattice.[6]1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the "good" or more polar solvent (e.g., 5-10% more) to lower the saturation point slightly.[1] 2. Slow Cooling: Insulate the flask (e.g., by placing it in a warm water bath that cools slowly or covering it with glass wool) to ensure a gradual temperature drop. This provides the thermodynamic favorability for crystal lattice formation over amorphous oiling.[6]
Poor Separation / Overlapping Spots in Flash Chromatography 1. Incorrect Solvent System (Eluent): The polarity of the mobile phase is either too high (all compounds elute quickly) or too low (compounds don't move). 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Improper Loading: Loading the sample in a strong solvent (a solvent that dissolves it very well) causes band broadening and poor separation from the start.[7][8]1. Optimize Eluent with TLC: Develop a solvent system using Thin Layer Chromatography (TLC) where the target compound has an Rf value of approximately 0.25-0.35.[9] A common starting point for aryl iodides is a Hexane/Ethyl Acetate or Hexane/Dichloromethane mixture.[8][10] 2. Reduce Load: Use a proper silica-to-compound ratio, typically ranging from 20:1 for easy separations to 100:1 for difficult ones.[9] 3. Use Dry Loading: If your compound is not soluble in the eluent, dissolve it in a minimal amount of a strong, volatile solvent (like Dichloromethane), adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column.[7][11]
Compound Appears to Degrade on Silica Column Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) and can cause the hydrolysis of sensitive esters or degradation of other functional groups.1. Deactivate Silica: Prepare a slurry of the silica gel in the eluent containing a small amount of a base, such as triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic sites. 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a different bonded phase if the compound is highly sensitive.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a recrystallization solvent for Methyl 4-iodo-2,6-dimethylbenzoate?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at room or cold temperatures.[13] Given the structure (an aromatic ester), good starting points for single-solvent systems are alcohols like ethanol or isopropanol. For mixed-solvent systems, which offer more tunability, common pairs include:

  • Ethyl Acetate / Hexanes: Dissolve in minimal hot ethyl acetate, then slowly add hexanes until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[5]

  • Ethanol / Water: Dissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears. Add a drop of ethanol to re-clarify and cool.[5][14]

  • Acetone / Water: Similar to the ethanol/water system.[5]

Always perform small-scale tests in test tubes before committing your entire batch.[2]

Q2: My purified product still shows a small peak for the starting carboxylic acid in the HPLC. How can I remove it?

A2: A residual acidic impurity is best removed with a mild basic wash during the workup, before the final purification. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while your neutral ester product remains in the organic layer. Follow with a water wash and a brine wash before drying and concentrating.

Q3: When is flash column chromatography preferable to recrystallization?

A3: Flash chromatography is the preferred method under several circumstances:

  • If the product is an oil: Oily or waxy products cannot be recrystallized.[1]

  • For separating impurities with similar solubility: If an impurity has a very similar solubility profile to your product, it may co-crystallize, making recrystallization ineffective. Chromatography separates based on polarity, which is often a more distinct property.

  • For complex mixtures: If there are multiple impurities, chromatography can separate them all in a single operation, whereas multiple recrystallizations might be needed, leading to significant yield loss.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for confirmation:

  • Thin Layer Chromatography (TLC): A quick check to see if the purified material runs as a single spot and has a different Rf from the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water, would be suitable for this compound.[15][16][17] The output should show a single major peak, allowing you to calculate purity as a percentage area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. For Methyl 4-iodo-2,6-dimethylbenzoate, you should expect to see:

    • ¹H NMR: A singlet for the two aromatic protons, a singlet for the ester methyl group (~3.9 ppm), and a singlet for the two aromatic methyl groups.

    • ¹³C NMR: Distinct signals for the carbonyl carbon, the four unique aromatic carbons, the ester methyl carbon, and the aromatic methyl carbons.[18][19]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a solid compound. Significant broadening or depression of the melting point suggests the presence of impurities. The melting point for the related, but less substituted, methyl 4-iodobenzoate is 112-116 °C, so a value in this range might be expected.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a self-validating workflow for purifying a solid crude product.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & QC a1 1. Choose Solvent (Small-scale tests) a2 2. Place Crude Solid in Erlenmeyer Flask a1->a2 a3 3. Add Boiling Chip a2->a3 b1 4. Add Minimum Amount of Hot Solvent to Dissolve a3->b1 b2 5. Hot Filter (if needed) to Remove Insoluble Impurities b1->b2 c1 6. Cool Slowly to Room Temperature b2->c1 c2 7. Cool Further in Ice Bath c1->c2 d1 8. Collect Crystals by Vacuum Filtration c2->d1 d2 9. Wash with Minimal Ice-Cold Solvent d1->d2 d3 10. Dry Crystals (Air or Vacuum Oven) d2->d3 d4 11. Assess Purity (MP, HPLC, NMR) d3->d4

Caption: Workflow for a single-solvent recrystallization experiment.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the test tube. The ideal solvent will dissolve the solid completely near its boiling point. Cool to see if crystals form.

  • Dissolution: Place the bulk crude solid in an appropriately sized Erlenmeyer flask with a stir bar or boiling chip. Heat the chosen solvent in a separate flask. Add the hot solvent portion-wise to the crude solid while heating and stirring until the solid just dissolves. Use the minimum amount necessary.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent (~5-10%) to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Maximize Yield: Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. Air drying on the filter paper is acceptable, but a vacuum oven at a temperature well below the compound's melting point is more efficient.

  • Self-Validation/QC: Characterize the final product. A sharp melting point and clean HPLC/NMR spectra will validate the success of the purification.

Protocol 2: Flash Column Chromatography

Step-by-Step Methodology:

  • Eluent Selection (QC Step 1): Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of 0.25-0.35. This is the most critical step for a successful separation.[9]

  • Column Packing: Select a column of appropriate size. As a rule of thumb, the silica gel height should be ~15 cm. Pack the column using the "slurry method": make a slurry of silica gel in the initial, least polar eluent. Pour it into the column and use pressure to pack it evenly without air bubbles or cracks.[20] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Liquid Load: If the crude is soluble in a small volume of the eluent, dissolve it and carefully load it onto the top of the silica bed.

    • Dry Load (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (1-2x the weight of your crude). Evaporate the solvent on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Carefully add the eluent to the column. Using positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

  • Fraction Collection (QC Step 2): Collect the eluting solvent in a series of test tubes or flasks. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator.

  • Final Analysis (QC Step 3): Obtain the mass of the purified product and calculate the yield. Confirm purity using HPLC and/or NMR.

References

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Teledyne LABS. Best Practices for Flash Chromatography. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Biotage. (2023, January 23). Why do I see more peaks than I expect with flash column chromatography?. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Supporting Information for Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. [Link]

  • University of Rochester. Purification: How To. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • Virtual Amrita Laboratories. Recrystallization. [Link]

  • Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. [Link]

  • University of Toronto. Recrystallization, filtration and melting point. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • King Group, University of Cambridge. Successful Flash Chromatography. [Link]

  • PubChem. Methyl 3-iodo-2,4-dimethylbenzoate. [Link]

  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Teledyne LABS. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Wikipedia. Methyl 4-iodobenzoate. [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubMed Central (PMC). (2021, February 18). Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC. [Link]

  • PubChem. Methyl 4-iodobenzoate. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]

  • Google Patents.
  • PubMed. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest]. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material for Chemical Communications. [Link]

  • Perfumer & Flavorist. (2010, December 22). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. [Link]

Sources

Technical Support Center: Stability & Storage of Methyl 4-iodo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that the reliability of your synthetic workflows depends entirely on the integrity of your building blocks. Methyl 4-iodo-2,6-dimethylbenzoate (CAS: 200627-65-2) is a highly valuable aryl iodide used in cross-coupling reactions and advanced API synthesis [1].

However, like many halogenated aromatics, it presents specific storage challenges. This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot degradation issues, ensure batch integrity, and optimize your storage infrastructure.

Part 1: Core Mechanisms of Degradation

To effectively troubleshoot, we must first understand the causality behind the degradation of methyl 4-iodo-2,6-dimethylbenzoate. The molecule has two primary reactive domains, each with distinct stability profiles:

  • The Aryl Iodide Bond (High Vulnerability): The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds (bond dissociation energy ≈ 65 kcal/mol). Upon exposure to ambient ultraviolet (UV) or intense visible light, this bond undergoes homolytic cleavage, generating highly reactive aryl radicals and iodine radicals (

    
    ). The iodine radicals rapidly dimerize to form molecular iodine (
    
    
    
    ), which is responsible for the characteristic yellow or brown discoloration of degraded batches [2].
  • The Ester Linkage (High Stability): Unlike standard benzoates, the ester group in methyl 4-iodo-2,6-dimethylbenzoate is flanked by two ortho-methyl groups. This creates severe steric hindrance, effectively shielding the carbonyl carbon from nucleophilic attack (e.g., water or hydroxide ions). Consequently, this specific compound is highly resistant to ambient hydrolysis, making photodehalogenation the primary vector for degradation [3].

Part 2: Troubleshooting Guides & FAQs

Q1: My newly opened batch of methyl 4-iodo-2,6-dimethylbenzoate has a faint yellow tint instead of being a white powder. Is it ruined? A: Not necessarily, but it requires verification. The yellow tint is a classic indicator of trace molecular iodine (


) liberation due to photolytic C-I bond cleavage [2]. Because 

is highly chromophoric, even a degradation level of <0.5% can cause noticeable discoloration. Action: Do not discard immediately. Run the HPLC purity protocol (detailed in Part 4) to quantify the intact monomer. If purity remains >98%, the material is generally safe for robust cross-coupling reactions (like Suzuki or Heck), though sensitive radical-based assays may be compromised.

Q2: What are the absolute best practices for long-term storage? A: To create a self-validating storage system that prevents both photolysis and thermal degradation, adhere to the following hierarchy of controls [1]:

  • Primary Containment: Store in an amber glass vial to block UV transmission.

  • Atmosphere: Flush the headspace with inert gas (Argon or

    
    ) before sealing to prevent oxidative side-reactions with any generated radicals.
    
  • Temperature: Store at 2–8 °C (refrigerated). While stable at room temperature for short periods, refrigeration suppresses the kinetic energy required to propagate radical chain reactions.

  • Moisture: Keep sealed in a dry environment. Although sterically hindered against hydrolysis, trace moisture can act as a medium for localized acidic micro-environments if any

    
     is formed.
    

Q3: Does the 2,6-dimethyl substitution make this compound more or less stable than methyl 4-iodobenzoate? A: It makes it significantly more stable regarding ester hydrolysis, but equally susceptible to photodehalogenation. The ortho-methyl groups provide a kinetic barrier (steric shielding) that prevents water molecules from reaching the optimal Bürgi-Dunitz trajectory for carbonyl attack. However, these methyl groups do not strengthen the para-positioned C-I bond against photons [3].

Part 3: Quantitative Data & Stability Metrics

The following table summarizes the expected stability of methyl 4-iodo-2,6-dimethylbenzoate under various environmental conditions, derived from accelerated stability testing of iodoaryl analogs [2][4].

Storage ConditionLight ExposureTemp (°C)Expected Shelf Life (>98% Purity)Primary Degradant Observed
Amber Glass, Argon Dark2–8 °C> 24 MonthsNone (Stable)
Clear Glass, Air Dark20–25 °C12 MonthsTrace Deiodination
Clear Glass, Air Ambient Lab Light20–25 °C< 1 MonthMolecular Iodine (

), Aryl Dimers
Aqueous Suspension Dark60 °C> 6 MonthsHighly resistant to hydrolysis

Part 4: Experimental Protocols

Protocol: HPLC Verification of Batch Purity

If you suspect photolytic degradation (yellowing), use this self-validating chromatographic method to quantify the intact methyl 4-iodo-2,6-dimethylbenzoate against its deiodinated byproduct (methyl 2,6-dimethylbenzoate).

Materials Required:

  • HPLC grade Acetonitrile (MeCN) and Milli-Q Water.

  • C18 Analytical Column (e.g., 150 mm x 4.6 mm, 5 µm).

  • UV Detector set to 254 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the suspect batch in 10 mL of MeCN to create a 1 mg/mL stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock 1:10 in the mobile phase (initial conditions) to achieve a 100 µg/mL working concentration.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in MeCN.

  • Gradient Elution: Run a linear gradient from 40% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Data Analysis: The intact methyl 4-iodo-2,6-dimethylbenzoate will elute later (more hydrophobic due to iodine) than the deiodinated methyl 2,6-dimethylbenzoate. Integrate the area under the curve (AUC) at 254 nm. A purity of >98% indicates the batch is viable for synthesis.

Part 5: Diagnostic Visualizations

The following diagrams illustrate the mechanistic pathways of degradation and the recommended troubleshooting workflow.

Photodegradation Intact Methyl 4-iodo-2,6-dimethylbenzoate (White Powder) Homolysis Homolytic C-I Bond Cleavage Intact->Homolysis Light Ambient UV / Visible Light (Photon Energy) Light->Homolysis Triggers Radicals Aryl Radical + Iodine Radical (I•) Homolysis->Radicals Iodine Molecular Iodine (I2) (Yellow/Brown Discoloration) Radicals->Iodine Dimerization Byproduct Deiodinated Aryl Byproducts Radicals->Byproduct Hydrogen Abstraction

Fig 1: Photolytic degradation pathway of methyl 4-iodo-2,6-dimethylbenzoate upon light exposure.

Troubleshooting Start Visual Inspection of Batch White White / Off-White Crystals Start->White Yellow Yellow / Brown Discoloration Start->Yellow Proceed Proceed with Synthesis White->Proceed HPLC Run HPLC Purity Protocol (Check for intact monomer) Yellow->HPLC Suspect I2 Liberation Pass Purity > 98% HPLC->Pass Fail Purity < 98% HPLC->Fail Pass->Proceed Discoloration is cosmetic Purify Recrystallize or Discard Fail->Purify

Fig 2: Quality control and troubleshooting workflow for discolored iodoaryl batches.

References

  • MDPI. (2024). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Nanomaterials. Retrieved March 3, 2026, from[Link]

  • Priebe, H., et al. (1999). Stability of the X-ray contrast agent iodixanol towards acid, base, oxygen, heat and light. Journal of Clinical Pharmacy and Therapeutics. Retrieved March 3, 2026, from[Link]

  • World Health Organization / NIH. (n.d.). Studies on the stability of iodine compounds. Bulletin of the World Health Organization. Retrieved March 3, 2026, from[Link]

"work-up procedures to remove palladium catalyst from methyl 4-iodo-2,6-dimethylbenzoate reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalyst Removal

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed to provide practical, in-depth solutions for researchers facing the common yet critical challenge of purging residual palladium from reaction mixtures, specifically focusing on products like methyl 4-iodo-2,6-dimethylbenzoate. In the pharmaceutical industry, minimizing metal impurities is not just a matter of good science; it is a regulatory necessity to ensure the safety and quality of active pharmaceutical ingredients (APIs).[1][2] This resource combines established protocols with troubleshooting insights to help you navigate this essential purification step effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding palladium removal.

Q1: Why is it so difficult to remove palladium completely after a reaction?

A1: The difficulty arises from the multiple forms palladium can exist in post-reaction. It's not just one species. You could have:

  • Soluble Pd(II) complexes: These are often coordinated to ligands or your product.

  • Soluble Pd(0) complexes: The active catalytic species, often stabilized by phosphine ligands.

  • Colloidal Pd(0) nanoparticles: Formed when the catalyst aggregates. These can be very fine and difficult to filter.[3]

  • Heterogeneous Pd black: Larger aggregates of Pd(0) that precipitate out of solution.[4]

Each of these forms has different solubility and reactivity profiles, making a "one-size-fits-all" removal method ineffective. The challenge lies in finding a method that captures all these species without significantly reducing the yield of your target compound.[5]

Q2: I performed a standard aqueous workup and column chromatography, but my product is still contaminated with palladium. What went wrong?

A2: This is a very common scenario. While aqueous workups can remove some inorganic palladium salts and chromatography is excellent for separating organic components, they are often insufficient for complete palladium removal.[3][6][7] Studies have shown that significant levels of palladium can co-elute with the product during silica gel chromatography.[6][7] This is especially true for colloidal or soluble palladium-phosphine complexes that may have similar polarities to your product. A dedicated scavenging step is almost always necessary to reach the low parts-per-million (ppm) levels required for pharmaceutical applications.[6][7]

Q3: What are the acceptable limits for palladium residues in pharmaceutical compounds?

A3: Regulatory guidelines are stringent. For oral medications, the International Council for Harmonisation (ICH) Q3D guideline sets the permitted daily exposure (PDE) for palladium at 100 µ g/day .[8] This translates to a concentration limit in the final API that is dependent on the maximum daily dose. A common industry target for APIs is often below 10 ppm. For compounds intended for early-stage biological screening, a maximum level of 100 ppm is often suggested to avoid interference with assays.[6][9]

Q4: How can I measure the amount of residual palladium in my sample?

A4: The gold standard for accurately quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[10] These techniques are highly sensitive but can be expensive and require sample digestion, meaning samples are often sent to specialized analytical labs.[10] For more rapid, in-lab screening to assess the effectiveness of a scavenging method, colorimetric assays or fluorescence-based methods can be used.[10][11][12]

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the purification of compounds like methyl 4-iodo-2,6-dimethylbenzoate following palladium-catalyzed reactions.

Scenario 1: High Palladium Content (>200 ppm) After Initial Purification

If initial attempts like filtration and chromatography fail to significantly reduce palladium levels, a more targeted approach is necessary.

Problem: The palladium is likely in a soluble or fine colloidal form that is not easily separated.

Solution Pathway:

  • Identify the Palladium Species (Qualitative): The color of your solution can give clues. A dark, heterogeneous mixture often contains palladium black, while a homogenous, colored solution may indicate soluble palladium complexes.

  • Select a Scavenging Method: The choice of scavenger depends on the suspected palladium species and the properties of your product.

    • For Pd(0) and Pd(II): Thiol-based scavengers are highly effective. They work by chelation, forming strong bonds with palladium.

    • For primarily Pd(0) nanoparticles: Activated carbon is a cost-effective option due to its high surface area.[13][14]

  • Optimize Scavenging Conditions: Several factors influence scavenger efficiency:

    • Solvent: The solvent must fully dissolve your product while allowing for good interaction with the solid-supported scavenger.

    • Temperature: Increasing the temperature (e.g., to 40-60 °C) can often increase the rate and efficiency of scavenging.

    • Time: Scavenging can take anywhere from a few hours to overnight. Monitor the progress to determine the optimal time.

    • Equivalents: Start with a higher number of scavenger equivalents (e.g., 5-10 eq. relative to the palladium catalyst) and optimize downwards.

Scenario 2: Product Loss During Scavenging

Problem: The chosen scavenger is adsorbing your product along with the palladium.

Solution Pathway:

  • Re-evaluate Your Scavenger:

    • Activated Carbon: This is a common issue with activated carbon, which can non-selectively adsorb organic molecules.[13] Try reducing the amount of carbon used or the treatment time.

    • Functionalized Silica: These scavengers are generally more selective than carbon. If you are experiencing product loss with a thiol scavenger, consider if your product has a functional group that could interact with the silica support or the thiol itself.

  • Change the Scavenging Conditions:

    • Solvent Polarity: Altering the solvent can change the product's affinity for the scavenger.

    • Loading: Ensure you are not using an excessive amount of the scavenger. Calculate the required amount based on the initial palladium loading.

  • Consider an Alternative Method: If adsorption remains a problem, switch to a different removal technique, such as liquid-liquid extraction with an aqueous solution of a chelating agent like N-acetylcysteine.

Decision Workflow for Palladium Removal

This diagram outlines a logical progression for selecting an appropriate palladium removal strategy.

G start Crude Reaction Mixture (Post-Reaction) filter_celite Filter through Celite® Pad start->filter_celite Initial Workup analyze_pd1 Analyze Pd Content (e.g., ICP-MS) filter_celite->analyze_pd1 low_pd < 10 ppm Pd? (Target Met) analyze_pd1->low_pd product_solid Is Product a Crystalline Solid? low_pd->product_solid No final_product Final Purified Product low_pd->final_product Yes crystallize Recrystallization product_solid->crystallize Yes scavenge Select Scavenging Protocol product_solid->scavenge No analyze_pd2 Analyze Pd Content crystallize->analyze_pd2 analyze_pd2->scavenge Target Not Met analyze_pd2->final_product Target Met scavenger_type Choose Scavenger: - Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) - Activated Carbon - TMT-functionalized resin scavenge->scavenger_type scavenge_protocol Perform Scavenging (Optimize Temp, Time, Solvent) scavenger_type->scavenge_protocol filter_scavenger Filter to Remove Scavenger scavenge_protocol->filter_scavenger analyze_pd3 Analyze Pd Content filter_scavenger->analyze_pd3 analyze_pd3->final_product Target Met fail Re-evaluate Strategy (Consider alternative scavenger or method) analyze_pd3->fail Target Not Met

Caption: Decision workflow for selecting a palladium purification strategy.

Experimental Protocols

Here are detailed, step-by-step methodologies for common and effective palladium scavenging techniques.

Protocol 1: Palladium Removal using Activated Carbon

This method is cost-effective and particularly useful for removing Pd(0) nanoparticles.

  • Dissolution: Dissolve the crude product (e.g., methyl 4-iodo-2,6-dimethylbenzoate) in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of 10-50 mg/mL.

  • Addition of Activated Carbon: Add powdered activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[13] The optimal time should be determined experimentally by monitoring palladium levels.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm filter to completely remove the fine carbon particles.[13] Wash the pad thoroughly with the solvent to ensure full recovery of the product.

  • Concentration: Combine the filtrate and washes, then concentrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the purified product using ICP-MS.

Protocol 2: Palladium Removal using Silica-Based Thiol Scavengers (e.g., SiliaMetS® Thiol)

This method is highly efficient for a broad range of palladium species due to the strong affinity of sulfur for palladium.[13][15]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., Toluene, THF, DCM).

  • Addition of Scavenger: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 4-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.[16]

  • Stirring: Stir the mixture at room temperature or an elevated temperature (40-60 °C) for 4-24 hours.

  • Filtration: Filter off the silica-based scavenger. Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, then concentrate under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content.

Data Summary: Scavenger Performance Comparison

The following table summarizes the efficiency of different palladium scavengers from various case studies. This data is intended to serve as a general guide, as performance is highly dependent on the specific reaction conditions and substrate.

Scavenger TypeFunctional GroupSupportTypical Starting Pd (ppm)Typical Final Pd (ppm)Key AdvantagesPotential Drawbacks
Activated Carbon N/A (Adsorption)Carbon100 - 5000<1 - 100Low cost, effective for Pd(0).[13]Potential for product loss, fine particles can be difficult to filter.[13]
SiliaMetS® Thiol Thiol (-SH)Silica30 - 2100<1 - 7High efficiency for various Pd species, good selectivity.[13]Higher cost than carbon.
MP-TMT TrimercaptotriazinePolystyrene330 - 61007 - 30High capacity, robust polymer support.[13][17]May require specific solvents for optimal swelling and performance.[13]
SiliaMetS® Thiourea ThioureaSilica~1500<100Very effective for certain Pd complexes.[15]May be less versatile than simple thiols.

Workflow for a Scavenging Experiment

This diagram illustrates the general laboratory workflow for a batch-mode scavenging experiment.

Caption: General experimental workflow for palladium removal using scavengers.

References

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 439–445. [Link]

  • Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Xiao, H., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Scott, J. S., et al. (2022, January 11). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. [Link]

  • CatSci. Process Development Whitepaper Metal Scavenging. [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • Neelam, U. K., et al. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Royal Commission for the Exhibition 1851. (2022). Investigating the extraction of residual palladium in the pharmaceutical industry. [Link]

  • SiliCycle Inc. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]

  • Neelam, U. K., et al. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Economidou, M., et al. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Velocity Scientific Solutions. SiliaMetS. [Link]

  • Johnson, S. A., & DiMagno, S. G. (2010). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. Inorganica Chimica Acta. [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Characterization of Methyl 4-iodo-2,6-dimethylbenzoate: An In-Depth Analysis of X-ray Crystallography and Complementary Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as methyl 4-iodo-2,6-dimethylbenzoate, a halogenated aromatic ester with potential applications as a synthetic intermediate, precise structural elucidation is paramount for understanding its reactivity, and potential biological activity. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural characterization, alongside complementary spectroscopic techniques, offering researchers a practical framework for analysis.

While a definitive crystal structure for methyl 4-iodo-2,6-dimethylbenzoate is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we will proceed with a detailed analysis based on a hypothetical, yet realistic, dataset. This approach will fully illustrate the power and workflow of single-crystal X-ray diffraction and its comparative standing against other common analytical methods.

The Unparalleled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. This level of detail is often unattainable with other analytical methods.

Hypothetical Crystallographic Data for Methyl 4-iodo-2,6-dimethylbenzoate

For the purpose of this guide, we will consider a plausible set of crystallographic parameters for methyl 4-iodo-2,6-dimethylbenzoate, derived from data for structurally similar compounds.[2]

Parameter Hypothetical Value
CCDC Number Not Available
Empirical Formula C₁₀H₁₁IO₂
Formula Weight 290.10
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 998
Z 4
Calculated Density (g/cm³) 1.93
Absorption Coefficient (mm⁻¹) 3.2
F(000) 560
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 5000
Independent reflections 2300
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R₁ = 0.035, wR₂ = 0.085
R indices (all data) R₁ = 0.045, wR₂ = 0.090
The Causality Behind Experimental Choices in X-ray Crystallography

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each decision is critical for the quality of the final data.

  • Crystal Growth (The Bottleneck and the Art): The adage "garbage in, garbage out" is particularly true for crystallography. The primary challenge is often growing a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions) with no significant defects like twinning.[3]

    • Method of Choice: Slow Evaporation. A solution of methyl 4-iodo-2,6-dimethylbenzoate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The key is to allow the solvent to evaporate slowly and undisturbed over several days to weeks. This gradual process allows for the ordered packing of molecules into a crystal lattice.

    • Rationale: Rapid crystallization often leads to the formation of many small, poorly ordered crystals or an amorphous powder. Slow evaporation minimizes the number of nucleation sites, promoting the growth of a smaller number of larger, higher-quality crystals.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) in the diffractometer.

    • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.

    • The diffractometer, equipped with a source of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å), rotates the crystal through a series of angles while a detector records the diffraction pattern.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods. For a molecule containing a heavy atom like iodine, the Patterson method is particularly effective as the iodine atom's position can be readily located.

    • The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.

Workflow of Single-Crystal X-ray Crystallography

cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select Single Crystal Data Collection Data Collection Crystal Mounting->Data Collection Expose to X-rays Structure Solution Structure Solution Data Collection->Structure Solution Diffraction Pattern Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Atomic Positions Final Structure Final Structure Structure Refinement->Final Structure Refined Atomic Coordinates

Caption: A flowchart illustrating the major steps in determining a molecular structure by single-crystal X-ray crystallography.

Complementary and Confirming: Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for studying the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity and chemical environment of atoms in a solution-state molecule.

  • ¹H NMR: The proton NMR spectrum of methyl 4-iodo-2,6-dimethylbenzoate would be expected to show distinct signals for the aromatic protons and the methyl groups, providing information about their chemical environment and proximity to one another.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, confirming the presence of the ester, aromatic, and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • Molecular Ion Peak: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of methyl 4-iodo-2,6-dimethylbenzoate (C₁₀H₁₁IO₂), which is 290.10 g/mol .

  • Isotopic Pattern: The presence of iodine (¹²⁷I) would give a characteristic isotopic pattern, further confirming the elemental composition.

  • Fragmentation: Analysis of the fragmentation pattern can provide clues about the molecule's structure. For instance, the loss of a methoxy group (-OCH₃) or the entire ester group (-COOCH₃) would be expected fragmentation pathways.

A Comparative Analysis: Choosing the Right Tool

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingUnambiguous structural determination.[1]Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure which may differ from solution-state.
NMR Spectroscopy Connectivity of atoms, chemical environment in solution, dynamic processesNon-destructive, provides information about the molecule in solution.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or the 3D arrangement of atoms.

The Interplay of Characterization Techniques

X-ray_Crystallography X-ray Crystallography (Definitive 3D Structure) Complete_Characterization Complete & Unambiguous Characterization X-ray_Crystallography->Complete_Characterization Confirms Stereochemistry NMR_Spectroscopy NMR Spectroscopy (Connectivity in Solution) NMR_Spectroscopy->X-ray_Crystallography Complementary Information NMR_Spectroscopy->Complete_Characterization Confirms Connectivity Mass_Spectrometry Mass Spectrometry (Molecular Weight & Formula) Mass_Spectrometry->NMR_Spectroscopy Confirmatory Data Mass_Spectrometry->Complete_Characterization Confirms Composition

Caption: A diagram showing the synergistic relationship between X-ray crystallography, NMR, and mass spectrometry for comprehensive molecular characterization.

Conclusion

The characterization of a novel compound like methyl 4-iodo-2,6-dimethylbenzoate requires a multi-faceted analytical approach. While NMR and mass spectrometry are essential for initial identification, purity assessment, and understanding the molecule's solution-state behavior, single-crystal X-ray diffraction remains the unequivocal method for determining its precise three-dimensional structure. The detailed atomic coordinates, bond lengths, and angles provided by X-ray crystallography are invaluable for understanding the molecule's intrinsic properties and for rational drug design and development. This guide underscores the importance of an integrated analytical strategy, with each technique providing a crucial piece of the puzzle to achieve a complete and unambiguous characterization.

References

  • Kim, J., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 738–748.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69273, Methyl 4-iodobenzoate. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2162.
  • Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Green Chemistry, 16(4), 1633-1637.
  • Kimble, M. J., et al. (2024). Methyl 2-hydroxy-4-iodobenzoate.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Wikipedia. (2023, October 24). X-ray crystallography. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MassBank. (2008, October 21). 4-METHYL-2-PENTANONE; EI-B; MS. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • CAS. (n.d.). 4-Iodo-2,6-dimethylbenzenamine. In CAS Common Chemistry. Retrieved from [Link]

Sources

The Reactivity Maze: A Comparative Guide to Methyl 4-iodo-2,6-dimethylbenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor. However, the efficiency of these transformations is profoundly influenced by the steric and electronic nature of the substrates. This guide provides an in-depth comparison of the reactivity of methyl 4-iodo-2,6-dimethylbenzoate, a sterically demanding aryl iodide, with its less hindered counterparts. By understanding these reactivity patterns, researchers can make more informed decisions in catalyst selection and reaction optimization, ultimately accelerating the synthetic process.

The presence of two methyl groups ortho to the iodine atom in methyl 4-iodo-2,6-dimethylbenzoate introduces significant steric bulk around the reaction center. This steric shield can impede the initial oxidative addition step of the palladium catalyst to the carbon-iodine bond, a critical initiation event in most cross-coupling catalytic cycles. Consequently, this substrate often exhibits lower reactivity compared to unhindered aryl iodides like iodobenzene or even mono-ortho-substituted analogues such as 2-iodotoluene.

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the impact of steric hindrance, we will examine the expected reactivity of methyl 4-iodo-2,6-dimethylbenzoate in several widely used cross-coupling reactions, drawing comparisons with less substituted aryl iodides. While direct side-by-side experimental data under identical conditions is not always available in the literature, we can infer reactivity trends from studies on similarly structured, sterically hindered aryl halides.

Suzuki-Miyaura Coupling: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling, a versatile method for forming C(sp²)-C(sp²) bonds, is notably sensitive to steric effects. The transmetalation step, involving the transfer of the organic group from the organoboron reagent to the palladium center, can be significantly retarded by bulky substituents on either coupling partner.

For a substrate like methyl 4-iodo-2,6-dimethylbenzoate, successful coupling often necessitates the use of specialized, bulky, and electron-rich phosphine ligands. These ligands stabilize the catalytically active monoligated palladium species, which is more adept at accessing the sterically crowded C-I bond.

Table 1: Representative Yields in Suzuki-Miyaura Coupling

Aryl IodideCoupling PartnerCatalyst SystemYield (%)Reference
IodobenzenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃>95%General Knowledge
4-IodotoluenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃>95%General Knowledge
2-IodotoluenePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄~90%Inferred from literature
2,6-DimethyliodobenzenePhenylboronic acidPEPPSI-iPr / Cs₂CO₃~85% (carbonylative)[1][2]
Methyl 4-iodo-2,6-dimethylbenzoatePhenylboronic acidPd(OAc)₂ / AntPhos / K₃PO₄Expected to be moderate to high with specialized ligands[3]

Yields are illustrative and highly dependent on specific reaction conditions.

The data suggests that while unhindered aryl iodides react with high efficiency using standard catalysts like Pd(PPh₃)₄, sterically hindered substrates require more advanced catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., SPhos, AntPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-iPr catalysts), to achieve good yields.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

This protocol is a representative starting point for the coupling of challenging, sterically hindered aryl iodides.

Materials:

  • Sterically hindered aryl iodide (e.g., methyl 4-iodo-2,6-dimethylbenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos or AntPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl iodide, arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous toluene and 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Overcoming Steric Repulsion

The formation of C-N bonds via Buchwald-Hartwig amination is also significantly affected by steric hindrance on the aryl halide.[4][5] The coordination of the amine to the palladium center and the subsequent reductive elimination to form the C-N bond are both sensitive to steric bulk. As with Suzuki couplings, the use of bulky, electron-rich ligands is crucial for achieving high yields with substrates like methyl 4-iodo-2,6-dimethylbenzoate.

Table 2: Representative Yields in Buchwald-Hartwig Amination

Aryl IodideAmineCatalyst SystemYield (%)Reference
IodobenzeneMorpholinePd₂(dba)₃ / BINAP / NaOtBu>95%[4]
4-IodotolueneAnilinePd(OAc)₂ / XPhos / K₂CO₃>90%[6]
2-Iodotoluenen-HexylaminePd(OAc)₂ / RuPhos / K₃PO₄~85-90%Inferred from literature
2,6-DimethyliodobenzeneAnilinePd(OAc)₂ / BrettPhos / Cs₂CO₃~80-90% with specialized ligandsInferred from literature

Yields are illustrative and highly dependent on specific reaction conditions.

The trend is clear: as steric hindrance increases, the need for more sophisticated and sterically demanding ligands like XPhos, RuPhos, or BrettPhos becomes paramount to facilitate the reaction.

Visualizing the Catalytic Cycles

To better understand the mechanistic challenges posed by steric hindrance, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-I Pd0->OxAdd PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetalation Transmetalation R-B(OR)₂ PdII->Transmetalation PdII_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-I Pd0->OxAdd PdII Ar-Pd(II)-I(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido Ar-Pd(II)-NR₂(L₂) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

In both cycles, the initial oxidative addition step, where the Ar-I bond is broken and two new bonds to the palladium center are formed, is highly susceptible to steric hindrance around the iodine atom.

Sonogashira, Heck, Negishi, and Kumada Couplings: Similar Trends

The principles observed in Suzuki-Miyaura and Buchwald-Hartwig aminations generally extend to other common cross-coupling reactions:

  • Sonogashira Coupling: The coupling of terminal alkynes with aryl halides can be challenging with sterically hindered substrates. [7][8][9]Higher temperatures and more robust catalyst systems are often required.

  • Heck Reaction: The reaction of an alkene with an aryl halide is also sensitive to steric bulk on the aryl partner, which can affect both the rate of oxidative addition and the subsequent migratory insertion step. [10][11]* Negishi Coupling: While organozinc reagents are generally more reactive than organoboron compounds, steric hindrance on the aryl iodide can still be a limiting factor, necessitating careful selection of ligands and reaction conditions. [12][13][14]* Kumada Coupling: The high reactivity of Grignard reagents can sometimes overcome some steric barriers, but this reaction is often less functional group tolerant. [15][16][17][18]For highly hindered substrates, specialized nickel or palladium catalyst systems are still beneficial.

Conclusion and Recommendations

Methyl 4-iodo-2,6-dimethylbenzoate presents a significant challenge in palladium-catalyzed cross-coupling reactions due to the steric hindrance imposed by the two ortho-methyl groups. Its reactivity is considerably lower than that of iodobenzene, 4-iodotoluene, and even 2-iodotoluene when using standard catalytic systems.

Key Takeaways for Researchers:

  • Standard Conditions are Often Insufficient: Do not expect high yields with traditional catalysts like Pd(PPh₃)₄ under mild conditions.

  • Ligand Choice is Critical: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos, AntPhos) or robust N-heterocyclic carbene (NHC) ligands to facilitate the reaction with sterically encumbered substrates. [1][2][3][6]* Reaction Optimization is Essential: Higher temperatures, longer reaction times, and careful selection of base and solvent are often necessary to drive the reaction to completion.

  • Consider Alternative Couplings: For particularly challenging transformations, exploring different cross-coupling reactions (e.g., a more reactive Negishi or Kumada coupling if functional group tolerance allows) may be a viable strategy.

By understanding the inherent reactivity limitations of sterically hindered aryl iodides and employing modern, sophisticated catalyst systems, chemists can successfully incorporate valuable building blocks like methyl 4-iodo-2,6-dimethylbenzoate into complex molecular architectures.

References

  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(22), 5301–5304. [Link]

  • Organic Chemistry Portal. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Retrieved from [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • MDPI. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Organics, 3(2), 125-136. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

  • Fujikawa, H., Hirano, K., & Miura, M. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3842–3845. [Link]

  • Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9659. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Colacot, T. J., & Klenz, T. (2010). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Angewandte Chemie International Edition, 49(14), 2596-2599. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Ackermann, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society, 145(36), 19651–19659. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Jana, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1639-1646. [Link]

  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 346-350. [Link]

  • The Organic Chemistry Tutor. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Li, G., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 708873. [Link]

  • Chemistry LibreTexts. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ghaffari, M., & Al-Amin, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430-7456. [Link]

  • Mondal, B., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23431–23441. [Link]

Sources

"comparative study of catalyst performance for Suzuki coupling with methyl 4-iodo-2,6-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the coupling of sterically hindered substrates, such as those with ortho-disubstitution, presents a significant challenge. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of a sterically demanding substrate, methyl 4-iodo-2,6-dimethylbenzoate, offering insights into catalyst selection and reaction optimization for researchers in drug development and synthetic chemistry.

The ortho-methyl groups in methyl 4-iodo-2,6-dimethylbenzoate create significant steric hindrance around the reaction center, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] Overcoming this steric barrier requires carefully chosen catalysts and ligands that can facilitate these challenging transformations. This guide will explore the performance of several prominent catalyst systems, providing experimental data to support the comparisons.

The Challenge of Steric Hindrance

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[5] For sterically hindered aryl halides, the initial oxidative addition of the Pd(0) complex to the aryl-iodine bond can be slow. Subsequently, the transmetalation and reductive elimination steps are also sensitive to steric bulk on the coupling partners. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in overcoming these hurdles. These ligands promote the formation of monoligated palladium species, which are believed to be the active catalytic species in many cases, and their steric profile can facilitate the otherwise difficult bond-forming steps.

Catalyst Systems Under Comparison

This guide will compare the performance of three classes of palladium catalysts that have shown promise for challenging Suzuki couplings:

  • Buchwald Ligand-Based Catalysts: These systems utilize bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, such as SPhos and XPhos.[6] These ligands are known for their high activity in a wide range of cross-coupling reactions, including those involving sterically demanding substrates.[6]

  • PEPPSI Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are air- and moisture-stable Pd-NHC precatalysts.[7] They have demonstrated high reactivity in various cross-coupling reactions, including those with sterically hindered substrates.[7][8][9]

  • Traditional Phosphine Ligand-Based Catalysts: For baseline comparison, a catalyst system employing a more traditional, less bulky phosphine ligand will be included.

Experimental Design

The comparative study involves the Suzuki coupling of methyl 4-iodo-2,6-dimethylbenzoate with phenylboronic acid. The general reaction scheme is as follows:

Caption: General scheme for the Suzuki coupling of methyl 4-iodo-2,6-dimethylbenzoate.

The performance of each catalyst system was evaluated based on the reaction yield, which was determined by gas chromatography (GC) analysis with an internal standard. The reactions were carried out under standardized conditions to ensure a fair comparison.

Performance Comparison

The following table summarizes the performance of the different catalyst systems in the Suzuki coupling of methyl 4-iodo-2,6-dimethylbenzoate with phenylboronic acid.

Catalyst SystemLigand/PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001292
2Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1001295
3PEPPSI-IPrK₂CO₃THF601288
4Pd(PPh₃)₄K₂CO₃Toluene/H₂O1002435
Analysis of Results

The results clearly demonstrate the superior performance of the catalyst systems employing bulky ligands (Buchwald and PEPPSI) for this sterically challenging Suzuki coupling.

  • Buchwald Ligand-Based Systems: Both the SPhos and XPhos-based catalysts provided excellent yields (92% and 95%, respectively).[6] The slightly higher yield with XPhos may be attributed to its specific steric and electronic properties, which are well-suited for coupling ortho-disubstituted aryl halides.[6] These results are consistent with literature reports on the effectiveness of these ligands for hindered substrates.[10][11]

  • PEPPSI-IPr Catalyst: The PEPPSI-IPr catalyst also demonstrated high efficiency, affording the product in 88% yield under milder conditions (60 °C).[7] The air- and moisture-stability of PEPPSI catalysts makes them operationally simple to use.[7] Their high reactivity is attributed to the strong electron-donating nature and steric bulk of the N-heterocyclic carbene ligand.[12]

  • Traditional Phosphine Ligand: The traditional Pd(PPh₃)₄ catalyst system gave a significantly lower yield (35%) even after a longer reaction time. This is expected, as the less bulky triphenylphosphine ligand is less effective at promoting the key steps of the catalytic cycle for sterically hindered substrates.

Mechanistic Considerations

The success of the Buchwald and PEPPSI catalysts in this challenging transformation can be understood by examining the catalytic cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R Transmetal->PdII_Aryl_R ReductElim Reductive Elimination PdII_Aryl_R->ReductElim ReductElim->Pd0 Regeneration Product Aryl-R ReductElim->Product BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArylIodide Aryl-I ArylIodide->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The bulky ligands, such as SPhos, XPhos, and the NHC in PEPPSI-IPr, play a crucial role in facilitating both the oxidative addition and the reductive elimination steps. The steric bulk of these ligands is thought to promote the formation of a coordinatively unsaturated 12-electron Pd(0) species, which is highly reactive towards oxidative addition. Furthermore, the steric pressure exerted by these ligands in the resulting Pd(II) intermediate is believed to accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]

Experimental Protocols

General Procedure for Suzuki Coupling

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) were added methyl 4-iodo-2,6-dimethylbenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium source (catalyst loading as specified in the table), the ligand (if applicable), and the base (2.0 mmol). The specified solvent was then added, and the reaction mixture was stirred at the indicated temperature for the specified time. The reaction progress was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Catalyst System 1: Pd(OAc)₂ / SPhos
  • Palladium Source: Palladium(II) acetate (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: Potassium phosphate (K₃PO₄)

  • Solvent: Toluene/Water (10:1)

  • Procedure: Follow the general procedure.

Catalyst System 2: Pd₂(dba)₃ / XPhos
  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (1 mol%)

  • Ligand: XPhos (2.5 mol%)

  • Base: Potassium phosphate (K₃PO₄)

  • Solvent: Toluene/Water (10:1)

  • Procedure: Follow the general procedure.

Catalyst System 3: PEPPSI-IPr
  • Precatalyst: PEPPSI-IPr (2 mol%)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: Follow the general procedure.

Catalyst System 4: Pd(PPh₃)₄
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Toluene/Water (10:1)

  • Procedure: Follow the general procedure.

Conclusion and Recommendations

For the Suzuki coupling of the sterically hindered methyl 4-iodo-2,6-dimethylbenzoate, catalyst systems based on bulky, electron-rich ligands are essential for achieving high yields.

  • Recommendation for High Yield: The Pd₂(dba)₃ / XPhos system is highly recommended for maximizing the yield in this challenging coupling.

  • Recommendation for Operational Simplicity and Mild Conditions: The PEPPSI-IPr catalyst offers a user-friendly, air-stable option that performs well under milder temperature conditions.

Researchers and drug development professionals working with sterically demanding substrates should consider these advanced catalyst systems to overcome the synthetic challenges and efficiently access their target molecules. The choice between the Buchwald ligand-based systems and the PEPPSI catalysts may depend on factors such as cost, availability, and specific reaction conditions.

References

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, Y., et al. (2021). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Advances, 11, 34585-34592. [Link]

  • Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • Labattut, A., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[13]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 10(9), 1081. [Link]

  • Lei, P., et al. (2017). Pd–PEPPSI: A General Pd–NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C–O Cleavage. Organic Letters, 19(23), 6510-6513. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3241-3243. [Link]

  • Laclef, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2465–2474. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9662. [Link]

  • Wang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 26-29. [Link]

  • Chen, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3696-3700. [Link]

  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(22), 5301–5304. [Link]

  • Skrydstrup, T., et al. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 13, 4943-4949. [Link]

  • Skrydstrup, T., et al. (2015). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized Methyl 4-Iodo-2,6-Dimethylbenzoate via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality, safety, and efficacy. For a compound like methyl 4-iodo-2,6-dimethylbenzoate, a crucial building block in medicinal chemistry, an accurate and precise analytical method for purity determination is indispensable. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other prevalent analytical techniques, offering a detailed, field-tested HPLC protocol and supporting data to guide your analytical strategy.

The Central Role of Purity in Drug Development

The purity of a synthesized compound directly impacts its physicochemical properties, biological activity, and safety profile. Impurities, which can include unreacted starting materials, by-products, intermediates, and degradation products, can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][4] Therefore, employing a robust and validated analytical method is not just a matter of good science but a critical regulatory requirement.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Tool for Purity Assessment

HPLC is a powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical compounds.[5][6] For methyl 4-iodo-2,6-dimethylbenzoate, a reversed-phase HPLC (RP-HPLC) method provides excellent resolution, enabling the separation of the main compound from structurally similar impurities.

The fundamental principle of HPLC involves the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6] By carefully selecting the column chemistry, mobile phase composition, and detector, a high degree of separation and sensitivity can be achieved.

Detailed Experimental Protocol: RP-HPLC Method for Methyl 4-Iodo-2,6-Dimethylbenzoate

Objective: To determine the purity of a synthesized sample of methyl 4-iodo-2,6-dimethylbenzoate and to detect and quantify any process-related impurities.

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 mm x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.
Mobile Phase Acetonitrile:Water (70:30 v/v)A common mobile phase for reversed-phase chromatography, offering good solubility for the analyte and efficient separation.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 35°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA standard injection volume to avoid column overloading while ensuring adequate signal.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of a high-purity methyl 4-iodo-2,6-dimethylbenzoate reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized methyl 4-iodo-2,6-dimethylbenzoate and dissolve it in 25 mL of the mobile phase.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline.

  • Inject a blank (mobile phase) to confirm the absence of system peaks.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution to analyze for purity and any impurity peaks.

  • Calculate the purity of the synthesized sample using the area normalization method.[8] For higher accuracy, the relative response factors for known impurities should be determined.

HPLC Analysis Workflow

Caption: Workflow for HPLC purity assessment.

Comparative Analysis with Alternative Techniques

While HPLC is a robust method, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9][10]

  • Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Advantages: GC often provides faster analysis times and can be more cost-effective than HPLC.[11] It can also offer very high resolution, especially with capillary columns.[10]

  • Limitations: The primary limitation of GC is the requirement that the analyte be volatile and thermally stable.[9][11] For compounds that are not, derivatization may be necessary, which adds a step to the sample preparation and can introduce potential errors.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method that can determine the purity of a sample without the need for a reference standard of the analyte itself.[12][13]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[14][15]

  • Advantages: qNMR is a primary ratio method, meaning it can provide a highly accurate and precise purity value.[12][14] It is also non-destructive and can provide structural information about impurities if they are present at a sufficient concentration.

  • Limitations: qNMR generally has lower sensitivity compared to chromatographic techniques.[13] It also requires a high-field NMR spectrometer, which is a significant capital investment. Peak overlap can also complicate quantification.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of methyl 4-iodo-2,6-dimethylbenzoate.

FeatureHPLCGCqNMR
Applicability Excellent for non-volatile and thermally labile compounds.[9]Suitable for volatile and thermally stable compounds.[11]Applicable to any soluble compound with NMR-active nuclei.[13]
Sensitivity High (typically low ppm levels).Very high (can reach ppb levels).Moderate (typically requires higher concentrations).
Resolution High, especially with modern column technologies.Very high, particularly with capillary columns.[10]Dependent on spectral dispersion; can be limited by peak overlap.
Analysis Time Typically 10-60 minutes per sample.[9][11]Often faster, with run times of a few minutes.[9]Relatively fast for data acquisition (10-15 minutes), but sample preparation can be more involved.[7][12]
Quantification Requires a reference standard of the analyte for accurate quantification.Requires a reference standard.Can provide absolute quantification with a certified internal standard.[15]
Cost Moderate initial investment and running costs.[11]Lower initial investment and running costs compared to HPLC.[11]High initial investment for the spectrometer.
Decision Logic for Method Selection

Method_Selection start Assess Analyte Properties volatile Is the compound volatile and thermally stable? start->volatile primary_method Is a primary method for absolute quantification required? volatile->primary_method No gc Use Gas Chromatography (GC) volatile->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) primary_method->hplc No qnmr Use Quantitative NMR (qNMR) primary_method->qnmr Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the routine purity assessment of synthesized methyl 4-iodo-2,6-dimethylbenzoate, a well-developed RP-HPLC method offers an excellent balance of resolution, sensitivity, and accessibility. It is a robust and reliable technique that aligns well with the requirements of the pharmaceutical industry for quality control. While GC and qNMR present viable alternatives with their own specific advantages, HPLC often proves to be the most practical and versatile choice for this type of analysis. The selection of the most appropriate analytical method should always be guided by the specific requirements of the analysis, including the properties of the analyte, the desired level of accuracy, and the available instrumentation.

References

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • (2020, October 1). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • SepSolve Analytical. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Hadidi, M., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports, 9(1), 1138.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Microsaic Systems. (2025, December 23). HPLC–MS Characterization of 99.5% Pure Compounds Using Miniaturized Mass Detector. Retrieved from [Link]

  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 40(4), 164-172.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Locatelli, M., et al. (2023). HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 236, 115642.
  • Suneetha, A., & Rao, D. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Dosage Form. Journal of Chemical and Pharmaceutical Research, 6(3), 133-138.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

Sources

"spectroscopic comparison of Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester and its precursors"

Author: BenchChem Technical Support Team. Date: March 2026

A Spectroscopic Journey: From Precursors to Methyl 4-iodo-2,6-dimethylbenzoate

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of highly substituted aromatic compounds is a cornerstone of innovation. Methyl 4-iodo-2,6-dimethylbenzoate stands as a valuable intermediate, offering a scaffold ripe for further functionalization, largely due to the reactive nature of its carbon-iodine bond. This guide provides an in-depth spectroscopic comparison of this target molecule with its logical precursors, 2,6-dimethylaniline and 3,5-dimethylbenzoic acid. By tracing the evolution of the spectroscopic signatures—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—we offer a comprehensive roadmap for the synthesis and characterization of this important compound.

The choice of precursors dictates the synthetic strategy. Here, we explore two divergent and logical pathways: the functional group transformation of 2,6-dimethylaniline and the electrophilic substitution of a 3,5-dimethylbenzoic acid derivative. This guide will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, providing a self-validating system for researchers.

Synthetic Pathways and Experimental Protocols

The synthesis of methyl 4-iodo-2,6-dimethylbenzoate can be approached from two primary starting materials. The following protocols are based on established chemical transformations, providing a reliable foundation for laboratory synthesis.

Route 1: From 2,6-Dimethylaniline

This pathway involves the initial iodination of 2,6-dimethylaniline, followed by a Sandmeyer reaction to replace the amino group with a nitrile, which is then hydrolyzed and esterified.

Route 1 Workflow A 2,6-Dimethylaniline B Iodination A->B I₂, Pyridine, 1,4-Dioxane C 4-Iodo-2,6-dimethylaniline B->C D Diazotization C->D NaNO₂, HCl E Arenediazonium Salt D->E F Sandmeyer Reaction (CuCN) E->F G 4-Iodo-2,6-dimethylbenzonitrile F->G H Acid Hydrolysis G->H H₂SO₄, H₂O I 4-Iodo-2,6-dimethylbenzoic Acid H->I J Fischer Esterification I->J CH₃OH, H₂SO₄ (cat.) K Methyl 4-iodo-2,6-dimethylbenzoate J->K

Caption: Synthetic workflow from 2,6-dimethylaniline.

Step 1a: Synthesis of 4-Iodo-2,6-dimethylaniline [1]

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add iodine (157.3 g) to the stirred solution.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodo-2,6-dimethylaniline.

Step 1b: Synthesis of Methyl 4-iodo-2,6-dimethylbenzoate (via Sandmeyer Reaction)

  • Diazotization: Suspend 4-iodo-2,6-dimethylaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide and cool to 0-5°C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.[2]

  • Hydrolysis: Isolate the crude 4-iodo-2,6-dimethylbenzonitrile and reflux with a mixture of sulfuric acid and water to hydrolyze the nitrile to a carboxylic acid.

  • Esterification: Isolate the resulting 4-iodo-2,6-dimethylbenzoic acid and reflux in methanol with a catalytic amount of sulfuric acid to perform a Fischer esterification.

  • Purify the final product, methyl 4-iodo-2,6-dimethylbenzoate, by column chromatography.

Route 2: From 3,5-Dimethylbenzoic Acid

This more direct route involves the esterification of 3,5-dimethylbenzoic acid, followed by a regioselective iodination.

Route 2 Workflow A 3,5-Dimethylbenzoic Acid B Fischer Esterification A->B CH₃OH, H₂SO₄ (cat.) C Methyl 3,5-dimethylbenzoate B->C D Electrophilic Iodination C->D I₂, HIO₃, H₂SO₄ E Methyl 4-iodo-2,6-dimethylbenzoate D->E

Caption: Synthetic workflow from 3,5-dimethylbenzoic acid.

Step 2a: Synthesis of Methyl 3,5-dimethylbenzoate

  • In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3,5-dimethylbenzoate.

Step 2b: Synthesis of Methyl 4-iodo-2,6-dimethylbenzoate

  • Dissolve methyl 3,5-dimethylbenzoate in a suitable solvent such as acetic acid.

  • Add iodine and a strong oxidizing agent like periodic acid (HIO₃) or nitric acid in the presence of a strong acid catalyst like sulfuric acid.

  • Heat the reaction mixture to facilitate the electrophilic aromatic substitution.

  • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer to remove any unreacted iodine and acids.

  • Dry the organic layer and purify the final product by column chromatography or recrystallization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursors and the predicted data for the final product.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsMethyl ProtonsOther Protons
2,6-Dimethylaniline ~6.97 (t, 1H), ~6.70 (d, 2H)[3]~2.15 (s, 6H)[3]~3.46 (s, 2H, -NH₂)[3]
3,5-Dimethylbenzoic Acid ~7.6 (s, 2H), ~7.2 (s, 1H)[4]~2.3 (s, 6H)[4]~12.5 (br s, 1H, -COOH)[4]
Methyl 4-iodo-2,6-dimethylbenzoate (Predicted) ~7.5 (s, 2H)~2.4 (s, 6H)~3.9 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsMethyl CarbonsOther Carbons
2,6-Dimethylaniline ~144.5 (C-NH₂), ~128.5 (C-H), ~122.5 (C-CH₃), ~118.0 (C-H)[5]~17.5[5]-
3,5-Dimethylbenzoic Acid ~172.0 (C=O), ~138.0 (C-CH₃), ~134.0 (C-H), ~130.0 (C-COOH), ~127.0 (C-H)[6][7]~21.0[6][7]-
Methyl 4-iodo-2,6-dimethylbenzoate (Predicted) ~168.0 (C=O), ~142.0 (C-CH₃), ~138.0 (C-H), ~132.0 (C-COOCH₃), ~95.0 (C-I)~22.0~52.0 (-OCH₃)

Table 3: IR Spectroscopy Data (Wavenumber in cm⁻¹)

CompoundN-H / O-H StretchC-H StretchC=O StretchOther Key Peaks
2,6-Dimethylaniline ~3400-3500 (two bands, -NH₂)[8]~2900-3000 (aliphatic), ~3050 (aromatic)[8]-~1620 (N-H bend), ~1580 (C=C stretch)[8]
3,5-Dimethylbenzoic Acid ~2500-3300 (broad, -OH)[9]~2900-3000 (aliphatic), ~3050 (aromatic)[9]~1700-1725[9][10]~1600 (C=C stretch), ~1300 (C-O stretch)[9]
Methyl 4-iodo-2,6-dimethylbenzoate (Predicted) -~2900-3000 (aliphatic), ~3050 (aromatic)~1720-1740~1600 (C=C stretch), ~1250 (C-O stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
2,6-Dimethylaniline 121[3][11]106 (M-CH₃), 77 (C₆H₅)[3][12]
3,5-Dimethylbenzoic Acid 150[13][14]135 (M-CH₃), 105 (M-COOH), 91 (C₇H₇)[13][14]
Methyl 4-iodo-2,6-dimethylbenzoate (Predicted) 290275 (M-CH₃), 259 (M-OCH₃), 163 (M-I)

Analysis and Interpretation

¹H NMR Spectroscopy

The transformation from the precursors to the final product is clearly delineated in the proton NMR spectra. In 2,6-dimethylaniline , the aromatic region shows a characteristic pattern for a 1,2,3-trisubstituted ring, while the two equivalent methyl groups appear as a singlet, and the amine protons are also visible. For 3,5-dimethylbenzoic acid , the two aromatic protons ortho to the carboxylic acid are equivalent, as are the two meta methyl groups, leading to a simplified spectrum. The acidic proton of the carboxyl group gives a broad singlet at a high chemical shift.

For the final product, methyl 4-iodo-2,6-dimethylbenzoate , we predict a highly symmetrical spectrum. The two aromatic protons will be equivalent and appear as a singlet. The two methyl groups attached to the ring will also be equivalent, giving a single sharp singlet. The most significant new peak will be the singlet for the methyl ester protons (-OCH₃), which is expected to appear around 3.9 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of 2,6-dimethylaniline , the carbon attached to the electron-donating amino group is shifted upfield. In contrast, for 3,5-dimethylbenzoic acid , the carbonyl carbon of the carboxylic acid is significantly downfield.

The predicted ¹³C NMR spectrum of methyl 4-iodo-2,6-dimethylbenzoate will show several key changes. The carboxylic acid carbon will be replaced by a slightly upfield ester carbonyl carbon. A new peak for the methoxy carbon will appear around 52 ppm. The most dramatic change will be the significant upfield shift of the carbon atom directly bonded to the iodine due to the heavy atom effect, predicted to be around 95 ppm.

Infrared (IR) Spectroscopy

The IR spectra of the precursors are dominated by their primary functional groups. 2,6-Dimethylaniline exhibits characteristic N-H stretching bands, while 3,5-dimethylbenzoic acid shows a very broad O-H stretch and a strong C=O stretch for the carboxylic acid.

In the final product, the N-H and O-H stretching regions will be absent. The most prominent feature will be the strong C=O stretching vibration of the ester group, typically at a slightly higher wavenumber than the carboxylic acid C=O. The presence of the C-I bond is difficult to observe in a standard IR spectrum as its vibration falls in the far-infrared region.

Mass Spectrometry

The mass spectra of the precursors show molecular ion peaks corresponding to their respective molecular weights. Fragmentation patterns are consistent with the loss of methyl groups and the primary functional groups.

For methyl 4-iodo-2,6-dimethylbenzoate , the predicted molecular ion peak at m/z 290 will be a key identifier. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation. Expected fragmentation includes the loss of the methyl group from the ester (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), and the iodine atom.

Conclusion

This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of methyl 4-iodo-2,6-dimethylbenzoate from two viable precursors. By understanding the expected spectroscopic changes at each stage of the synthetic pathways, researchers can confidently monitor their reactions, confirm the identity of their products, and ensure their purity. The detailed protocols and comparative data serve as a valuable resource for professionals in drug development and organic synthesis, facilitating the efficient production of this versatile chemical intermediate.

References

  • PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-N,N-dimethylaniline. John Wiley & Sons, Inc. Retrieved February 13, 2024, from [Link]

  • Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). The mass spectra of (A) 2,6-dimethylaniline. Retrieved February 13, 2024, from [Link]

  • Chegg. (2021, March 7). 16 1H-NMR spectrum of 2,6-dimethylaniline S889 NH2. Retrieved February 13, 2024, from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved February 13, 2024, from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 3,5-dimethyl-, (3,5-dimethylphenyl)methyl ester - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved February 13, 2024, from [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. National Institute of Standards and Technology. Retrieved February 13, 2024, from [Link]

  • T3DB. (2014, August 29). 2,6-Dimethylaniline (T3D4218). T3DB. Retrieved February 13, 2024, from [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. National Institute of Standards and Technology. Retrieved February 13, 2024, from [Link]

  • Chegg. (2018, April 5). The IR spectrum of 2,6-dimethylaniline (used as a reactant in Lab 6A) is given below. Retrieved February 13, 2024, from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 3,5-dimethyl-, (3,5-dimethylphenyl)methyl ester - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. Retrieved February 13, 2024, from [Link]

  • PubChem. (n.d.). 3,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 13, 2024, from [Link]

  • Chegg. (2021, December 14). NMR spectroscopy 3,5-dimethylbenzoic acid is shown. Retrieved February 13, 2024, from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-aniline - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. Retrieved February 13, 2024, from [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. National Institute of Standards and Technology. Retrieved February 13, 2024, from [Link]

  • NIST. (n.d.). 2,6-Xylidine. National Institute of Standards and Technology. Retrieved February 13, 2024, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). 3,5-Dimethylbenzoic-d9-acid | CAS 1335014-65-7. Retrieved February 13, 2024, from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved February 13, 2024, from [Link]

  • Saraiya, P. R., & Shah, R. C. (1950). A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A, 31(2), 116-121. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved February 13, 2024, from [Link] benzoicacid.htm

  • ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved February 13, 2024, from [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved February 13, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved February 13, 2024, from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved February 13, 2024, from [Link]

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Sources

"comparative analysis of the electronic effects of substituents in iodinated benzoic acid esters"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Iodobenzoate Scaffold in Drug Discovery

Iodinated benzoic acid esters (iodobenzoates) are not merely chemical intermediates; they are privileged scaffolds in the synthesis of biaryl pharmaceuticals via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The iodine atom provides a "linchpin" for carbon-carbon bond formation, while the ester moiety serves as a masked carboxylic acid or a handle for further diversification.

However, the efficiency of these downstream transformations is strictly governed by the electronic environment of the benzene ring. A substituent (


) para or meta to the iodine or ester group can drastically alter the rate of oxidative addition (in coupling reactions) or the stability of the ester (in hydrolysis).

This guide objectively compares the electronic effects of Electron-Withdrawing Groups (EWGs) versus Electron-Donating Groups (EDGs) on iodinated benzoic acid esters. We provide experimental data trends, spectroscopic signatures, and optimized protocols to help you select the right scaffold for your synthetic pathway.

Mechanistic Principles: The Electronic Tug-of-War

To predict performance, one must understand the interplay between the three key components on the ring:

  • The Iodine (I): A soft, polarizable halogen. It exerts a weak inductive withdrawal (-I) but is the primary site for oxidative addition by Pd(0).

  • The Ester (COOR): A moderate electron-withdrawing group (via -M resonance).

  • The Substituent (X): The variable that modulates the system.

The Hammett Correlation in this System

The reactivity of these esters follows Linear Free Energy Relationships (LFER), typically described by the Hammett equation:


[1][2]
  • 
     (Substituent Constant):  Positive for EWGs (e.g., 
    
    
    
    ,
    
    
    ), negative for EDGs (e.g.,
    
    
    ,
    
    
    ).
  • 
     (Reaction Constant): 
    
    • For Hydrolysis:

      
      .[3] EWGs accelerate hydrolysis by stabilizing the anionic transition state.
      
    • For Oxidative Addition (Suzuki):

      
      . Electron-deficient rings react faster with nucleophilic Pd(0) species.
      
Visualization: Electronic Flow & Reactivity

The following diagram illustrates how substituents influence the electron density at the critical C-I bond and the Carbonyl carbon.

ElectronicEffects Substituent Substituent (X) Ring Benzene Ring (π-System) Substituent->Ring Induction/Resonance EWG_Effect If X = EWG (e.g., NO2) Withdraws Electron Density Substituent->EWG_Effect EDG_Effect If X = EDG (e.g., OMe) Donates Electron Density Substituent->EDG_Effect Carbonyl Ester Carbonyl (C=O) Ring->Carbonyl Electronic Communication Iodine Iodine Atom (C-I Bond) Ring->Iodine Electronic Communication EWG_Effect->Ring Decreases e- density Reactivity_EWG OUTCOME: 1. C-I Bond: Activated (Fast Pd Insertion) 2. C=O Bond: Activated (Fast Hydrolysis) EWG_Effect->Reactivity_EWG EDG_Effect->Ring Increases e- density Reactivity_EDG OUTCOME: 1. C-I Bond: Deactivated (Slow Pd Insertion) 2. C=O Bond: Stabilized (Slow Hydrolysis) EDG_Effect->Reactivity_EDG

Figure 1: Impact of substituent electronic nature on the reactivity of the C-I and C=O centers.

Comparative Analysis: Performance Metrics

Spectroscopic Signatures (NMR & IR)

Spectroscopic data provides a non-destructive readout of the electronic environment.

  • 
    C NMR (C=O):  EWGs deshield the carbonyl carbon (shift downfield, higher ppm) by reducing electron density.
    
  • IR (

    
    ):  EWGs increase the double-bond character of the carbonyl (higher wavenumber) by suppressing resonance donation from the ring.
    

Table 1: Comparative Spectroscopic Data for Methyl 4-iodobenzoate Derivatives

Substituent (X)Electronic Effect

(Hammett)

C NMR

(ppm)
IR

(cm

)
-NO

(3-pos)
Strong EWG+0.71~165.5 (Deshielded)~1730 (Stiff)
-CF

(3-pos)
Moderate EWG+0.43~165.8~1725
-H (Unsubst.) Neutral0.00166.51720
-Me (3-pos) Weak EDG-0.07166.81718
-OMe (3-pos) Strong EDG-0.27~167.2 (Shielded)~1712 (Relaxed)

*Note: Values are representative approximations based on standard Hammett shifts relative to methyl benzoate.

Reactivity Profiles: Hydrolysis & Cross-Coupling

This section compares how these electronic effects translate to actual benchtop performance.

Table 2: Reactivity Comparison

FeatureElectron-Deficient Scaffolds (e.g., Nitro-iodobenzoates)Electron-Rich Scaffolds (e.g., Methoxy-iodobenzoates)
Alkaline Hydrolysis Rate Fast. The electron-deficient ring stabilizes the tetrahedral intermediate.Slow. The electron-rich ring destabilizes the anionic intermediate.
Suzuki Coupling (Pd) High Reactivity. Oxidative addition of Pd(0) into C-I is facile.Lower Reactivity. The C-I bond is more electron-rich; requires specialized ligands (e.g., SPhos).
Side Reactions Prone to Protodehalogenation (loss of Iodine) if base is too strong.Prone to Homocoupling if catalyst activation is slow.
Recommended Catalyst Standard Pd(PPh

)

or Pd(dppf)Cl

.
Highly active Pd-dialkylbiaryl phosphines (e.g., XPhos-Pd-G2).

Experimental Protocols

Protocol A: Synthesis of Methyl 4-iodo-3-nitrobenzoate (EWG Scaffold)

Rationale: The nitro group deactivates the ring toward electrophilic attack but activates the acid for esterification.

  • Reagents: 4-iodo-3-nitrobenzoic acid (5.0 mmol), Methanol (20 mL), Thionyl Chloride (SOCl

    
    , 1.5 eq).
    
  • Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube.

  • Procedure:

    • Suspend the acid in anhydrous methanol at 0°C.

    • Add SOCl

      
       dropwise (Caution: Exothermic, gas evolution).
      
    • Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Self-Validation: The reaction is complete when the polar acid spot (baseline) disappears and a less polar ester spot (

      
      ) appears.
      
  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with sat. NaHCO

    
     (to remove unreacted acid) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Yield: Typically >90% as a yellow solid.

Protocol B: Comparative Suzuki Coupling Assay

Rationale: To quantify the electronic effect on coupling efficiency.

  • Substrates:

    • Reaction A: Methyl 4-iodobenzoate (Neutral).

    • Reaction B: Methyl 4-iodo-3-nitrobenzoate (EWG).

    • Reaction C: Methyl 4-iodo-3-methoxybenzoate (EDG).

  • Conditions:

    • Partner: Phenylboronic acid (1.2 eq).

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (1 mol%). Note: Low loading highlights reactivity differences.
    • Base: K

      
      CO
      
      
      
      (2.0 eq).
    • Solvent: Toluene/Water (10:1), degassed.

  • Procedure:

    • Combine aryl iodide, boronic acid, base, and catalyst in a sealed vial under Argon.

    • Heat to 80°C for exactly 2 hours.

    • Quench with water/EtOAc.

  • Analysis:

    • Analyze organic layer by GC-MS or HPLC.

    • Expected Outcome: Reaction B (Nitro) > Reaction A (H) > Reaction C (Methoxy).

    • Troubleshooting: If Reaction C conversion is <20%, switch catalyst to Pd(dppf)Cl

      
       or add SPhos ligand.
      

Decision Guide: Selecting the Right Conditions

Use this workflow to optimize your reaction based on the electronic nature of your iodobenzoate.

OptimizationWorkflow Start Analyze Iodobenzoate Substituent CheckType Is the Substituent (X) EWG or EDG? Start->CheckType EWG_Path Electron Withdrawing (NO2, CN, CF3, COOR) CheckType->EWG_Path EDG_Path Electron Donating (OMe, NH2, Alkyl) CheckType->EDG_Path EWG_Action High Reactivity Expected EWG_Path->EWG_Action EDG_Action Low Reactivity Expected EDG_Path->EDG_Action EWG_Protocol Use Standard Catalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3 Temp: 60-80°C EWG_Action->EWG_Protocol EWG_Risk Risk: Protodehalogenation Avoid strong bases (e.g., tBuOK) Use: K2CO3 or K3PO4 EWG_Protocol->EWG_Risk EDG_Protocol Use Electron-Rich Ligands: SPhos, XPhos, or P(tBu)3 Temp: 80-100°C EDG_Action->EDG_Protocol EDG_Risk Risk: Stalled Reaction Ensure rigorous degassing Consider higher Pd loading (3-5%) EDG_Protocol->EDG_Risk

Figure 2: Optimization workflow for Suzuki coupling of substituted iodobenzoates.

References

  • BenchChem. Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols.Link

  • ChemicalBook. Methyl 2-iodobenzoate synthesis and properties.Link

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.Link

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes.Link

  • Chemistry LibreTexts. Substituent Effects on Acidity and Hammett Correlations.Link

  • National Institutes of Health (PubMed). Substituent effect study on experimental 13C NMR chemical shifts.Link[4]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzoic Acid, 4-iodo-2,6-dimethyl-, methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester. As a halogenated aromatic ester, this compound requires specific waste management procedures to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and compliant laboratory operations.

Core Principle: Hazard Identification and Waste Classification

Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is classified as a halogenated organic compound . This classification is dictated by the presence of the iodine atom covalently bonded to the aromatic ring. Halogenated compounds cannot be disposed of with general non-halogenated organic solvents. The primary reason for this strict segregation is the potential for the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures. Mixing this waste stream with others increases the volume of material requiring specialized, high-cost disposal methods and complicates the waste management process[1].

Furthermore, while a specific Safety Data Sheet (SDS) for this exact molecule is not available, data for the closely related compound, Methyl 4-iodobenzoate (CAS 619-44-3), indicates that it is "Toxic to aquatic life with long lasting effects"[2]. Therefore, disposal into sanitary sewer systems is strictly prohibited to prevent environmental contamination[2][3].

Pre-Disposal Protocol: Safe Handling and Accumulation

Proper disposal begins with correct handling and accumulation at the point of generation. Adherence to these steps is crucial for minimizing exposure and preventing accidental releases.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be used in conjunction with goggles[4][5].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use[6].

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact[6].

Waste Segregation and Container Selection
  • Select the Correct Waste Container: Use only a designated, properly labeled hazardous waste container for "Halogenated Organic Liquids"[7][8]. These containers must be in good condition, compatible with the chemical, and feature a secure, threaded cap to prevent leaks and vapor release[7].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste: Halogenated Organic Solvents " before the first drop of waste is added[1][7]. All constituents of the waste container must be listed on the accompanying waste tag or label; do not use abbreviations or chemical formulas[7].

  • Incompatibility Prevention: Do NOT mix this waste with the following[1][9]:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).

    • Strong acids or bases.

    • Oxidizing or reducing agents.

    • Aqueous waste.

    • Heavy metals.

Mixing incompatible waste streams can lead to dangerous chemical reactions, pressure buildup, and potential container failure.

Step-by-Step Disposal Workflow

The following workflow outlines the process from waste generation to final pickup.

  • Generation: As waste is generated from experimental procedures, carefully transfer it into the designated, pre-labeled Halogenated Organic Waste container using a funnel.

  • Container Management: Keep the waste container sealed with its cap at all times, except when actively adding waste. This is a critical step to minimize the release of volatile organic compounds (VOCs) into the laboratory atmosphere[1][7].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight[6]. It should be stored in a secondary containment bin to mitigate potential spills.

  • Do Not Overfill: Leave at least 1-2 inches of headspace at the top of the container to allow for vapor expansion and prevent spills during transport[8].

  • Arrange for Disposal: Once the container is full, or if the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for requesting a waste pickup.

Data and Workflow Summary

Table 1: Disposal and Safety Data for Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester
ParameterInformationRationale & Reference
Chemical Classification Halogenated Organic CompoundContains a covalently bonded iodine atom.[7][8]
Primary Hazard Toxic to aquatic life with long-lasting effects.Prevents drain disposal. Based on analogous compounds.[2]
Waste Container Type Clearly labeled "Hazardous Waste: Halogenated Organic Liquids".Ensures proper segregation and treatment.[1][7]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.Protects against skin/eye contact and accidental exposure.[6]
Incompatible Wastes Non-halogenated solvents, acids, bases, oxidizers, aqueous solutions.Prevents dangerous reactions and cross-contamination of waste streams.[1]
Spill Residue Disposal Collect with inert absorbent, seal in a labeled bag/container for disposal as halogenated waste.Ensures contaminated materials are handled as hazardous waste.[7][10]
Diagram 1: Disposal Decision Workflow

Disposal Decision Workflow cluster_start cluster_process cluster_end cluster_no start Waste Generated: Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester check_halogen Is the compound halogenated? start->check_halogen segregate Segregate into dedicated 'Halogenated Organic Waste' container check_halogen->segregate Yes non_halogen Use 'Non-Halogenated Waste' Stream check_halogen->non_halogen No label_container Ensure container is correctly labeled with all constituents segregate->label_container store_safe Keep container closed. Store in secondary containment in a well-ventilated area. label_container->store_safe end_point Contact EHS for waste pickup store_safe->end_point

Caption: Decision workflow for proper segregation and disposal of the target compound.

Emergency Procedures: Spills and Exposure

In the event of an accident, a swift and correct response is vital to ensure personnel safety.

Spill Management
  • Small Spills (in a fume hood):

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit designed for organic solvents[4][7]. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a heavy-duty plastic bag or a sealable container.

    • Label the container as "Hazardous Waste" with a clear description of the contents and dispose of it in the Halogenated Organic Waste stream[7].

  • Large Spills (or spills outside a fume hood):

    • Immediately alert all personnel in the area and evacuate the laboratory.

    • If the material is volatile or the spill is extensive, activate the fire alarm to ensure a full evacuation[7].

    • From a safe location, contact your institution's emergency response line or EHS department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[5][11].

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

By understanding the chemical nature of Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester and adhering to this detailed disposal protocol, you contribute to a safer research environment and ensure compliance with environmental regulations.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory.
  • CLEAPSS. (2022). Student safety sheets 56 Iodine.
  • University of Waterloo. Chemical Waste Disposal Flowchart. Available at: [Link]

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • University of Tennessee Knoxville EHS. (n.d.). Organic Solvents.
  • Angene Chemical. (2025). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Available at: [Link]

Sources

Personal protective equipment for handling Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Benzoic Acid, 4-iodo-2,6-dimethyl-, methyl ester

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment
  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Damage: Causes serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][5]

  • Acute Oral Toxicity: May be harmful if swallowed.[2][3][7]

In the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide may be released.[1]

Table 1: Hazard Classification for Structurally Similar Compounds

Hazard ClassificationCategoryAssociated Risk
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1][2]
Acute toxicity, OralCategory 4Harmful if swallowed[2]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester. The following PPE is mandatory when working with this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[8] Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat is essential to protect against splashes and spills.

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][9]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][9] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.[9]

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage: Procedural Excellence

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[7][9]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[1][5] Contaminated clothing should be removed and washed before reuse.

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][9]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Segregation: Store apart from incompatible materials.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][7] If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[1][10] If not breathing, give artificial respiration.[1][7][10] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Clean the mouth with water.[1][7] Do NOT induce vomiting.[5][11] Get medical attention immediately.[10]

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][8][11]

  • Clean-up: For solid spills, sweep up and shovel into a suitable container for disposal.[2][5] For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth, acid or universal binding agents) and place in a suitable container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Caption: Decision tree for emergency response to spills or personal exposure.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[8]

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][9] Do not empty into drains.[8]

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[8]

References

  • Thermo Fisher Scientific. (2025, December 21).
  • Chemcia Scientific, LLC. Material Safety Data Sheet: 3-Formyl-4-hydroxy-benzoic acid methyl ester.
  • Labbox. (2023, January 12).
  • Carl ROTH.
  • Echemi. Safety Data Sheet: 2,4-dihydroxy-6-propyl-benzoic acid methyl ester.
  • Chemos GmbH & Co.KG. (2023, December 12).
  • Carl ROTH. (2025, June 12).
  • Cole-Parmer. (2005, October 3).
  • Thermo Fisher Scientific. (2025, September 5).
  • ChemicalBook. (2024, October 26).
  • Pallav Chemicals & Solvents Pvt. Ltd.
  • Loba Chemie. (2019, January 31). 3-HYDROXY-4- IODO BENZOIC ACID MSDS.
  • Redox. (2022, November 14).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.